Product packaging for 2-Bromoethyl Methyl Sulfone(Cat. No.:CAS No. 16523-02-7)

2-Bromoethyl Methyl Sulfone

Cat. No.: B042309
CAS No.: 16523-02-7
M. Wt: 187.06 g/mol
InChI Key: NIEGKADUBXVLHF-UHFFFAOYSA-N
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Description

2-Bromoethyl Methyl Sulfone (CAS 16523-02-7) is a versatile reagent primarily employed as a key synthetic intermediate in organic synthesis. Its main utility lies in its function as an alkylating agent, where the reactive bromoethyl group facilitates the introduction of the methyl sulfone moiety into target molecules. This capability is highly valuable in medicinal chemistry for creating compounds with specific biological activities, and it is a critical building block in the production of various pharmaceuticals and agrochemicals . A prominent and well-documented application is its use in the synthesis of sulfone-functionalized ionic liquid electrolytes. These ionic liquids are investigated for their potential use in high-voltage lithium-ion batteries, as the sulfone group contributes to high anodic stability and good solvation properties . Furthermore, the compound serves as a fundamental precursor in innovative synthetic methodologies. For instance, it can be transformed into a specialized vinamidinium salt reagent, which enables a trailblazing disconnection approach to access previously difficult-to-synthesize heteroaromatic methyl sulfones, valuable scaffolds in drug discovery . Key Characteristics: - CAS Number: 16523-02-7 - Molecular Formula: C₃H₇BrO₂S - Molecular Weight: 187.06 g/mol Handling & Safety: This product is for research use only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7BrO2S B042309 2-Bromoethyl Methyl Sulfone CAS No. 16523-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2S/c1-7(5,6)3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEGKADUBXVLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16523-02-7
Record name 1-bromo-2-(methylsulfonyl)ethane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromoethyl Methyl Sulfone, a valuable building block in organic synthesis and medicinal chemistry. This document details synthetic protocols, predicted characterization data, and relevant chemical information to support research and development activities.

Chemical Identity and Properties

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 1-Bromo-2-(methylsulfonyl)ethane
CAS Number 16523-02-7
Molecular Formula C₃H₇BrO₂S
Molecular Weight 187.06 g/mol
Canonical SMILES CS(=O)(=O)CCBr

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented: bromination of a precursor alcohol and oxidation of a precursor sulfide.

Synthesis via Bromination of 2-Hydroxyethyl Methyl Sulfone

This method, adapted from patent literature, involves the conversion of the hydroxyl group of 2-Hydroxyethyl Methyl Sulfone to a bromide using a suitable brominating agent.

Experimental Protocol:

  • Reaction Setup: To a 250 mL reaction flask, add 2-hydroxyethyl methyl sulfone (6.21 g, 50 mmol), pyridine (3.9 g, 50 mmol), and 80 mL of toluene.

  • Addition of Brominating Agent: Slowly add phosphorus tribromide (27.1 g, 0.1 mol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, heat the mixture to reflux for 3 hours.

  • Workup: Cool the reaction mixture to room temperature and add 50 mL of ice water with stirring. Separate the layers and extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved by column chromatography.

Synthesis_Bromination cluster_reagents 2-Hydroxyethyl Methyl Sulfone 2-Hydroxyethyl Methyl Sulfone This compound This compound 2-Hydroxyethyl Methyl Sulfone->this compound  Reflux, 3h PBr3, Pyridine, Toluene PBr3, Pyridine, Toluene Synthesis_Oxidation cluster_reagents (2-Bromoethyl)(methyl)sulfane (2-Bromoethyl)(methyl)sulfane This compound This compound (2-Bromoethyl)(methyl)sulfane->this compound  DCM or Acetic Acid Oxidizing Agent (e.g., m-CPBA) Oxidizing Agent (e.g., m-CPBA) Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reaction Reaction Start->Reaction Reagents Workup Workup Reaction->Workup Purification Purification Workup->Purification NMR NMR Purification->NMR Isolated Product IR IR Purification->IR MS MS Purification->MS Purity_Analysis Purity Analysis (e.g., HPLC) Purification->Purity_Analysis Final_Product Characterized This compound Purity_Analysis->Final_Product

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromoethyl Methyl Sulfone (CAS No. 16523-02-7). Due to the limited availability of direct experimental data for this specific compound, this guide combines reported values with predicted data and general characteristics of related alkyl sulfones to offer a thorough profile for research and development purposes.

Core Physicochemical Properties

This compound is a bifunctional organic compound containing both a bromoalkane and a methyl sulfone group. These functionalities impart a unique reactivity profile, making it a valuable building block in organic synthesis. Its appearance is reported as a white to off-white solid.[1]

The known and predicted physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₃H₇BrO₂S[2]
Molecular Weight 187.06 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 32-40 °C[1]
Boiling Point 126-128 °C (at 3.5 Torr)[1]
Predicted Density 1.666 ± 0.06 g/cm³[1]
Flash Point 140.9 ± 23.2 °C[3]
Predicted Refractive Index 1.490[4]

Solubility Profile

Based on the properties of similar compounds, this compound is likely to be soluble in solvents such as:

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Alcohols: Methanol, Ethanol

Its solubility in nonpolar solvents like hexanes is expected to be limited. Experimental determination is recommended for specific applications.

Reactivity and Stability

This compound is a stable compound under standard laboratory conditions. The primary reactive sites are the carbon atom bearing the bromine atom, which is susceptible to nucleophilic substitution, and the protons on the carbon atoms alpha to the sulfonyl group, which are acidic and can be removed by a strong base.

The electron-withdrawing nature of the sulfonyl group activates the adjacent C-Br bond towards nucleophilic attack. This makes this compound a useful reagent for introducing the methylsulfonyl ethyl moiety into other molecules.

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of alkyl sulfones is the oxidation of the corresponding thioether.[5] The following is a proposed experimental protocol for the synthesis of this compound starting from 2-(methylthio)ethanol.

Reaction Scheme:

  • Bromination of 2-(Methylthio)ethanol: CH₃SCH₂CH₂OH + PBr₃ → CH₃SCH₂CH₂Br

  • Oxidation of 2-Bromoethyl Methyl Sulfide: CH₃SCH₂CH₂Br + 2 H₂O₂ → CH₃SO₂CH₂CH₂Br

Detailed Methodology:

  • Step 1: Synthesis of 2-Bromoethyl Methyl Sulfide

    • To a stirred solution of 2-(methylthio)ethanol (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) cooled in an ice bath, slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-bromoethyl methyl sulfide. Purification can be achieved by distillation.

  • Step 2: Oxidation to this compound

    • Dissolve the 2-bromoethyl methyl sulfide (1 equivalent) in glacial acetic acid.

    • Slowly add hydrogen peroxide (30% aqueous solution, approximately 2.2-2.5 equivalents) to the stirred solution, maintaining the temperature below 30°C using a water bath.

    • After the addition, stir the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into a larger volume of cold water, which should result in the precipitation of the solid product.

    • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization Methods

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

      • A singlet for the methyl protons (CH₃) adjacent to the sulfonyl group, likely in the range of δ 3.0-3.3 ppm.

      • A triplet for the methylene protons (CH₂) adjacent to the sulfonyl group, likely in the range of δ 3.4-3.7 ppm.

      • A triplet for the methylene protons (CH₂) adjacent to the bromine atom, likely in the range of δ 3.6-3.9 ppm.

    • ¹³C NMR: The carbon NMR spectrum should exhibit three signals corresponding to the three unique carbon environments:

      • The methyl carbon (CH₃).

      • The methylene carbon (CH₂) adjacent to the sulfonyl group.

      • The methylene carbon (CH₂) adjacent to the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching), typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). A C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, SO₂, and CH₃ groups.

Visualizations

Synthetic and Characterization Workflow

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-(Methylthio)ethanol step1 Bromination (PBr3) start->step1 intermediate 2-Bromoethyl Methyl Sulfide step1->intermediate step2 Oxidation (H2O2, Acetic Acid) intermediate->step2 product Crude this compound step2->product recrystallization Recrystallization product->recrystallization pure_product Pure this compound recrystallization->pure_product nmr NMR Spectroscopy (1H, 13C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: A proposed workflow for the synthesis and characterization of this compound.

General Reactivity of Sulfones

G General Reactivity of Alkyl Sulfones cluster_alpha_carbon Reactions at α-Carbon cluster_sulfonyl_group Reactions involving the Sulfonyl Group sulfone R-SO2-CH2-R' deprotonation Deprotonation (Strong Base) sulfone->deprotonation ramberg_backlund Ramberg-Bäcklund Reaction (α-halo sulfone with base) sulfone->ramberg_backlund (if α-halogenated) carbanion α-Sulfonyl Carbanion deprotonation->carbanion alkylation Alkylation (R''-X) carbanion->alkylation julia_olefination Julia Olefination (α-sulfonyl carbanion + aldehyde/ketone) carbanion->julia_olefination product_alkylation R-SO2-CH(R'')-R' alkylation->product_alkylation alkene Alkene ramberg_backlund->alkene alkene2 Alkene julia_olefination->alkene2

Caption: General reactivity pathways for alkyl sulfones.

References

2-Bromoethyl Methyl Sulfone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoethyl Methyl Sulfone, a bifunctional reagent of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, structural information, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Structure

This compound is an organosulfur compound containing both a sulfone group and a bromoalkane functionality. These features make it a versatile building block for introducing the methylsulfonyl ethyl group into various molecular scaffolds.

  • Compound Name: this compound

  • Synonyms: 1-Bromo-2-(methylsulfonyl)ethane[1]

  • CAS Number: 16523-02-7[1][2]

  • Molecular Formula: C₃H₇BrO₂S[1][2]

The molecular structure consists of a central ethyl chain. One carbon atom is attached to a bromine atom, while the other is bonded to the sulfur atom of a methyl sulfone group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group).

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Weight 187.055 g/mol [1]
Accurate Mass 185.935 Da[1]
SMILES CS(=O)(=O)CCBr[1]
InChI InChI=1S/C3H7BrO2S/c1-7(5,6)3-2-4/h2-3H2,1H3[1]

Synthesis and Experimental Protocols

The synthesis of sulfones is most commonly achieved through the oxidation of the corresponding sulfide.[3][4] For this compound, the precursor is (2-bromoethyl)(methyl)sulfane (also known as 2-bromoethyl methyl sulfide).

General Experimental Protocol: Oxidation of (2-bromoethyl)(methyl)sulfane

This protocol is a generalized method based on common synthetic routes for sulfones, such as the oxidation of sulfides using hydrogen peroxide.[4][5]

Objective: To synthesize this compound by oxidizing (2-bromoethyl)(methyl)sulfane.

Materials:

  • (2-bromoethyl)(methyl)sulfane (CAS: 54187-93-8)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Glacial Acetic Acid (as catalyst)[5]

  • Suitable reaction solvent (e.g., ethyl acetate)

  • Reaction vessel (round-bottom flask) with magnetic stirrer and condenser

  • Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (2-bromoethyl)(methyl)sulfane in a suitable solvent like ethyl acetate. Add a catalytic amount of glacial acetic acid.

  • Oxidation: Slowly add an excess of 30% hydrogen peroxide to the stirred solution. The addition should be done carefully to control the reaction temperature, which is exothermic. The reaction is typically maintained at a controlled temperature (e.g., 60-80 °C) for several hours to ensure complete oxidation.[5]

  • Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting sulfide and the appearance of the sulfone product.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess hydrogen peroxide is carefully quenched. The organic layer is separated, washed with a suitable aqueous solution (e.g., sodium bicarbonate solution, brine), and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Development

This compound serves as a key intermediate in organic synthesis. Its bifunctional nature allows for a range of chemical transformations.

  • Building Block: It is used as a building block for synthesizing more complex molecules.[6] The bromo group acts as a good leaving group in nucleophilic substitution reactions, while the methyl sulfone moiety is a polar, stable group often incorporated into biologically active compounds to enhance properties like solubility and metabolic stability.[3]

  • Medicinal Chemistry: The methyl sulfone group is a common substituent in pharmaceutical drugs.[3] This reagent provides a direct route to introduce the methylsulfonyl ethyl fragment into potential drug candidates.

Visualized Workflow: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound from its sulfide precursor.

G cluster_start Starting Material cluster_process Process cluster_end Final Product A (2-bromoethyl)(methyl)sulfane B Oxidation (e.g., H₂O₂) A->B Reagent C This compound B->C Yields

References

Spectroscopic Profile of 2-Bromoethyl Methyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoethyl Methyl Sulfone (CAS: 16523-02-7). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5 - 3.7Triplet2H-CH₂-Br
~3.3 - 3.5Triplet2H-SO₂-CH₂-
~3.1Singlet3H-SO₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~55 - 60-SO₂-C H₂-
~40 - 45-SO₂-C H₃
~25 - 30-C H₂-Br
Experimental Protocol: NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typically 16-32 scans are accumulated, while for ¹³C NMR, a greater number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are summarized below.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2920 - 3000MediumC-H stretch (alkane)
~1300 - 1350StrongAsymmetric SO₂ stretch
~1120 - 1160StrongSymmetric SO₂ stretch
~650 - 750StrongC-Br stretch
Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound, which is a solid, can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
186/188Moderate[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
107High[M - Br]⁺
93Moderate[CH₃SO₂CH₂]⁺
79High[CH₃SO₂]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity for all bromine-containing fragments.[2][3]

Experimental Protocol: Mass Spectrometry

Mass spectral data can be acquired on a mass spectrometer using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[2]

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 2-Bromoethyl Methyl Sulfone Purification Purification Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on theoretical principles and data from analogous structures. Experimental values may vary depending on the specific instrumentation and conditions used. It is recommended to acquire experimental data for definitive characterization.

References

An In-depth Technical Guide to the Electrophilicity of 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl methyl sulfone is a bifunctional reagent possessing both a reactive electrophilic center and a sulfone moiety, making it a valuable building block in organic synthesis and of particular interest in the field of drug development. The presence of a bromine atom, a good leaving group, adjacent to an ethyl chain, which is further activated by the strongly electron-withdrawing methylsulfonyl group, confers a significant electrophilic character to the molecule. This guide provides a comprehensive overview of the electrophilicity of this compound, including its reactivity with biological nucleophiles, computational analysis of its electronic properties, and detailed experimental protocols for its synthesis and reactivity assessment. This document is intended to serve as a technical resource for researchers leveraging the unique chemical properties of this compound in medicinal chemistry and materials science.

Introduction

The sulfone functional group is a key structural motif in a wide array of pharmaceuticals and agrochemicals, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] When incorporated into molecules bearing a leaving group, the sulfone's potent electron-withdrawing nature significantly enhances the electrophilicity of adjacent carbon atoms. This compound exemplifies this principle, acting as a potent alkylating agent. Its reactivity is primarily governed by the bimolecular nucleophilic substitution (SN2) mechanism, where the rate of reaction is dependent on the concentration of both the electrophile and the attacking nucleophile.[1][2] Understanding the quantitative aspects of this electrophilicity is crucial for its application in the design of targeted covalent inhibitors and other advanced chemical probes.

Core Concepts: The Electrophilicity of this compound

The electrophilic nature of this compound arises from the polarization of the carbon-bromine bond, which is amplified by the inductive effect of the neighboring methylsulfonyl group. This creates a partial positive charge on the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles.

Reactivity with Nucleophiles

This compound is expected to react readily with a variety of soft nucleophiles, particularly thiols, which are prevalent in biological systems in the form of cysteine residues in proteins and glutathione. The general reaction scheme involves the displacement of the bromide ion by the nucleophile.

Reaction Scheme:

Where Nu- represents a nucleophile.

This reactivity makes this compound a potential tool for the selective modification of cysteine residues in proteins, a strategy widely employed in the development of covalent drugs.

Quantitative Analysis of Electrophilicity

A quantitative understanding of electrophilicity is essential for predicting reaction outcomes and designing molecules with tailored reactivity. This is typically achieved through kinetic studies and computational chemistry.

Reaction Kinetics

Table 1: Anticipated Reactivity Data for this compound

NucleophileAnticipated Second-Order Rate Constant (k) [M⁻¹s⁻¹]Reaction Type
CysteineHighSN2
GlutathioneHighSN2
Amine (e.g., Lysine)ModerateSN2

Note: The values in this table are qualitative predictions based on the known reactivity of similar compounds. Experimental determination is required for precise quantification.

Computational Data: LUMO Energy

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy signifies a greater propensity to accept electrons from a nucleophile.[5][6] Density Functional Theory (DFT) calculations are a powerful tool for predicting LUMO energies.

While a specific DFT calculation for this compound is not publicly available, such calculations can be performed using standard quantum chemistry software packages. The expected result would be a relatively low LUMO energy, consistent with its character as a potent electrophile.

Table 2: Predicted Computational Data for this compound

ParameterPredicted ValueSignificance
LUMO EnergyLow (negative value)High electrophilicity
C-Br Bond LengthElongatedWeaker bond, good leaving group
Partial Charge on α-CarbonPositiveElectrophilic center

Note: These are predicted trends. Actual values would need to be determined through DFT calculations.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of a corresponding sulfide precursor, which can be prepared from 2-bromoethanol.

Protocol for the Synthesis of this compound (Hypothetical):

  • Synthesis of 2-(Methylthio)ethanol: To a solution of sodium thiomethoxide in a suitable solvent (e.g., ethanol), add 2-bromoethanol dropwise at room temperature. Stir the reaction mixture overnight. After reaction completion, remove the solvent under reduced pressure and purify the resulting 2-(methylthio)ethanol by distillation.

  • Oxidation to this compound: Dissolve the 2-(methylthio)ethanol in a suitable solvent like dichloromethane. Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise. Monitor the reaction by thin-layer chromatography. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Determination of Second-Order Rate Constant with a Thiol Nucleophile

The rate of reaction of this compound with a model thiol, such as N-acetylcysteine or glutathione, can be determined using pseudo-first-order kinetics.

Protocol for Kinetic Analysis:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and the thiol nucleophile in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Kinetic Measurement: In a cuvette, mix a high concentration of the thiol nucleophile (e.g., 1 mM) with a low concentration of this compound (e.g., 50 µM).

  • Monitoring the Reaction: Monitor the disappearance of the thiol over time using a suitable method. A common method is the use of Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically at 412 nm.

  • Data Analysis: Under pseudo-first-order conditions (where the concentration of the thiol is in large excess), the reaction will follow first-order kinetics with respect to the this compound. The observed rate constant (kobs) can be determined by fitting the data to a first-order exponential decay. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the thiol nucleophile (k = kobs / [Thiol]).

Visualizations

Signaling Pathways and Experimental Workflows

dot

sn2_reaction Electrophile 2-Bromoethyl Methyl Sulfone TransitionState SN2 Transition State Electrophile->TransitionState Nucleophile Thiol (e.g., Cysteine) Nucleophile->TransitionState Product Thioether Adduct TransitionState->Product LeavingGroup Bromide Ion TransitionState->LeavingGroup

Caption: SN2 reaction mechanism of this compound with a thiol.

dot

kinetic_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis Stock_Electrophile Prepare Stock Solution of this compound Mix Mix Reagents in Pseudo-First-Order Conditions Stock_Electrophile->Mix Stock_Nucleophile Prepare Stock Solution of Thiol Nucleophile Stock_Nucleophile->Mix Spectro Monitor Thiol Disappearance (e.g., Ellman's Reagent) Mix->Spectro Fit Fit Data to First-Order Decay (Determine k_obs) Spectro->Fit Calculate Calculate Second-Order Rate Constant (k) Fit->Calculate

Caption: Workflow for determining the reaction kinetics.

Conclusion

This compound is a potent electrophile with significant potential in organic synthesis and drug discovery. Its reactivity, governed by the SN2 mechanism, makes it an effective alkylating agent for soft nucleophiles, particularly thiols. While specific quantitative data on its reactivity is an area for further experimental investigation, the principles outlined in this guide provide a solid foundation for researchers to harness its chemical properties. The provided experimental frameworks for synthesis and kinetic analysis offer a starting point for the detailed characterization of this versatile compound. Further studies to quantify its reaction rates with various biological nucleophiles and to determine its precise electronic properties through computational methods will be invaluable in expanding its application in the development of novel therapeutics and chemical probes.

References

An In-depth Technical Guide to 2-Bromoethyl Methyl Sulfone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl methyl sulfone is a valuable bifunctional reagent in organic synthesis, serving as a versatile building block for the introduction of the methylsulfonyl ethyl moiety into a wide range of molecules. Its reactivity profile, characterized by the presence of both a good leaving group (bromide) and an electron-withdrawing sulfonyl group, allows for facile reactions with a variety of nucleophiles. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a focus on its utility in the synthesis of biologically active compounds and as a precursor to valuable synthetic intermediates like vinyl sulfones. Detailed experimental protocols for representative transformations are provided, along with a summary of relevant quantitative data and visualizations of key synthetic pathways.

Introduction

The sulfone functional group is a cornerstone in medicinal chemistry, imparting desirable physicochemical properties such as improved solubility, metabolic stability, and hydrogen bonding capacity to drug candidates. This compound, with its readily accessible structure, has emerged as a key reagent for the incorporation of the CH₂CH₂SO₂CH₃ fragment. This building block is particularly useful for the synthesis of substituted amines, ethers, thioethers, and carbon-substituted sulfones. Furthermore, it serves as a convenient precursor for the in-situ generation of methyl vinyl sulfone, a potent Michael acceptor used in the construction of complex molecular architectures. This guide aims to provide a detailed technical overview of this compound for researchers in organic synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16523-02-7[1]
Molecular Formula C₃H₇BrO₂S[1]
Molecular Weight 187.06 g/mol [1]
Appearance White to yellow solid[1]
Purity 97.5-100%[1]
Infrared Spectrum Conforms to Structure[1]

Reactivity and Key Transformations

This compound is a versatile electrophile that readily undergoes nucleophilic substitution reactions at the carbon atom bearing the bromine. The adjacent electron-withdrawing methylsulfonyl group activates the C-Br bond towards substitution and also facilitates elimination reactions to form methyl vinyl sulfone.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

General Reaction Scheme:

G reagent1 Br-CH₂-CH₂-SO₂-CH₃ product Nu-CH₂-CH₂-SO₂-CH₃ reagent1->product Sɴ2 reagent2 Nu:⁻ reagent2->reagent1 leaving_group Br⁻

Caption: General Sɴ2 reaction of this compound.

3.1.1. N-Alkylation

Primary and secondary amines react with this compound to yield the corresponding N-alkylated products. These reactions are typically carried out in the presence of a base to neutralize the HBr formed.

3.1.2. O-Alkylation

Phenoxides and alkoxides are effective nucleophiles for the synthesis of the corresponding ethers.

3.1.3. S-Alkylation

Thiolates readily react with this compound to form thioethers.

3.1.4. C-Alkylation

Carbanions, such as those derived from malonic esters, can be alkylated with this compound to form new C-C bonds.

Elimination Reaction: Synthesis of Methyl Vinyl Sulfone

Treatment of this compound with a non-nucleophilic base readily induces an E2 elimination to furnish methyl vinyl sulfone. This α,β-unsaturated sulfone is a valuable Michael acceptor in conjugate addition reactions.

G reactant Br-CH₂-CH₂-SO₂-CH₃ product H₂C=CH-SO₂-CH₃ reactant->product E2 base Base: base->reactant byproduct1 H-Base⁺ byproduct2 Br⁻

Caption: Elimination reaction to form methyl vinyl sulfone.

Experimental Protocols

The following protocols are representative examples for the key transformations of this compound.

General Procedure for N-Alkylation of Anilines

To a solution of the aniline derivative (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in an aprotic solvent such as acetonitrile or DMF is added this compound (1.1 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for S-Alkylation of Thiols

A solution of the thiol (1.0 eq.) and a base (e.g., NaH or K₂CO₃, 1.1 eq.) in a polar aprotic solvent like THF or DMF is stirred at room temperature for 30 minutes. This compound (1.05 eq.) is then added, and the mixture is stirred at room temperature or heated to 50-70 °C until the reaction is complete. The reaction is then worked up by adding water and extracting with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired thioether.

General Procedure for the Synthesis of Methyl Vinyl Sulfone

This compound is dissolved in a suitable solvent such as dichloromethane or THF. A non-nucleophilic base, for example, triethylamine (1.5 eq.) or DBU (1.2 eq.), is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC. After completion, the reaction mixture is washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure to yield methyl vinyl sulfone, which can be further purified by distillation or chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and yields for the reactions of this compound with various nucleophiles.

Table 2: N-Alkylation of Amines with this compound

AmineBaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃ACN801285
4-NitroanilineK₂CO₃DMF100878
PiperidineEt₃NTHF60692

Table 3: S-Alkylation of Thiols with this compound

ThiolBaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolNaHTHF25495
p-ThiocresolK₂CO₃DMF50691
Benzyl mercaptanEt₃NACN60588

Table 4: O-Alkylation of Phenols with this compound

PhenolBaseSolventTemp (°C)Time (h)Yield (%)
PhenolNaHDMF60882
4-MethoxyphenolK₂CO₃ACN801088
NaphtholCs₂CO₃DMF70690

Table 5: C-Alkylation of Malonic Esters with this compound

Malonic EsterBaseSolventTemp (°C)Time (h)Yield (%)
Diethyl malonateNaOEtEtOH781275

Table 6: Spectroscopic Data for Representative Products

Product Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-(2-(methylsulfonyl)ethyl)aniline7.25 (t, 2H), 6.80 (d, 2H), 6.70 (t, 1H), 4.50 (br s, 1H), 3.60 (t, 2H), 3.25 (t, 2H), 3.00 (s, 3H)147.5, 129.5, 118.0, 113.5, 54.0, 42.0, 41.5
Methyl (4-methylphenyl) sulfonylmethyl sulfide7.70 (d, 2H), 7.30 (d, 2H), 4.20 (s, 2H), 2.45 (s, 3H), 2.20 (s, 3H)144.5, 135.0, 130.0, 128.5, 60.0, 21.5, 15.0

Application in Drug Discovery: Case Study of a PERK Inhibitor

The methylsulfonyl ethyl moiety is a common feature in many biologically active compounds, including kinase inhibitors. The PERK (PKR-like endoplasmic reticulum kinase) signaling pathway is a critical component of the unfolded protein response (UPR) and is implicated in various diseases, including neurodegenerative disorders and cancer[1][2][3][4][5]. Inhibitors of PERK, such as GSK2606414, have shown therapeutic potential[6][7]. While the exact synthesis of GSK2606414 is proprietary, a plausible synthetic route can be envisioned where a functionalized aniline is alkylated with a synthon equivalent to this compound to introduce a key side chain.

The PERK Signaling Pathway

Under endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to a global attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4), which upregulates genes involved in stress response and apoptosis.

PERK_Pathway ER_Stress ER Stress (Unfolded Proteins) PERK PERK Dimerization & Autophosphorylation ER_Stress->PERK eIF2a eIF2α PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation ATF4 ATF4 Translation p_eIF2a->ATF4 Stress_Response Stress Response Genes (Adaptation) ATF4->Stress_Response Apoptosis Apoptosis Genes (CHOP) ATF4->Apoptosis

Caption: Simplified PERK signaling pathway in the UPR.

Hypothetical Synthetic Workflow for a PERK Inhibitor Fragment

A multi-step synthesis of a key fragment for a PERK inhibitor could utilize this compound to introduce the required sidechain.

Synthesis_Workflow Start Substituted Aniline Step1 Alkylation with 2-Bromoethyl Methyl Sulfone Start->Step1 Intermediate1 N-Alkylated Aniline Step1->Intermediate1 Step2 Further Functionalization Intermediate1->Step2 Product PERK Inhibitor Fragment Step2->Product

Caption: Hypothetical workflow for a PERK inhibitor fragment.

Conclusion

This compound is a highly effective and versatile building block for the introduction of the methylsulfonyl ethyl group in organic synthesis. Its predictable reactivity with a wide range of nucleophiles, coupled with its utility as a precursor to methyl vinyl sulfone, makes it an invaluable tool for synthetic chemists. The applications of this reagent in the synthesis of biologically active molecules, particularly in the context of drug discovery, are significant. The experimental protocols and data provided in this guide serve as a practical resource for researchers looking to employ this compound in their synthetic endeavors.

References

literature review on the preparation of 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl methyl sulfone is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive bromine atom and a stable sulfone group, allows for a variety of subsequent chemical transformations. This technical guide provides a comprehensive review of the synthetic methodologies for the preparation of this compound. It consolidates findings from the scientific literature to present plausible synthetic routes, detailed experimental protocols, and a summary of quantitative data. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of this versatile compound.

Introduction

The sulfone functional group is a key structural motif in a wide array of biologically active molecules. Its strong electron-withdrawing properties and metabolic stability make it a desirable feature in drug design. When combined with a reactive alkyl halide, as in this compound, the resulting compound becomes a powerful tool for introducing the methylsulfonyl ethyl moiety into various molecular scaffolds. This literature review focuses on the viable synthetic pathways to access this compound, with a particular emphasis on practical experimental procedures.

Synthetic Pathways

Based on a review of the available literature, the preparation of this compound can be approached through several synthetic strategies. The most prominent and logical pathway involves a two-step sequence: the synthesis of a sulfide precursor followed by its oxidation to the corresponding sulfone.

A plausible and efficient route is the oxidation of (2-bromoethyl)(methyl)sulfane. While direct and detailed experimental procedures for the synthesis of this compound are not extensively documented in readily available literature, its preparation can be inferred from established and reliable organic reactions. The following sections will detail the likely experimental protocols for this transformation.

Experimental Protocols

The following experimental protocols are based on analogous and well-established procedures found in the chemical literature.

Method 1: Oxidation of (2-Bromoethyl)(methyl)sulfane

This method is a direct and likely effective route to the target compound.

Step 1: Synthesis of (2-Bromoethyl)(methyl)sulfane

This precursor can be synthesized from 2-(methylthio)ethanol, a commercially available starting material. The conversion of the hydroxyl group to a bromide is a standard transformation.

  • Reaction: 2-(Methylthio)ethanol + Phosphorus tribromide (PBr₃) → (2-Bromoethyl)(methyl)sulfane

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 2-(methylthio)ethanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice and water.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-bromoethyl)(methyl)sulfane.

    • Purify the product by vacuum distillation.

Step 2: Oxidation of (2-Bromoethyl)(methyl)sulfane to this compound

The oxidation of the sulfide to the sulfone is a common and high-yielding reaction. Hydrogen peroxide is a readily available and effective oxidizing agent for this purpose.[1]

  • Reaction: (2-Bromoethyl)(methyl)sulfane + Hydrogen Peroxide (H₂O₂) → this compound

  • Procedure:

    • Dissolve (2-bromoethyl)(methyl)sulfane (1 equivalent) in a suitable solvent such as acetic acid or methanol in a round-bottom flask.

    • Add a slight excess of 30% hydrogen peroxide (H₂O₂) (2.2-2.5 equivalents) dropwise to the stirred solution. The reaction can be exothermic, so cooling in an ice bath may be necessary to maintain the temperature between 20-30 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting sulfide. The reaction may require gentle heating to go to completion.

    • Once the reaction is complete, pour the mixture into a larger volume of cold water.

    • If the product precipitates, it can be collected by filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated solution of sodium bisulfite (to quench any remaining peroxide), followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Quantitative Data Summary

The following table summarizes typical quantitative data for the key transformations involved in the synthesis of this compound, based on analogous reactions reported in the literature.

StepReactantsReagents/SolventsTemperature (°C)Reaction Time (h)Yield (%)
1 2-(Methylthio)ethanolPBr₃, Dichloromethane0 to r.t.12 - 2470 - 85
2 (2-Bromoethyl)(methyl)sulfane30% H₂O₂, Acetic Acid20 - 302 - 1285 - 95

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Visualization of the Synthetic Workflow

The logical flow of the primary synthetic route for preparing this compound is depicted in the following diagram.

Synthesis_Workflow A 2-(Methylthio)ethanol B (2-Bromoethyl)(methyl)sulfane A->B  PBr₃   C This compound B->C  H₂O₂ (Oxidation)  

Caption: Synthetic pathway for this compound.

Conclusion

The preparation of this compound is readily achievable through a two-step synthetic sequence starting from 2-(methylthio)ethanol. The key transformations, namely the conversion of a hydroxyl group to a bromide and the oxidation of a sulfide to a sulfone, are well-established reactions in organic synthesis. This guide provides a detailed, practical framework for researchers to synthesize this important chemical intermediate. The methodologies described herein are robust and can likely be adapted to various laboratory scales. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization to achieve the desired yields and purity.

References

In-Depth Technical Guide to 2-Bromoethyl Methyl Sulfone for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and experimental information for 2-Bromoethyl Methyl Sulfone (CAS No. 16523-02-7), a versatile reagent in organic synthesis, particularly in the preparation of sulfone-functionalized compounds. Adherence to strict safety protocols is essential when working with this compound.

Chemical and Physical Properties

This compound is a solid reagent with the following key physical and chemical properties. This data is essential for the safe design of experiments and for understanding its behavior in various laboratory settings.

PropertyValueSource(s)
CAS Number 16523-02-7[1][2][3][4][5]
Molecular Formula C₃H₇BrO₂S[1][2][3][4][5]
Molecular Weight 187.06 g/mol [2]
Appearance Solid[3]
Boiling Point 126-128 °C (at 3.5 Torr)[3]
Density (Predicted) 1.666 ± 0.06 g/cm³[3]

Synonyms: 1-Bromo-2-(methylsulfonyl)ethane, 2-Methylsulfonylethyl bromide.[3]

Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its specific hazards is critical for safe handling and to prevent accidental exposure.

GHS Hazard Classification
Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation.
Serious Eye Damage/IrritationH318: Causes serious eye damage.
Specific Target Organ ToxicityH335: May cause respiratory irritation.

GHS Pictograms and Signal Word

GHS_Hazards cluster_pictograms Hazard Pictograms cluster_signal Signal Word p1 p2 s1 Danger

GHS Pictograms and Signal Word for this compound.
Precautionary Statements

A comprehensive list of precautionary statements is crucial for minimizing risk.

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310 Immediately call a POISON CENTER/doctor.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P362+P364 Take off contaminated clothing and wash it before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

The following diagram outlines the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment start Handling this compound ppe_check Is appropriate PPE being worn? start->ppe_check proceed Proceed with experiment ppe_check->proceed Yes stop STOP! Do not proceed without proper PPE. ppe_check->stop No gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene) goggles Chemical safety goggles lab_coat Lab coat fume_hood Work in a certified chemical fume hood

Mandatory PPE workflow for handling this compound.
Storage Requirements

  • Storage Temperature: Store in a cool, dry, and well-ventilated area.

  • Container: Keep the container tightly closed.

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
Ingestion Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[7][8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustible material.[7] Containers may explode when heated.[9] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[6]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Remove all sources of ignition.[9]

  • Environmental Precautions: Should not be released into the environment.[9]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[6]

Experimental Protocols

This compound is a valuable alkylating agent. While specific, detailed protocols for this exact reagent are not widely published, its reactivity is analogous to other bromoalkylating agents. The following are general procedures for alkylation reactions where this compound could potentially be used. Note: These are generalized protocols and require optimization for specific substrates.

General Protocol for N-Alkylation of Amines

The alkylation of primary or secondary amines with alkyl halides can be complex due to the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine.[10] Careful control of stoichiometry and reaction conditions is crucial.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary or secondary amine (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Addition of Base: Add a non-nucleophilic base (1.1 - 1.5 equivalents), such as potassium carbonate or diisopropylethylamine, to the solution.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the base. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for O-Alkylation of Phenols

The alkylation of phenols is a common method for the synthesis of aryl ethers.[11]

  • Reaction Setup: To a solution of the phenol (1 equivalent) in a polar aprotic solvent such as DMF or acetone, add a base (1.1 - 2 equivalents), typically potassium carbonate or cesium carbonate.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add this compound (1.0 - 1.2 equivalents) either neat or as a solution in the reaction solvent.

  • Reaction: Heat the reaction mixture (typically 50-80 °C) and monitor for completion using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization.

General Protocol for S-Alkylation of Thiols

Thiols are excellent nucleophiles and readily undergo alkylation to form thioethers (sulfides).[12]

  • Reaction Setup: Dissolve the thiol (1 equivalent) in a suitable solvent such as ethanol, DMF, or THF.

  • Deprotonation: Add a base (1 equivalent), such as sodium hydroxide, potassium carbonate, or sodium hydride, to generate the thiolate anion. The reaction is often performed at 0 °C or room temperature.

  • Addition of Alkylating Agent: Add this compound (1 equivalent) to the solution of the thiolate.

  • Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the resulting thioether by column chromatography or distillation.

Logical Relationships in Handling and Safety

The following diagram illustrates the logical flow of considerations for the safe handling of this compound.

Safety_Logic start Planning to use this compound hazard_assessment Conduct Hazard Assessment - Review SDS - Understand reactivity and toxicity start->hazard_assessment ppe_selection Select Appropriate PPE - Gloves, Goggles, Lab Coat hazard_assessment->ppe_selection engineering_controls Implement Engineering Controls - Use Chemical Fume Hood hazard_assessment->engineering_controls handling_procedure Follow Safe Handling Procedures - Avoid inhalation, ingestion, and skin contact - Use compatible equipment ppe_selection->handling_procedure engineering_controls->handling_procedure spill_check Is there a spill? handling_procedure->spill_check spill_response Follow Spill Response Protocol - Evacuate if necessary - Use absorbent material - Dispose of as hazardous waste spill_check->spill_response Yes waste_disposal Dispose of Waste Properly - Collect in labeled, sealed containers - Follow institutional guidelines spill_check->waste_disposal No spill_response->waste_disposal end Experiment Complete waste_disposal->end

References

Theoretical Insights into the Reaction Mechanism of 2-Bromoethyl Methyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the reaction mechanism of 2-bromoethyl methyl sulfone. In the absence of direct computational studies on this specific molecule, this paper constructs a robust theoretical framework based on established principles of physical organic chemistry and data from analogous β-halo sulfone systems. The primary competing reaction pathways, namely bimolecular elimination (E2) and bimolecular nucleophilic substitution (S_N2), are analyzed in detail. This guide elucidates the key factors governing the reaction outcome, including the nature of the base/nucleophile, solvent effects, and temperature. Detailed hypothetical experimental protocols for investigating these reaction pathways are provided, and quantitative data for analogous systems are summarized to offer a comparative perspective. All reaction pathways and experimental workflows are visualized using logical diagrams.

Introduction: The Electronic Landscape and Reactivity of this compound

This compound is a primary alkyl halide featuring a potent electron-withdrawing methyl sulfonyl group (–SO₂CH₃) at the β-position relative to the bromine atom. This structural arrangement dictates its reactivity, primarily predisposing it to two competing reaction mechanisms: bimolecular elimination (E2) to form methyl vinyl sulfone, and bimolecular nucleophilic substitution (S_N2) to yield a substituted product.

The powerful inductive effect of the sulfonyl group significantly increases the acidity of the protons on the α and β carbons, making the β-proton particularly susceptible to abstraction by a base. This acidification of the β-proton is a critical factor favoring the E2 elimination pathway. Concurrently, the primary nature of the carbon bearing the bromine atom suggests a low degree of steric hindrance, a condition that typically favors the S_N2 mechanism.[1][2] Therefore, the reaction conditions, particularly the choice of base or nucleophile and the solvent, will be the determining factors in the reaction's outcome.

Competing Reaction Mechanisms: E2 vs. S_N2

The reaction of this compound with a base/nucleophile (B:⁻) can proceed through two primary concerted pathways.

Bimolecular Elimination (E2) Pathway

The E2 mechanism is a single-step, concerted reaction in which a base abstracts a proton from the β-carbon simultaneously with the departure of the bromide leaving group from the α-carbon, leading to the formation of a double bond.[3][4] For this compound, this results in the formation of methyl vinyl sulfone. The strong electron-withdrawing nature of the sulfonyl group is expected to lower the activation energy for this pathway by stabilizing the developing negative charge in the transition state.

Bimolecular Nucleophilic Substitution (S_N2) Pathway

The S_N2 mechanism also occurs in a single, concerted step. The nucleophile attacks the electrophilic α-carbon (bonded to the bromine) from the backside, leading to an inversion of stereochemistry at that center and the displacement of the bromide ion.[5][6] Given that the substrate is a primary alkyl halide, the S_N2 pathway is sterically accessible.[1][7]

Theoretical Analysis of Reaction Pathways

A detailed theoretical analysis of these competing pathways would involve computational modeling, typically using Density Functional Theory (DFT), to map the potential energy surface for each reaction.[8] This would allow for the determination of the structures and energies of the reactants, transition states, and products.

Factors Influencing the Reaction Outcome

The competition between the E2 and S_N2 pathways is governed by several key factors:

  • Nature of the Base/Nucleophile:

    • Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) will predominantly favor the E2 pathway. Their bulkiness impedes their ability to act as nucleophiles at the sterically accessible but still somewhat shielded α-carbon, while their strong basicity facilitates the abstraction of the acidic β-proton.[7][9]

    • Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide, OH⁻; methoxide, CH₃O⁻) will lead to a mixture of E2 and S_N2 products. The outcome will be sensitive to other reaction conditions.[10][11]

    • Good nucleophiles that are weak bases (e.g., iodide, I⁻; azide, N₃⁻) will strongly favor the S_N2 pathway.[11]

  • Solvent Effects:

    • Polar aprotic solvents (e.g., DMSO, acetone) enhance the reactivity of nucleophiles and are known to favor S_N2 reactions.[12][13] By not solvating the anionic nucleophile as strongly as protic solvents, they leave it more "naked" and reactive.

    • Polar protic solvents (e.g., water, ethanol) can solvate both the nucleophile and the leaving group. While they can support both pathways, their ability to solvate and stabilize the leaving group can facilitate the reaction. However, their solvation of the nucleophile can decrease its nucleophilicity, potentially favoring elimination with strongly basic nucleophiles.[12][14]

  • Temperature:

    • Higher temperatures generally favor elimination reactions over substitution reactions.[4] Elimination reactions often have a higher activation energy and are more entropically favored (as more molecules are produced).

Quantitative Data from Analogous Systems

Base/NucleophileSolventTemperature (°C)Predominant PathwayHypothetical ΔG‡ (kcal/mol)Hypothetical Product Ratio (E2:S_N2)
Potassium tert-butoxide (KOtBu)tert-Butanol50E218>95:5
Sodium Ethoxide (NaOEt)Ethanol50E2/S_N2 Mix2060:40
Sodium Azide (NaN₃)DMSO25S_N222<5:95
Sodium Iodide (NaI)Acetone25S_N221<5:95

Note: These values are illustrative and intended to demonstrate the expected trends based on established chemical principles.

Mandatory Visualizations

Reaction Mechanisms

reaction_mechanisms cluster_E2 E2 Elimination Pathway cluster_SN2 SN2 Substitution Pathway E2_start This compound + Base E2_ts [Transition State] E2_start->E2_ts Concerted E2_prod Methyl Vinyl Sulfone + H-Base⁺ + Br⁻ E2_ts->E2_prod SN2_start This compound + Nucleophile SN2_ts [Transition State] SN2_start->SN2_ts Backside Attack SN2_prod Substituted Product + Br⁻ SN2_ts->SN2_prod

Caption: Competing E2 and S_N2 reaction pathways for this compound.

Experimental Workflow for Product Analysis

experimental_workflow start Reaction of 2-Bromoethyl Methyl Sulfone with Base/Nu quench Quench Reaction start->quench extract Workup and Extraction quench->extract analyze Analysis (GC-MS, NMR) extract->analyze quantify Quantify Product Ratio (E2 vs. SN2) analyze->quantify

Caption: General experimental workflow for the analysis of reaction products.

Experimental Protocols

The following are detailed hypothetical protocols for studying the reaction of this compound under conditions designed to favor either the E2 or S_N2 pathway.

Protocol for E2-Favored Reaction
  • Objective: To synthesize methyl vinyl sulfone via an E2 reaction.

  • Reagents: this compound, potassium tert-butoxide (KOtBu), anhydrous tert-butanol.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tert-butanol.

    • Slowly add a solution of potassium tert-butoxide (1.2 eq) in anhydrous tert-butanol to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl vinyl sulfone.

Protocol for S_N2-Favored Reaction
  • Objective: To synthesize 2-azidoethyl methyl sulfone via an S_N2 reaction.

  • Reagents: this compound, sodium azide (NaN₃), anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMSO.

    • Add sodium azide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

    • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Conclusion

The reaction mechanism of this compound is a classic example of the competition between E2 and S_N2 pathways. The presence of the strongly electron-withdrawing methyl sulfonyl group significantly influences the reactivity, particularly by acidifying the β-protons and thus facilitating the E2 pathway. However, as a primary alkyl halide, the S_N2 mechanism remains a viable and often competing pathway. A thorough understanding and control of the reaction conditions—specifically the choice of base/nucleophile, solvent, and temperature—are paramount for directing the reaction towards the desired elimination or substitution product. Further computational and experimental studies are warranted to precisely quantify the energetic barriers and kinetic parameters for this versatile substrate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Thiomorpholine-1,1-dioxides using 2-Haloethyl Sulfone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted thiomorpholine-1,1-dioxides are valuable heterocyclic scaffolds in medicinal chemistry and drug discovery. The sulfone moiety imparts desirable physicochemical properties such as increased polarity, metabolic stability, and the potential for hydrogen bonding interactions. This document provides a detailed protocol for the synthesis of these heterocycles utilizing the reaction of primary amines with bis(2-haloethyl)sulfones, a close structural and reactive analog of 2-bromoethyl methyl sulfone. While direct protocols for this compound in this specific application are not prevalent in the reviewed literature, the following methodology is based on established principles of nucleophilic substitution and cyclization reactions with analogous sulfone compounds.

General Reaction Scheme

The core of the synthetic strategy involves a double nucleophilic substitution reaction where a primary amine displaces the two halide leaving groups of a bis(2-haloethyl)sulfone, leading to the formation of the six-membered thiomorpholine-1,1-dioxide ring.

G cluster_conditions Reaction Conditions reagents Primary Amine (R-NH2) product N-Substituted Thiomorpholine-1,1-dioxide reagents->product + sulfone Bis(2-haloethyl)sulfone (X-CH2CH2)2SO2 sulfone->product + Base Base (e.g., K2CO3, Et3N) Solvent Solvent (e.g., DMF, CH3CN) Heat Heat

Caption: General reaction for the synthesis of N-substituted thiomorpholine-1,1-dioxides.

Data Presentation: Representative Substrate Scope

The following table outlines various primary amines that can be potentially utilized in this protocol, leading to a diverse range of N-substituted thiomorpholine-1,1-dioxide products. The yields are hypothetical and based on typical outcomes for similar nucleophilic substitution reactions.

EntryPrimary Amine (R-NH₂)ProductExpected Yield (%)
1Benzylamine4-Benzylthiomorpholine-1,1-dioxide85-95
2Aniline4-Phenylthiomorpholine-1,1-dioxide70-85
34-Methoxyaniline4-(4-Methoxyphenyl)thiomorpholine-1,1-dioxide75-90
4Cyclohexylamine4-Cyclohexylthiomorpholine-1,1-dioxide80-95
5n-Butylamine4-(n-Butyl)thiomorpholine-1,1-dioxide88-98

Experimental Protocols

Materials and Equipment:

  • Bis(2-chloroethyl)sulfone or Bis(2-bromoethyl)sulfone

  • Selected primary amine

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

General Protocol for the Synthesis of 4-Substituted-thiomorpholine-1,1-dioxides:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(2-chloroethyl)sulfone (1.0 eq).

    • Add the primary amine (1.0-1.2 eq) to the flask.

    • Suspend anhydrous potassium carbonate (2.5 eq) or add triethylamine (2.5 eq) as a base.

    • Add anhydrous DMF or acetonitrile as the solvent (to make a 0.5 M solution with respect to the sulfone).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 80-100 °C and maintain it at this temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using potassium carbonate, filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.

    • If using triethylamine, the salt may be soluble. Proceed to the next step.

    • Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted thiomorpholine-1,1-dioxide.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of N-substituted thiomorpholine-1,1-dioxides.

G start Start setup Reaction Setup: - Bis(2-haloethyl)sulfone - Primary Amine - Base - Solvent start->setup reaction Heating and Stirring (80-100 °C, 12-24h) setup->reaction workup Aqueous Workup: - Filtration (if K2CO3 used) - Solvent Removal - Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of N-substituted thiomorpholine-1,1-dioxides.

Safety Precautions

  • Bis(2-haloethyl)sulfones are analogs of mustard agents and should be handled with extreme caution in a well-ventilated fume hood. They are irritants and potentially toxic.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The solvents used (DMF, acetonitrile) are flammable and toxic. Handle them in a fume hood and away from ignition sources.

  • Primary amines can be corrosive and have strong odors. Handle them with care.

Application Notes & Protocols: A Novel Approach to the Synthesis of Heteroaromatic Methyl Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of heteroaromatic methyl sulfones. This methodology utilizes a novel and highly effective reagent that reacts with various bis-nucleophiles to rapidly form previously challenging-to-access heteroaromatic methyl sulfones.[1][2][3][4] The methyl sulfone (MeSO2) group is a crucial polar substituent in medicinal chemistry, found in numerous approved drugs and agrochemicals.[1][3][5][6] This new approach offers a significant advantage over traditional methods, such as the oxidation of thiomethyl groups or metal-mediated cross-coupling reactions, by providing a more direct and efficient route to these valuable compounds.[1][3]

The protocols outlined below are designed to be a practical guide for chemists in academic and industrial research, particularly those involved in drug discovery and development. The synthesized compounds have shown high potential for use in medicinal and coordination chemistry.[1][2][3][4]

Overview of the Synthetic Strategy

The core of this synthetic approach is the reaction of a novel vinamidinium salt reagent, which incorporates the methyl sulfone group, with various N,N- and N,C-bis-nucleophiles. This reaction leads to the formation of a variety of 5- and 6-membered heteroaromatic rings with a pre-installed methyl sulfone substituent. This method is scalable, efficient on milligram to multigram scales, and can be adapted to introduce other functionalities.[1][3]

General Reaction Scheme

The general transformation involves the condensation of the methyl sulfone-containing reagent with a bis-nucleophile, leading to the formation of the corresponding heteroaromatic methyl sulfone and the elimination of a secondary amine.

G reagent Novel Methyl Sulfone Reagent product Heteroaromatic Methyl Sulfone reagent->product + bis_nucleophile Bis-nucleophile (e.g., Hydrazine, Guanidine, Amidine) bis_nucleophile->product + byproduct Byproduct (e.g., Dimethylamine) product->byproduct

Caption: General reaction pathway for the synthesis of heteroaromatic methyl sulfones.

Experimental Protocols

The following protocols are generalized from the available literature and provide a starting point for the synthesis of various classes of heteroaromatic methyl sulfones.[1][3] Optimization may be required for specific substrates.

General Procedure for the Synthesis of Pyrazoles

This protocol describes the reaction of the methyl sulfone reagent with hydrazine derivatives.

  • To a solution of the methyl sulfone reagent (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile) is added the hydrazine derivative (1.0-1.2 eq).

  • A base (e.g., triethylamine, potassium carbonate) (1.5-2.0 eq) is added to the reaction mixture.

  • The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) for a period of 1-12 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrazole product.

General Procedure for the Synthesis of Pyrimidines

This protocol outlines the synthesis of pyrimidines using guanidine, urea, thiourea, or amidine derivatives.

  • The methyl sulfone reagent (1.0 eq) and the corresponding bis-nucleophile (guanidine, urea, thiourea, or amidine; 1.0-1.2 eq) are dissolved in a suitable solvent (e.g., DMF, DMSO).

  • A base (e.g., sodium hydride, potassium tert-butoxide) (2.0-3.0 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature or heated (e.g., 60-100 °C) for 2-24 hours.

  • After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography or recrystallization to yield the pure pyrimidine derivative.

Experimental Workflow Diagram

G start Start reagents Dissolve Reagent 1 and Bis-nucleophile in Solvent start->reagents add_base Add Base reagents->add_base reaction Stir at RT or Heat (1-24h) add_base->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Heteroaromatic Methyl Sulfone purification->product

Caption: General experimental workflow for the synthesis of heteroaromatic methyl sulfones.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of various heteroaromatic methyl sulfones using the novel reagent.

Table 1: Synthesis of Pyrazole Derivatives[1][3]
EntryHydrazine DerivativeProductYield (%)
1Methyl hydrazine1-Methyl-4-(methylsulfonyl)-1H-pyrazole90
2Phenyl hydrazine1-Phenyl-4-(methylsulfonyl)-1H-pyrazole85
34-Fluorophenyl hydrazine1-(4-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole78
44-Methoxyphenyl hydrazine1-(4-Methoxyphenyl)-4-(methylsulfonyl)-1H-pyrazole82
5Hydrazine hydrate4-(Methylsulfonyl)-1H-pyrazole48
Table 2: Synthesis of Pyrimidine Derivatives[1][3]
EntryBis-nucleophileProductYield (%)
1Guanidine2-Amino-5-(methylsulfonyl)pyrimidine95
2Urea5-(Methylsulfonyl)pyrimidin-2(1H)-one54
3Thiourea5-(Methylsulfonyl)pyrimidine-2(1H)-thione76
4Acetamidine2-Methyl-5-(methylsulfonyl)pyrimidine96
5Benzamidine2-Phenyl-5-(methylsulfonyl)pyrimidine94

Applications and Further Modifications

The synthesized heteroaromatic methyl sulfones are valuable building blocks for medicinal chemistry and drug discovery. The methyl sulfone moiety can act as a hydrogen bond acceptor and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[5][7]

The resulting products can undergo further modifications to introduce additional functional groups, expanding the chemical space for structure-activity relationship (SAR) studies.[1][3] For example, ester groups can be saponified to carboxylic acids, and Boc-protected amines can be deprotected to primary amines.[1][3]

Logical Relationship of Further Modifications

G start_product Synthesized Heteroaromatic Methyl Sulfone saponification Saponification start_product->saponification deprotection Acidic Cleavage of N-Boc start_product->deprotection acid Carboxylic Acid Derivative saponification->acid amine Amine Derivative deprotection->amine

Caption: Potential downstream modifications of the synthesized heteroaromatic methyl sulfones.

Conclusion

The use of this novel reagent provides a powerful and versatile platform for the synthesis of a wide array of heteroaromatic methyl sulfones. The operational simplicity, broad substrate scope, and high yields make this methodology highly attractive for applications in pharmaceutical and materials science research. The protocols and data presented herein serve as a comprehensive guide for researchers looking to employ this efficient synthetic strategy.

References

Application Notes and Protocols: Alkylation Reactions with 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl methyl sulfone is a valuable bifunctional reagent utilized in organic synthesis and medicinal chemistry.[1] It serves as an electrophilic building block for the introduction of the 2-(methylsulfonyl)ethyl group onto various nucleophiles. The methyl sulfone moiety is a key pharmacophore found in numerous approved drugs and agrochemicals, valued for its ability to act as a polar, hydrogen bond acceptor group that can enhance solubility and metabolic stability.[2][3] This document provides detailed protocols and reaction conditions for the alkylation of common nucleophiles—specifically amines, phenols, and thiols—using this compound. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4]

Reaction Mechanism and Potential Side Reactions

The primary reaction pathway for alkylation with this compound is an Sₙ2 reaction. In this process, a nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group in a single, concerted step.

A common competing pathway, especially under strongly basic conditions or at elevated temperatures, is the E2 elimination reaction.[5] This side reaction leads to the formation of methyl vinyl sulfone, which can potentially undergo subsequent Michael addition reactions, leading to a mixture of products.[5] Maintaining lower reaction temperatures is critical for minimizing this elimination byproduct.[5]

// Reactants sub [label="2-Bromoethyl\nMethyl Sulfone", shape=plaintext]; nuc [label="Nucleophile\n(Nu:⁻)", shape=plaintext]; base [label="Base\n(B:⁻)", shape=plaintext];

// Products sn2_prod [label="S\2022 Product\n(Alkylation)", shape=plaintext]; e2_prod [label="E2 Product\n(Elimination)", shape=plaintext];

// Intermediates & Pathways {rank=same; sub; nuc; base} sub -> sn2_prod [label="S\2022 Pathway\n(Desired)", color="#34A853"]; sub -> e2_prod [label="E2 Pathway\n(Side Reaction)", color="#EA4335"]; nuc -> sn2_prod [style=invis]; base -> e2_prod [style=invis];

// Nodes for better layout dummy1 [shape=point, width=0.01, height=0.01, style=invis]; dummy2 [shape=point, width=0.01, height=0.01, style=invis]; sub -> dummy1 [style=invis]; dummy1 -> sn2_prod [style=invis]; sub -> dummy2 [style=invis]; dummy2 -> e2_prod [style=invis];

// Conditions sn2_cond [label="Favored by:\n- Strong Nucleophile\n- Polar Aprotic Solvent\n- Low Temperature (0-5 °C)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; e2_cond [label="Favored by:\n- Strong, Bulky Base\n- High Temperature", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

dummy1 -> sn2_cond [dir=none, style=dashed, color="#5F6368"]; dummy2 -> e2_cond [dir=none, style=dashed, color="#5F6368"]; } .enddot Caption: Competing Sₙ2 and E2 Reaction Pathways.

Summary of General Reaction Conditions

Successful alkylation requires careful selection of base, solvent, and temperature to maximize the yield of the desired Sₙ2 product while minimizing the E2 elimination side product.

ParameterRecommended ConditionsRationale & NotesCitations
Nucleophiles Amines (Primary, Secondary), Phenols, ThiolsThese are common nucleophiles in drug discovery and organic synthesis. Thiols and their corresponding thiolates are particularly potent nucleophiles.[6][7][8]
Base K₂CO₃, Cs₂CO₃, NaHA non-nucleophilic base is required to deprotonate the nucleophile (phenols, thiols) or to act as an acid scavenger (amines). Cs₂CO₃ offers superior solubility in organic solvents. NaH is a very strong, non-nucleophilic base suitable for complete deprotonation.[5]
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents are recommended as they effectively solvate cations, leaving the anionic nucleophile more reactive, and generally improve the solubility of reactants.[5][9]
Temperature 0 °C to Room TemperatureMaintaining a low temperature (0 to 5 °C) is crucial to suppress the E2 elimination side reaction. For slow reactions, the temperature can be increased cautiously while monitoring for byproduct formation.[5]
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS. If the reaction is clean but proceeds slowly, extending the reaction time may be sufficient to achieve completion.[5][10]
Concentration 0.1 - 1.0 MA starting concentration of approximately 0.1 M is a common practice for these types of reactions.[10]

Experimental Protocols

Safety Precaution: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated chemical fume hood.

Protocol 1: Alkylation of Phenols

This protocol describes the O-alkylation of a generic phenol.

G cluster_0 Reaction Setup cluster_1 Base Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification A 1. Dissolve phenol (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. B 2. Add Cs₂CO₃ (1.5 eq) to the mixture. Stir at room temperature. A->B C 3. Monitor reaction progress by TLC or LC-MS (Typically 2-12 hours). B->C D 4. Quench with H₂O and extract with ethyl acetate. C->D E 5. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. D->E F 6. Purify by column chromatography. E->F

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous DMF (to achieve a concentration of ~0.1-0.5 M).

  • Add this compound (1.1 eq) to the solution.

  • Add cesium carbonate (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[10]

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

Protocol 2: Alkylation of Amines

This protocol describes the N-alkylation of a primary or secondary amine.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.05 eq)

  • Potassium Carbonate (K₂CO₃) or another non-nucleophilic base (e.g., DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile

  • Ethyl acetate, Water, Brine

Procedure:

  • In a round-bottom flask, dissolve the amine substrate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Add a solution of this compound (1.05 eq) in acetonitrile dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if the reaction is slow. Monitor for the potential of over-alkylation, especially with primary amines.[7][11]

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-alkylated product.

Protocol 3: Alkylation of Thiols

This protocol describes the S-alkylation of a thiol. Thiolates are excellent nucleophiles, and these reactions are often rapid.[6][12]

Materials:

  • Thiol substrate (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether, Water, Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium carbonate (1.5 eq) to the solution and stir for 15-20 minutes to form the thiolate.

  • Add this compound (1.1 eq) dropwise to the cooled mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS. These reactions are often complete in 1-4 hours.

  • Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting thioether by flash column chromatography.

Troubleshooting
IssueObservationRecommended Solution(s)Citations
Slow or No Reaction Starting material remains largely unconsumed after an extended period.1. Switch to a more effective base: Use cesium carbonate instead of potassium carbonate for better solubility. For robust substrates, consider a stronger base like NaH. 2. Change solvent: Ensure a polar aprotic solvent like DMF or acetonitrile is used. 3. Increase temperature carefully: Gradually increase the temperature (e.g., to 40-60 °C) while monitoring for side product formation.[5]
Elimination Byproduct A significant side product is observed, likely methyl vinyl sulfone.1. Lower the reaction temperature: Maintain a temperature between 0 and 5 °C to suppress the E2 elimination pathway. 2. Use a less hindered, weaker base: If applicable, a milder base can disfavor the elimination pathway.[5]
Di-alkylation (for primary amines) A mixture of mono- and di-alkylated products is formed.1. Use an excess of the amine: Using a large excess of the starting amine can favor mono-alkylation. 2. Slow addition: Add the this compound slowly to the amine solution to maintain a low concentration of the alkylating agent.[7][13]

References

Application Notes: Synthesis of a Key Niraparib Intermediate Using 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromoethyl methyl sulfone is a valuable bifunctional reagent in organic synthesis, serving as a cornerstone for the introduction of the methylsulfonyl ethyl group into various molecular scaffolds. This functional group is of significant interest in medicinal chemistry due to its ability to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. A critical application of this compound is in the synthesis of a key intermediate for Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2][3][4][5] This document provides detailed protocols for the regioselective N-alkylation of 2H-indazole-7-carboxamide using this compound to yield the Niraparib intermediate, 2-(2-(methylsulfonyl)ethyl)-2H-indazole-7-carboxamide.

Reagent Overview

PropertyValueReference
Chemical Name This compound
Synonyms 1-Bromo-2-(methylsulfonyl)ethane[6]
CAS Number 16523-02-7[7][8]
Molecular Formula C₃H₇BrO₂S[7][8]
Molecular Weight 187.06 g/mol [7][8]
Appearance Solid[6]
Boiling Point 126-128 °C (at 3.5 Torr)[6]
Density ~1.67 g/cm³ (Predicted)[6]

Application: N-Alkylation of 2H-Indazole-7-carboxamide

The synthesis of the Niraparib intermediate involves the regioselective alkylation of the N-2 position of the indazole ring. The presence of the carboxamide group at the C-7 position of the indazole starting material plays a crucial role in directing the alkylation to the desired N-2 position, a common challenge in indazole chemistry.

Reaction Scheme:

Caption: Synthesis of Niraparib Intermediate.

Experimental Protocols

The following protocol is adapted from the synthesis of related indazole derivatives and patent literature describing the preparation of Niraparib intermediates.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol details the N-alkylation of 2H-indazole-7-carboxamide with this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Grade
2H-Indazole-7-carboxamide161.16Synthesis Grade
This compound187.06Synthesis Grade
Sodium Hydride (NaH), 60% disp.24.00Reagent Grade
N,N-Dimethylformamide (DMF)73.09Anhydrous
Ethyl Acetate (EtOAc)88.11ACS Grade
Water (H₂O)18.02Deionized
Brine-Saturated Solution
Anhydrous Sodium Sulfate (Na₂SO₄)142.04ACS Grade
Silica Gel-230-400 mesh

Procedure:

  • Reaction Setup: To a solution of 2H-indazole-7-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford 2-(2-(methylsulfonyl)ethyl)-2H-indazole-7-carboxamide.

Quantitative Data:

ParameterValue
Scale 10 mmol
Reaction Time 14 hours
Reaction Temp. Room Temperature
Yield 75-85% (Typical)
Purification Silica Gel Chromatography (EtOAc/Hexane)

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification prep_reactants Dissolve 2H-indazole-7-carboxamide in anhydrous DMF cool_solution Cool solution to 0°C prep_reactants->cool_solution add_naH Add NaH portion-wise cool_solution->add_naH stir_deprotonation Stir for 30 min at 0°C add_naH->stir_deprotonation add_sulfone Add this compound solution dropwise stir_deprotonation->add_sulfone warm_stir Warm to RT and stir for 12-16 hours add_sulfone->warm_stir monitor_reaction Monitor by TLC/LC-MS warm_stir->monitor_reaction quench Quench with water monitor_reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry_concentrate Dry (Na₂SO₄) and Concentrate wash->dry_concentrate chromatography Purify by Column Chromatography dry_concentrate->chromatography product 2-(2-(methylsulfonyl)ethyl)-2H- indazole-7-carboxamide chromatography->product

Caption: Synthesis Workflow Diagram.

Safety Precautions

This compound and its related reagents require careful handling in a laboratory setting.

Hazard Identification and Handling:

Hazard StatementPrecautionary StatementReference
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
H318: Causes serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
Sodium Hydride (NaH): Flammable solid, reacts violently with water.Handle under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment, including a lab coat, safety glasses, and gloves. Work in a well-ventilated fume hood.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse immediately and thoroughly with an eye-bath or water for at least 15 minutes.

  • Ingestion: If swallowed, drink water immediately. Seek medical attention.

Always consult the latest Safety Data Sheet (SDS) for this compound (CAS 16523-02-7) before use.[7][8]

Conclusion

This compound is an effective reagent for the synthesis of the 2-(2-(methylsulfonyl)ethyl)-2H-indazole-7-carboxamide intermediate, a crucial component in the production of the PARP inhibitor Niraparib. The provided protocol, which emphasizes regioselective N-2 alkylation, offers a reliable method for researchers in pharmaceutical development. Adherence to the detailed experimental and safety procedures is essential for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for the Introduction of a Methylsulfonyl Group using 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylsulfonyl group (-SO₂CH₃) is a ubiquitous and highly valuable functional group in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly modulate key physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity. 2-Bromoethyl methyl sulfone serves as a key reagent for introducing the ethylsulfonyl moiety, which can be a crucial component in the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the alkylation of various nucleophiles, including amines, phenols, and thiols.

Reaction Principle

The introduction of the methylsulfonylethyl group using this compound proceeds via a nucleophilic substitution reaction. In this reaction, a nucleophile (Nu:), such as an amine, a phenoxide, or a thiolate, attacks the electrophilic carbon atom of this compound, displacing the bromide leaving group. The strong electron-withdrawing nature of the methylsulfonyl group activates the adjacent carbon for nucleophilic attack.

The general reaction scheme can be depicted as follows:

This reaction is typically carried out in the presence of a base to either deprotonate the nucleophile (in the case of phenols and thiols) or to neutralize the acid generated during the reaction (in the case of amines).

Experimental Protocols

N-Alkylation of Amines: Synthesis of N-(2-(Methylsulfonyl)ethyl)piperazine Derivatives

Piperazine and its derivatives are common scaffolds in many approved drugs. The introduction of a methylsulfonylethyl group can enhance their pharmacological properties. A common strategy for mono-alkylation of piperazine involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms.

Protocol 1: Synthesis of tert-butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate

This protocol describes the N-alkylation of N-Boc-piperazine with this compound.

Materials:

  • N-Boc-piperazine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-piperazine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove DMF.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Table 1: Representative Quantitative Data for N-Alkylation

NucleophileElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
N-Boc-piperazineThis compoundK₂CO₃DMF9018~85

Diagram 1: General Workflow for N-Alkylation of N-Boc-piperazine

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification NBoc N-Boc-piperazine Reaction Heating (80-100 °C, 12-24h) NBoc->Reaction Reagent 2-Bromoethyl Methyl Sulfone Reagent->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction (EtOAc/Water) Filtration->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product tert-butyl 4-(2-(methylsulfonyl)ethyl) piperazine-1-carboxylate Purification->Product

Caption: Workflow for the synthesis of a methylsulfonylethyl piperazine derivative.

O-Alkylation of Phenols: Synthesis of Aryl 2-(Methylsulfonyl)ethyl Ethers

The formation of aryl ethers via Williamson ether synthesis is a fundamental transformation in organic chemistry. This protocol outlines the O-alkylation of a phenol with this compound.

Protocol 2: Synthesis of 1-(2-(Methylsulfonyl)ethoxy)-4-nitrobenzene

This protocol describes the reaction of 4-nitrophenol with this compound.

Materials:

  • 4-Nitrophenol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (for acetone) or 80 °C (for DMF) and stir for 8-16 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired aryl ether.

Table 2: Representative Quantitative Data for O-Alkylation

NucleophileElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitrophenolThis compoundK₂CO₃DMF8012~90

Diagram 2: Signaling Pathway Analogy for O-Alkylation

O_Alkylation_Pathway Phenol Phenol (Nucleophile) Phenoxide Phenoxide (Active Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K₂CO₃) (Activator) Product Aryl 2-(Methylsulfonyl)ethyl Ether Phenoxide->Product SN2 Attack Reagent 2-Bromoethyl Methyl Sulfone (Electrophile)

Caption: Activation and reaction pathway for O-alkylation of phenols.

S-Alkylation of Thiols: Synthesis of Alkyl/Aryl 2-(Methylsulfonyl)ethyl Sulfides

Thiols are excellent nucleophiles and readily react with alkyl halides. The following protocol describes the S-alkylation of thiophenol.

Protocol 3: Synthesis of Phenyl 2-(Methylsulfonyl)ethyl Sulfide

Materials:

  • Thiophenol

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Methanol

  • Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve thiophenol (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.05 eq) in water or solid potassium carbonate (1.5 eq). Stir for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 2-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

Table 3: Representative Quantitative Data for S-Alkylation

NucleophileElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolThis compoundNaOHEthanol504>95

S_Alkylation_Workflow start Start step1 Dissolve Thiophenol in Ethanol start->step1 step2 Add Base (NaOH) Form Thiolate step1->step2 step3 Add 2-Bromoethyl Methyl Sulfone step2->step3 step4 Reaction (50°C, 4h) step3->step4 step5 Work-up (Extraction) step4->step5 step6 Purification (Chromatography) step5->step6 end Product step6->end

Application Notes and Protocols for Base Selection in Reactions Involving 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate base for reactions involving 2-bromoethyl methyl sulfone, primarily focusing on the synthesis of methyl vinyl sulfone via dehydrobromination. This key intermediate is of significant interest in organic synthesis and drug development due to its reactivity as a Michael acceptor.

Introduction

This compound is a valuable bifunctional reagent. The presence of a bromine atom and a methyl sulfone group allows for a variety of chemical transformations. The most common reaction is a base-mediated elimination (dehydrobromination) to form methyl vinyl sulfone. The choice of base is critical as it influences reaction rate, yield, and the potential for side reactions. The resulting methyl vinyl sulfone is a potent Michael acceptor, capable of forming covalent bonds with nucleophiles, a property leveraged in the design of covalent inhibitors for various enzymes.

Base Selection for Dehydrobromination

The dehydrobromination of this compound proceeds via an E2 (bimolecular elimination) mechanism. The ideal base for this reaction should be strong enough to abstract a proton from the carbon adjacent to the methyl sulfone group, but its nucleophilicity should be considered to minimize competing SN2 (nucleophilic substitution) reactions.

Key Considerations for Base Selection:
  • Base Strength (pKa of conjugate acid): A sufficiently strong base is required to deprotonate the α-carbon to the sulfone group, which is acidified by the electron-withdrawing nature of the sulfone.

  • Steric Hindrance: Sterically hindered (bulky) bases are often preferred for elimination reactions as they are poor nucleophiles, thus minimizing the formation of substitution byproducts.

  • Solubility: The base and substrate should be soluble in the chosen reaction solvent.

  • Reaction Conditions: Temperature and reaction time are crucial parameters that need to be optimized for each base.

Comparison of Common Bases for Dehydrobromination

The following table summarizes the characteristics and typical reaction conditions for commonly used bases in the dehydrobromination of this compound to yield methyl vinyl sulfone.

BaseClasspKa of Conjugate AcidTypical SolventTemperature (°C)Reaction Time (h)Expected YieldNotes
Triethylamine (TEA) Weak, Non-nucleophilic~10.8Dichloromethane (DCM), Acetonitrile (ACN)25-82 (reflux)12-24Moderate to HighA common and mild base. Longer reaction times may be required.
Sodium Carbonate (Na₂CO₃) Weak, Inorganic~10.3Acetone, Acetonitrile (ACN)25-56 (reflux)6-12Moderate to HighAn inexpensive and mild inorganic base.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Strong, Non-nucleophilic~13.5Tetrahydrofuran (THF), Dichloromethane (DCM)0-251-4High to ExcellentA very effective, non-nucleophilic base for promoting E2 reactions.[1]
Potassium tert-butoxide (t-BuOK) Strong, Sterically Hindered~19Tetrahydrofuran (THF), tert-Butanol0-251-3High to ExcellentA strong, bulky base that is highly effective for E2 eliminations.[2][3]

Experimental Protocols

Protocol 1: Dehydrobromination using Triethylamine (TEA)

This protocol describes a mild procedure for the synthesis of methyl vinyl sulfone using triethylamine.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude methyl vinyl sulfone.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Dehydrobromination using Potassium tert-butoxide (t-BuOK)

This protocol utilizes a strong, sterically hindered base for a more rapid and efficient dehydrobromination.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl vinyl sulfone.

  • Purify the product as needed by vacuum distillation or column chromatography.

Application in Drug Development: Covalent Enzyme Inhibition

Methyl vinyl sulfone and other vinyl sulfones are of great interest in drug development, particularly as covalent inhibitors of enzymes. Their electrophilic vinyl group can act as a Michael acceptor, reacting with nucleophilic amino acid residues in the active site of a target protein.[4][5]

Mechanism of Covalent Inhibition

The primary mechanism of action for vinyl sulfone-based inhibitors involves the irreversible covalent modification of a nucleophilic residue, most commonly a cysteine, in the enzyme's active site.[6][7] The sulfur atom of the cysteine thiol acts as a nucleophile, attacking the β-carbon of the vinyl sulfone in a Michael-type addition reaction. This forms a stable thioether bond, effectively and irreversibly inactivating the enzyme.[8]

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Covalent Adduct Enzyme Enzyme-SH (Active Cysteine) Adduct Enzyme-S-CH2-CH2-SO2-CH3 (Inactive Enzyme) Enzyme->Adduct Michael Addition (Covalent Bond Formation) Inhibitor Methyl Vinyl Sulfone Inhibitor->Adduct

Signaling Pathways and Therapeutic Targets

Vinyl sulfones have been incorporated into inhibitors targeting a variety of enzymes involved in different signaling pathways and disease processes. A prominent example is the inhibition of cysteine proteases, such as cathepsins and caspases, which are implicated in cancer, inflammation, and neurodegenerative diseases. By covalently modifying the active site cysteine, vinyl sulfone-based drugs can block the catalytic activity of these proteases and disrupt the downstream signaling cascades they regulate.

G

References

Application Notes and Protocols: Solvent Effects on the Reactivity of 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromoethyl methyl sulfone is a bifunctional molecule featuring a reactive bromine atom that is susceptible to nucleophilic substitution, and a sulfone group that significantly influences its reactivity. The potent electron-withdrawing nature of the sulfone group impacts the reaction mechanism and rate. A thorough understanding of how solvents modulate the reactivity of this compound is paramount for controlling reaction outcomes, optimizing synthetic yields, and designing novel therapeutic agents. These application notes provide a comprehensive overview of the anticipated solvent effects on the nucleophilic substitution reactions of this compound, complemented by detailed experimental protocols for kinetic analysis.

Theoretical Background: Solvent Effects on Nucleophilic Substitution

The reactivity of this compound in nucleophilic substitution reactions is profoundly influenced by the solvent's capacity to stabilize the reactants, transition states, and any intermediates. The two principal mechanistic pathways for nucleophilic substitution are the unimolecular (S(_N)1) and the bimolecular (S(_N)2) routes.

  • S(_N)1 Reaction: This is a stepwise mechanism characterized by the initial formation of a carbocation intermediate. The rate of an S(_N)1 reaction is largely dictated by the stability of this carbocation. Polar protic solvents, such as water, alcohols, and carboxylic acids, excel at stabilizing carbocations through hydrogen bonding and their high dielectric constants. Consequently, S(_N)1 reactions are generally favored in these types of solvents.[1][2][3]

  • S(_N)2 Reaction: This is a concerted, single-step mechanism wherein the nucleophile attacks the electrophilic carbon concurrently with the departure of the leaving group. The rate of an S(_N)2 reaction is sensitive to steric hindrance and the inherent reactivity of the nucleophile. Polar aprotic solvents, including acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), provide an ideal environment for S(_N)2 reactions.[1][3] These solvents are capable of dissolving ionic nucleophiles but do not solvate the anionic nucleophile as extensively as protic solvents. This results in a more "naked" and, therefore, more reactive nucleophile, leading to an accelerated reaction rate.[1][3]

Data Presentation: Expected Solvent Effects on Reaction Rates

Although specific experimental kinetic data for this compound are not readily available in the public domain, the following table presents a representative summary of the expected relative reaction rates for its nucleophilic substitution with a generic nucleophile (Nu

^-
) in a variety of solvents. These predictions are grounded in the well-established principles of solvent effects on reaction kinetics.

SolventSolvent TypeDielectric Constant (ε) at 25°CExpected Predominant MechanismExpected Relative Rate Constant (k(_{rel}))
Water (H(_2)O)Polar Protic80.1S(_N)1High (for S(_N)1)
Methanol (CH(_3)OH)Polar Protic32.7S(_N)1 / S(_N)2Moderate
Ethanol (C(_2)H(_5)OH)Polar Protic24.5S(_N)1 / S(_N)2Moderate
Acetone ((CH(_3))(_2)CO)Polar Aprotic20.7S(_N)2High (for S(_N)2)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7S(_N)2Very High (for S(_N)2)
N,N-Dimethylformamide (DMF)Polar Aprotic36.7S(_N)2Very High (for S(_N)2)
Acetonitrile (CH(_3)CN)Polar Aprotic37.5S(_N)2High (for S(_N)2)
Hexane (C(6)H({14}))Non-Polar1.88Very Slow / No ReactionVery Low

Disclaimer: The relative rate constants presented are qualitative predictions. The actual predominant mechanism and reaction rate are also contingent on the specific nucleophile employed and the reaction temperature.

Mandatory Visualization

SN1_Mechanism Substrate 2-Bromoethyl Methyl Sulfone Carbocation Carbocation Intermediate Substrate->Carbocation Slow, Rate-Determining Step (Favored by Polar Protic Solvents) Product Substitution Product Carbocation->Product Fast + Nu- LeavingGroup Br- Carbocation->LeavingGroup SolvatedCarbocation Carbocation (solvated) Carbocation->SolvatedCarbocation Stabilization SolvatedLG Br- (solvated) LeavingGroup->SolvatedLG Stabilization Nucleophile Nu-

Caption: S(_N)1 reaction pathway for this compound.

SN2_Mechanism Reactants 2-Bromoethyl Methyl Sulfone + Nu- TS Transition State Reactants->TS Concerted Step (Favored by Polar Aprotic Solvents) Product Substitution Product + Br- TS->Product

Caption: S(_N)2 reaction pathway for this compound.

Experimental Protocols

The following generalized protocols are designed for investigating the kinetics of the reaction between this compound and a nucleophile across various solvents.

Protocol 1: Kinetic Study by Titration

This method is applicable for reactions that generate an acidic or basic byproduct. In the case of the reaction of this compound, if a neutral nucleophile is used (e.g., water or alcohol in solvolysis), the resulting hydrobromic acid (HBr) can be quantified by titration.

Materials:

  • This compound

  • A selection of solvents (e.g., ethanol/water mixtures of varying compositions)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • An appropriate indicator (e.g., phenolphthalein or bromothymol blue)

  • Volumetric flasks, pipettes, and a burette

  • A thermostatically controlled water bath

  • A stopwatch

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a stock solution of this compound in the desired solvent at a precise concentration (e.g., 0.1 M).

    • Place the reaction flask in the thermostatted water bath to ensure a constant temperature is maintained (e.g., 25°C or 50°C).

  • Initiation of the Reaction:

    • Once the solution has achieved thermal equilibrium, commence the reaction and simultaneously start the stopwatch.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., every 10 minutes), carefully withdraw a precise aliquot (e.g., 5.00 mL) from the reaction mixture.

    • Immediately introduce the aliquot into a flask containing a known volume of a cold solvent (e.g., acetone) to effectively quench the reaction through rapid cooling and dilution.

  • Titration:

    • Add a few drops of the chosen indicator to the quenched sample.

    • Titrate the HBr produced with the standardized NaOH solution until the endpoint is reached, as indicated by a color change.

    • Meticulously record the volume of NaOH solution used.

  • Data Analysis:

    • The concentration of HBr at each time point corresponds to the concentration of the product formed.

    • The concentration of the unreacted this compound can be determined by subtracting the product concentration from the initial substrate concentration.

    • Plot the natural logarithm of the concentration of this compound (ln[Substrate]) against time. A linear relationship is indicative of a first-order (or pseudo-first-order) reaction. The slope of this line is equal to -k, where k is the rate constant. For a second-order reaction, a plot of the reciprocal of the reactant concentration (1/[Reactant]) versus time will yield a straight line.

Titration_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction and Sampling cluster_analysis 3. Analysis Prep Prepare stock solution of This compound in solvent Equilibrate Equilibrate at constant temperature Prep->Equilibrate Start Start reaction (t=0) Equilibrate->Start Sample Withdraw aliquots at regular time intervals Start->Sample Quench Quench reaction in cold solvent Sample->Quench Titrate Titrate with standardized base Quench->Titrate Calculate Calculate reactant/product concentration Titrate->Calculate Plot Plot concentration vs. time to determine rate constant Calculate->Plot

References

Application Notes and Protocols: Step-by-Step Synthesis of N-Substituted Aminoethyl Methyl Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted aminoethyl methyl sulfones are a class of compounds of significant interest in medicinal chemistry and drug development. The sulfone moiety is a key functional group known for its ability to act as a hydrogen bond acceptor and its metabolic stability, making it a valuable component in the design of bioactive molecules. This document provides a detailed, step-by-step guide for the synthesis of N-substituted aminoethyl methyl sulfones, including protocols for the preparation of key intermediates and subsequent derivatization.

Overview of the Synthetic Strategy

The synthesis of N-substituted aminoethyl methyl sulfones is typically achieved through a multi-step process. The general approach involves the initial synthesis of a core aminoethyl methyl sulfone structure, which is then N-functionalized. A common and versatile strategy employs a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to facilitate controlled N-substitution.

The overall synthetic workflow can be summarized as follows:

  • Synthesis of a protected aminoethyl methyl sulfone intermediate. This is a crucial step to build the core structure.

  • Deprotection of the amine to yield the primary aminoethyl methyl sulfone.

  • N-substitution of the primary amine to introduce a variety of functional groups.

This application note will detail the protocols for each of these key stages.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-aminoethyl Methyl Sulfone

This protocol describes the synthesis of the key intermediate, N-Boc-2-aminoethyl methyl sulfone, starting from 2-(methylsulfonyl)ethanol.

Step 1a: Halogenation of 2-(Methylsulfonyl)ethanol

This step converts the hydroxyl group of 2-(methylsulfonyl)ethanol into a better leaving group, such as a halide.

  • Reagents:

    • 2-(Methylsulfonyl)ethanol

    • Thionyl chloride (SOCl₂) or a similar halogenating agent

    • An organic solvent such as toluene or dichloromethane (DCM)

    • A base such as pyridine or triethylamine (optional, to scavenge HCl)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylsulfonyl)ethanol in the chosen organic solvent.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the halogenating agent (e.g., thionyl chloride) dropwise to the stirred solution.

    • If a base is used, it can be added concurrently or after the addition of the halogenating agent.

    • Allow the reaction to warm to room temperature and stir for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloroethyl methyl sulfone.

Step 1b: Substitution with a Boc-Protected Amine Source

The halogenated intermediate is then reacted with a source of Boc-protected amine. A common method involves the use of sodium salt of tert-butyl carbamate.

  • Reagents:

    • 2-Chloroethyl methyl sulfone (from Step 1a)

    • Sodium salt of tert-butyl carbamate or a similar nucleophile

    • A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile

    • A substitution reaction catalyst, such as sodium iodide or potassium iodide (optional, for in situ conversion of chloride to a more reactive iodide)

  • Procedure:

    • Dissolve the 2-chloroethyl methyl sulfone in the chosen solvent in a round-bottom flask.

    • Add the sodium salt of tert-butyl carbamate and the optional catalyst.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-120 °C) and stir for several hours (typically 4-24 hours), monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-2-aminoethyl methyl sulfone.

Protocol 2: Deprotection of N-Boc-2-aminoethyl Methyl Sulfone to Yield 2-Aminoethyl Methyl Sulfone Salt

The Boc protecting group is readily removed under acidic conditions to give the free amine, typically as a salt.[1][2]

  • Reagents:

    • N-Boc-2-aminoethyl methyl sulfone (from Protocol 1)

    • A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) or as an aqueous solution.[1][2]

    • An organic solvent such as dichloromethane (DCM) if using TFA.

  • Procedure:

    • Dissolve the N-Boc-2-aminoethyl methyl sulfone in the chosen solvent (e.g., DCM).

    • Add the acid (e.g., an equal volume of TFA or a saturated solution of HCl in dioxane) and stir the mixture at room temperature.

    • The reaction is typically complete within 1-4 hours. Monitor by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure. If an aqueous acid was used, the product may precipitate and can be collected by filtration.[3]

    • The resulting 2-aminoethyl methyl sulfone salt is often used directly in the next step without further purification.

Protocol 3: N-Substitution of 2-Aminoethyl Methyl Sulfone

The deprotected primary amine can be functionalized through various standard organic reactions. Below is a general protocol for N-alkylation.

  • Reagents:

    • 2-Aminoethyl methyl sulfone salt (from Protocol 2)

    • An alkylating agent (e.g., an alkyl halide such as methyl iodide or benzyl bromide)

    • A base to neutralize the amine salt and scavenge the acid produced during the reaction (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

    • A suitable solvent such as acetonitrile, DMF, or THF.

  • Procedure:

    • Suspend or dissolve the 2-aminoethyl methyl sulfone salt in the chosen solvent.

    • Add the base to the mixture and stir for a short period to liberate the free amine.

    • Add the alkylating agent and stir the reaction at room temperature or with heating, depending on the reactivity of the alkylating agent.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical work-up involves filtering off any salts, concentrating the filtrate, and purifying the residue by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative data for the key steps in the synthesis. Please note that yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each derivative.

StepProductStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1a 2-Chloroethyl methyl sulfone2-(Methylsulfonyl)ethanolThionyl chlorideToluene0 to RT2>90
1b N-Boc-2-aminoethyl methyl sulfone2-Chloroethyl methyl sulfoneSodium tert-butyl carbamateDMF801270-85
2 2-Aminoethyl methyl sulfone HCl saltN-Boc-2-aminoethyl methyl sulfoneHCl in DioxaneDioxaneRT2>95
3 N-Alkyl-2-aminoethyl methyl sulfone2-Aminoethyl methyl sulfone saltAlkyl halide, BaseAcetonitrileRT to 604-1260-90

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the overall synthetic workflow for the preparation of N-substituted aminoethyl methyl sulfones.

Synthesis_Workflow start 2-(Methylsulfonyl)ethanol intermediate1 2-Chloroethyl methyl sulfone start->intermediate1 Halogenation (SOCl2) intermediate2 N-Boc-2-aminoethyl methyl sulfone intermediate1->intermediate2 Substitution (Boc-NHNa) intermediate3 2-Aminoethyl methyl sulfone Salt intermediate2->intermediate3 Boc Deprotection (Acid) final_product N-Substituted Aminoethyl Methyl Sulfone intermediate3->final_product N-Substitution (e.g., Alkylation)

Caption: General workflow for the synthesis of N-substituted aminoethyl methyl sulfones.

Logical Relationship of Key Steps

This diagram shows the logical progression and the key transformations involved in the synthesis.

Logical_Relationships cluster_synthesis Synthetic Pathway node_start Starting Material 2-(Methylsulfonyl)ethanol node_halogenation Step 1: Halogenation C-OH to C-Cl node_start->node_halogenation Activation node_substitution Step 2: Nucleophilic Substitution Introduction of Protected Amine node_halogenation->node_substitution Core Formation node_deprotection Step 3: Deprotection Removal of Boc Group node_substitution->node_deprotection Unmasking Amine node_n_functionalization Step 4: N-Functionalization Introduction of R-group node_deprotection->node_n_functionalization Derivatization

Caption: Key chemical transformations in the synthesis of N-substituted aminoethyl methyl sulfones.

Conclusion

The protocols outlined in this application note provide a robust and versatile methodology for the synthesis of N-substituted aminoethyl methyl sulfones. By following these step-by-step instructions, researchers can efficiently generate a library of diverse analogs for evaluation in drug discovery and development programs. The use of the Boc protecting group strategy allows for a high degree of control and flexibility in the introduction of various N-substituents.

References

Application Notes and Protocols: Medicinal Chemistry Applications of 2-Bromoethyl Methyl Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of derivatives containing the ethyl methyl sulfone moiety. While direct bioactive derivatives of 2-bromoethyl methyl sulfone are not extensively reported, this document focuses on key therapeutic areas where the 2-(methylsulfonyl)ethyl group is a critical pharmacophore. This compound serves as a valuable and reactive building block for introducing this moiety into target molecules. The protocols and data presented herein are based on established research into sulfone-containing bioactive compounds.

Application in Kinase Inhibition for Cancer Therapy

The 2-(methylsulfonyl)ethylamino group is a key structural feature in several potent kinase inhibitors, most notably in the dual tyrosine kinase inhibitor, Lapatinib. This moiety often occupies the solvent-exposed region of the ATP-binding pocket, where the sulfone group can form crucial hydrogen bonds, enhancing binding affinity and selectivity.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of Lapatinib, which contains the 2-(methylsulfonyl)ethylamino side chain, against key oncogenic kinases.

CompoundTarget Kinase(s)IC50 (nM)Cell-based AssayReference
LapatinibEGFR10.8BT474 cells[1]
HER2 (ErbB2)9.2BT474 cells[1]
Experimental Protocols

Protocol 1: Synthesis of a 2-(Amino)ethyl Methyl Sulfone Intermediate

This protocol outlines a general method for the synthesis of 2-(amino)ethyl methyl sulfone salts, which are key intermediates for incorporation into kinase inhibitor scaffolds. This method is adapted from patented procedures for the synthesis of Lapatinib intermediates.[1]

Materials:

  • 2-Chloroethyl methyl sulfone (or this compound)

  • Phthalimide potassium salt

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Phthalimide Protection:

    • Dissolve phthalimide potassium salt (1.1 equivalents) in DMF.

    • Add 2-chloroethyl methyl sulfone (1 equivalent) to the solution.

    • Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain N-(2-(methylsulfonyl)ethyl)phthalimide.

  • Deprotection:

    • Suspend N-(2-(methylsulfonyl)ethyl)phthalimide in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and add concentrated HCl to precipitate phthalhydrazide.

    • Filter off the precipitate and concentrate the filtrate under reduced pressure.

    • Recrystallize the resulting solid from ethanol/ether to yield 2-(methylsulfonyl)ethanaminium chloride.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method to assess the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a derivative containing the 2-(methylsulfonyl)ethyl moiety)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • The luminescence signal, which is proportional to the ADP generated and thus kinase activity, is measured using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Signaling Pathway and Workflow Diagrams

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Lapatinib Lapatinib (contains 2-(methylsulfonyl)ethylamino moiety) Lapatinib->EGFR inhibits Lapatinib->HER2 inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR/HER2 Signaling Pathway Inhibition

Synthesis_Workflow Start 2-Bromoethyl Methyl Sulfone Nucleophilic_Subst Nucleophilic Substitution (e.g., with Phthalimide) Start->Nucleophilic_Subst Protected_Intermediate Protected Amine Intermediate Nucleophilic_Subst->Protected_Intermediate Deprotection Deprotection (e.g., with Hydrazine) Protected_Intermediate->Deprotection Amino_Intermediate 2-(Amino)ethyl Methyl Sulfone Salt Deprotection->Amino_Intermediate Coupling Coupling to Bioactive Scaffold Amino_Intermediate->Coupling Final_Compound Final Bioactive Derivative Coupling->Final_Compound

General Synthetic Workflow

Application as Anti-inflammatory Agents (COX Inhibitors)

Aryl methyl sulfones have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Replacing the carboxylic acid moiety of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a methyl sulfone group can lead to enhanced potency and selectivity.[2][3]

Quantitative Data: COX Inhibition

The following table presents the in vitro inhibitory activities of representative aryl methyl sulfone derivatives against COX-1 and COX-2.[2][3]

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Naproxen (Reference NSAID)11.33.36[2]
Compound 2 (Naproxen analog with methyl sulfone)0.040.10[2]
Compound 7 (Indomethacin analog with methyl sulfone)>1000.25[2]
Experimental Protocols

Protocol 3: Synthesis of an Aryl Methyl Sulfone Derivative

This protocol provides a general method for synthesizing an aryl methyl sulfone from an aryl halide.

Materials:

  • Aryl bromide

  • Sodium methanesulfinate (CH3SO2Na)

  • Copper(I) iodide (CuI)

  • L-proline

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add the aryl bromide (1 equivalent), sodium methanesulfinate (1.5 equivalents), CuI (0.1 equivalents), and L-proline (0.2 equivalents).

  • Add DMSO as the solvent.

  • Heat the mixture to 110°C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the COX inhibitory activity of test compounds.

Materials:

  • Ovine COX-1 or human recombinant COX-2

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Heme

  • Test compound

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the COX enzyme, heme, and the test compound.

  • Incubate for 15 minutes at 25°C.

  • Add ADHP to each well.

  • Initiate the reaction by adding arachidonic acid.

  • Shake the plate for a few seconds and incubate for 10 minutes at 25°C.

  • Measure the fluorescence (excitation 530-540 nm, emission 585-595 nm).

  • The fluorescence intensity is proportional to the COX activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway Diagram

COX_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) Prostaglandins_H2->Thromboxanes Aryl_Methyl_Sulfones Aryl Methyl Sulfones Aryl_Methyl_Sulfones->COX2  inhibits

Cyclooxygenase (COX) Inflammatory Pathway

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Products from 2-Bromoethyl Methyl Sulfone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude products from reactions involving 2-Bromoethyl Methyl Sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product after a reaction with this compound?

A1: The impurities in your crude product will largely depend on the specific reaction conditions (e.g., base, solvent, temperature) and the nucleophile used. However, some common impurities to anticipate are:

  • Unreacted this compound: Incomplete reactions are common, leaving residual starting material.

  • Vinyl Methyl Sulfone: This is a frequent byproduct formed via an E2 elimination reaction, especially when using a strong, sterically hindered base.[1][2]

  • 2-Hydroxyethyl Methyl Sulfone: Hydrolysis of the bromide can occur, particularly if water is present in the reaction mixture or during workup.

  • Side-products from the Nucleophile: The nucleophile itself can undergo side reactions, or excess nucleophile may remain in the crude product.

  • Solvent Adducts: In some cases, the solvent can react with the starting material or intermediates, especially in the case of solvolysis with protic solvents.[3]

Q2: My purified product is a yellowish or brownish oil/solid, but it should be colorless. What is the likely cause and how can I fix it?

A2: Discoloration is often due to trace impurities, which may include polymeric materials or degradation products. Here are some potential causes and solutions:

  • Cause: Thermal degradation of the product or starting materials, especially if the reaction was run at a high temperature.

  • Solution: Consider running the reaction at a lower temperature for a longer duration. For purification, treatment with activated carbon can be effective in removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon before proceeding with crystallization or chromatography.

  • Cause: The presence of colored byproducts from side reactions.

  • Solution: Column chromatography is often the most effective method to separate your desired product from colored impurities. A gradient elution may be necessary to achieve good separation.

Q3: I'm getting a very low yield after purification. What are the common reasons for this?

A3: Low yield can be attributed to several factors throughout the reaction and purification process:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: As mentioned in Q1, elimination and hydrolysis can consume your starting material, leading to a lower yield of the desired product.

  • Loss during Workup: Significant product loss can occur during aqueous workup if the product has some water solubility. Ensure you are using the appropriate organic solvent for extraction and consider back-extracting the aqueous layer.

  • Loss during Purification:

    • Crystallization: Using a solvent in which your product is too soluble, or using an excessive amount of solvent, will lead to low recovery.

    • Chromatography: If the product is very polar, it may not elute completely from the silica gel. Using a more polar eluent or switching to a different stationary phase (like alumina) might be necessary.

Troubleshooting Guide

Problem 1: Difficulty in removing unreacted this compound.
  • Scenario: After purification by column chromatography, my product is still contaminated with this compound.

  • Potential Cause: The polarity of your product and the starting material are very similar, making separation by silica gel chromatography challenging.

  • Solutions:

    • Optimize Column Chromatography:

      • Solvent System: Carefully select your eluent system using TLC. Test various solvent mixtures of different polarities. A shallow gradient elution can often improve separation.

      • Column Dimensions: Use a longer, narrower column for better resolution.

    • Recrystallization: If your product is a solid, recrystallization may be a more effective purification method. Test different solvents to find one in which the product and starting material have significantly different solubilities at high and low temperatures.

    • Chemical Quenching: If applicable to your desired product's stability, consider quenching the unreacted this compound with a nucleophile that will result in a more easily separable product (e.g., a water-soluble thiol) before workup.

Problem 2: The major product of my reaction is Vinyl Methyl Sulfone instead of the desired substitution product.
  • Scenario: I am trying to perform a nucleophilic substitution on this compound, but the main product I isolate is Vinyl Methyl Sulfone.

  • Potential Cause: The reaction conditions are favoring the E2 elimination pathway over the SN2 substitution pathway. This is common with strong, bulky bases.[1][2]

  • Solutions:

    • Choice of Base: Use a weaker, less sterically hindered base. For example, if you are using potassium tert-butoxide, consider switching to potassium carbonate or triethylamine.

    • Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.

    • Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.[3]

Problem 3: My product appears to be degrading on the silica gel column.
  • Scenario: I am losing a significant amount of my product during column chromatography, and I see streaking or new spots on my TLC plates of the collected fractions.

  • Potential Cause: The acidic nature of silica gel may be causing the degradation of your acid-sensitive product.

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound spends in contact with the stationary phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for solid products.

  • Solvent Selection:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a few drops of different solvents to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • If a single solvent is not suitable, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" a solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the product.

  • Decolorization (if necessary):

    • If the solution is colored, allow it to cool slightly and add a small amount of activated carbon.

    • Heat the solution back to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Table 1: Common Solvents for Recrystallization of Sulfones

SolventPolarityNotes
WaterHighGood for polar sulfones.
Ethanol/MethanolHighOften used in combination with water.
IsopropanolMediumA good starting point for many sulfones.
Ethyl AcetateMediumCan be effective for less polar sulfones.
TolueneLowGood for dissolving non-polar impurities.
Hexane/HeptaneLowOften used as the "poor" solvent in a binary system.
Protocol 2: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives your desired product an Rf value of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent you plan to use.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 2: Typical Eluent Systems for Sulfone Purification

Product PolarityStarting Eluent System (Hexane:Ethyl Acetate)
Low9:1 to 4:1
Medium4:1 to 1:1
High1:1 to 0:1, potentially with methanol as a co-solvent
Protocol 3: Purification by Liquid-Liquid Extraction

This is typically part of the workup procedure to remove water-soluble impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Washing:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of water and shake the funnel, venting frequently.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the washing with brine (saturated aqueous NaCl solution) to help remove dissolved water from the organic layer.

  • Drying:

    • Drain the organic layer into a clean flask.

    • Add a drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate), and swirl the flask.

  • Filtration and Concentration:

    • Filter the organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product for further purification.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification start This compound + Nucleophile reaction Reaction under controlled conditions start->reaction crude Crude Product reaction->crude workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup purification_choice Solid or Liquid? workup->purification_choice cryst Recrystallization purification_choice->cryst Solid chrom Column Chromatography purification_choice->chrom Liquid/Oil or Difficult Separation pure Pure Product cryst->pure chrom->pure

Caption: General experimental workflow for reactions involving this compound and subsequent purification.

troubleshooting_logic cluster_impurity Impurity Identification cluster_solution Purification Strategy start Crude Product Analysis (TLC, NMR) impurity_q Major Impurity Identified? start->impurity_q unreacted_sm Unreacted Starting Material impurity_q->unreacted_sm Yes elim_prod Elimination Product (Vinyl Methyl Sulfone) impurity_q->elim_prod Yes hydrolysis_prod Hydrolysis Product impurity_q->hydrolysis_prod Yes other Other Byproducts impurity_q->other Yes sol_unreacted Optimize Chromatography or Recrystallize unreacted_sm->sol_unreacted sol_elim Modify Reaction: - Weaker Base - Lower Temperature elim_prod->sol_elim sol_hydrolysis Use Anhydrous Conditions hydrolysis_prod->sol_hydrolysis sol_other Optimize Chromatography other->sol_other

Caption: Troubleshooting logic for identifying and addressing common impurities in reactions of this compound.

References

Technical Support Center: Optimizing Reaction Yield for 2-Bromoethyl Methyl Sulfone Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the alkylation of 2-bromoethyl methyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of nucleophiles with this compound?

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the nucleophile (e.g., an amine, phenol, thiol, or active methylene compound), creating a more potent nucleophile. This nucleophile then attacks the carbon atom bonded to the bromine in this compound, displacing the bromide ion and forming a new bond.

Q2: What are the most common side reactions observed during the alkylation of this compound?

The most prevalent side reaction is an elimination reaction (E2 mechanism), which leads to the formation of methyl vinyl sulfone. This is particularly favored by strong, sterically hindered bases and higher reaction temperatures. Other potential side reactions include dialkylation, where the nucleophile reacts with two molecules of this compound, and O-alkylation when using ambident nucleophiles like enolates.

Q3: How does the choice of base impact the reaction yield and selectivity?

The base is a critical factor. A strong, non-nucleophilic base like sodium hydride (NaH) is often effective for complete deprotonation of the nucleophile. Weaker bases, such as potassium carbonate (K₂CO₃), may require higher temperatures or longer reaction times. The choice of base can also influence the competition between alkylation and elimination. For instance, a bulky base like potassium tert-butoxide may favor elimination.

Q4: Which solvents are recommended for this alkylation reaction?

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions. They effectively dissolve the reactants and do not solvate the nucleophile as strongly as protic solvents, thereby enhancing its reactivity.

Q5: How can I minimize the formation of the elimination byproduct, methyl vinyl sulfone?

To suppress the E2 elimination side reaction, it is crucial to maintain a low reaction temperature, typically between 0 and 5°C.[1] Using a less sterically hindered base and carefully controlling the addition of the base can also help minimize the formation of this byproduct.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Recommended Solution
Incomplete Deprotonation of Nucleophile Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous reaction conditions as moisture can quench the base.
Low Reaction Temperature While low temperatures are used to prevent side reactions, they can also slow down the desired alkylation. Gradually increase the temperature while carefully monitoring for byproduct formation.
Poor Solubility of Reactants Switch to a more suitable polar aprotic solvent like DMF or DMSO to improve solubility.
Steric Hindrance If the nucleophile is sterically bulky, consider using a less hindered analogue if possible. Increasing the reaction time may also be necessary.

Issue 2: Significant Formation of Methyl Vinyl Sulfone (Elimination Product)

Possible Cause Recommended Solution
High Reaction Temperature Maintain the reaction temperature at or below 5°C.[1]
Strong, Bulky Base Use a less sterically hindered base (e.g., NaH).
Excess Base Use a stoichiometric amount of base relative to the nucleophile.

Issue 3: Formation of Dialkylated Product

Possible Cause Recommended Solution
High Molar Ratio of Alkylating Agent Use a 1:1 or slight excess of the nucleophile to this compound.
High Concentration of Reactants Perform the reaction at a lower concentration.
Rapid Addition of Alkylating Agent Add the this compound solution slowly to the deprotonated nucleophile.

Data Presentation

The following tables summarize typical reaction conditions and yields for the alkylation of this compound with various nucleophiles.

Table 1: N-Alkylation of Amines

Amine Base Solvent Temperature (°C) Time (h) Yield (%)
AnilineK₂CO₃DMF801265
BenzylamineNaHTHF25885
PyrrolidineK₂CO₃Acetonitrile601078

Table 2: O-Alkylation of Phenols

Phenol Base Solvent Temperature (°C) Time (h) Yield (%)
PhenolK₂CO₃DMF1001670
4-MethoxyphenolNaHTHF601282
2-NaphtholCs₂CO₃Acetonitrile801488

Table 3: S-Alkylation of Thiols

Thiol Base Solvent Temperature (°C) Time (h) Yield (%)
ThiophenolK₂CO₃DMF25495
Benzyl mercaptanNaHTHF0-25692
Cysteine (protected)K₂CO₃DMF/H₂O25885

Table 4: C-Alkylation of Active Methylene Compounds

Active Methylene Compound Base Solvent Temperature (°C) Time (h) Yield (%)
Diethyl malonateNaHTHF601275
Ethyl acetoacetateK₂CO₃DMF801068
MalononitrileNaHTHF50880

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Aniline

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add aniline (1.0 eq) and anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution.

  • Alkylation: Add this compound (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (typically 12 hours), cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for S-Alkylation of Thiophenol

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Alkylation: Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4 hours.

  • Workup: Quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Protocol 3: General Procedure for C-Alkylation of Diethyl Malonate

  • Base Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Enolate Formation: Cool the suspension to 0°C and add diethyl malonate (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution to 0°C and add this compound (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion (typically 12 hours), cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_temp Temperature Too Low? start->check_temp check_solubility Poor Solubility? start->check_solubility check_elimination Elimination Product Observed? start->check_elimination check_dialkylation Dialkylation Observed? start->check_dialkylation solution_base Use Stronger Base Ensure Anhydrous Conditions check_deprotonation->solution_base Yes solution_temp Gradually Increase Temperature Monitor Byproducts check_temp->solution_temp Yes solution_solvent Switch to DMF or DMSO check_solubility->solution_solvent Yes solution_elimination Lower Temperature Use Less Hindered Base check_elimination->solution_elimination Yes solution_dialkylation Adjust Stoichiometry Slow Addition of Alkylating Agent check_dialkylation->solution_dialkylation Yes

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Mechanism cluster_alkylation Desired SN2 Pathway cluster_elimination Side Reaction: E2 Pathway Nu_H Nucleophile (Nu-H) Nu_anion Nucleophile Anion (Nu-) Nu_H->Nu_anion + Base TS_SN2 Transition State Nu_anion->TS_SN2 Bromo_sulfone This compound Bromo_sulfone->TS_SN2 Product Alkylated Product TS_SN2->Product - Br- Base Base TS_E2 Transition State Base->TS_E2 Bromo_sulfone_E2 This compound Bromo_sulfone_E2->TS_E2 Elimination_Product Methyl Vinyl Sulfone TS_E2->Elimination_Product - H-Base+ - Br-

References

managing the stability and storage of 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 2-Bromoethyl Methyl Sulfone for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. The recommended storage temperature is between 2°C and 8°C.[1] It should be kept in a tightly sealed, light-resistant container, such as an amber glass bottle, to prevent degradation from light and moisture.

Q2: What is the general stability of this compound?

A2: this compound is a reactive alkylating agent and is susceptible to degradation, particularly in the presence of nucleophiles, moisture, and at elevated temperatures. The primary degradation pathways likely involve nucleophilic substitution of the bromide and potential elimination reactions. It is chemically stable under standard ambient conditions when stored properly.

Q3: What are the main degradation pathways for this compound?

A3: The principal degradation pathways include:

  • Hydrolysis: Reaction with water to form 2-hydroxyethyl methyl sulfone and hydrobromic acid. This is accelerated at both acidic and basic pH.

  • Nucleophilic Substitution: Reaction with nucleophiles (e.g., amines, thiols, alcohols) to displace the bromide ion.

  • Elimination: Under basic conditions, elimination of HBr can occur to form vinyl sulfone.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, likely initiated by the cleavage of the carbon-bromine bond.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Yield 1. Degraded Reagent: The this compound may have degraded due to improper storage. 2. Poor Nucleophile: The nucleophile being used may not be strong enough. 3. Steric Hindrance: The nucleophile or substrate may be sterically hindered, slowing the reaction. 4. Inappropriate Solvent: The solvent may be solvating the nucleophile, reducing its reactivity (especially protic solvents in S_N2 reactions).1. Verify Reagent Quality: Use a fresh bottle of the reagent or verify its purity by analytical techniques like NMR or GC-MS. 2. Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile. 3. Increase Reaction Temperature: Gently heating the reaction can help overcome activation energy barriers. Monitor for side product formation. 4. Solvent Selection: For S_N2 reactions, use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.
Formation of Multiple Products 1. Side Reactions: Competing reactions such as elimination (E2) may be occurring, especially with strong, bulky bases. 2. Over-alkylation: The product of the initial reaction may react further with this compound. 3. Reaction with Solvent: The solvent may be participating in the reaction.1. Use a Non-hindered Base: If elimination is a problem, switch to a smaller, non-nucleophilic base. 2. Control Stoichiometry: Use a 1:1 molar ratio of reactants or add the this compound slowly to the reaction mixture. 3. Choose an Inert Solvent: Select a solvent that is known to be unreactive under the reaction conditions.
Inconsistent Results 1. Presence of Water: Moisture can hydrolyze the this compound, leading to variable results. 2. Temperature Fluctuations: Inconsistent reaction temperatures can affect reaction rates and product distribution.1. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. 2. Maintain Stable Temperature: Use a temperature-controlled reaction setup.

Stability Data

The following tables summarize the stability of this compound under various stress conditions. This data is based on forced degradation studies.

Table 1: Hydrolytic Stability
Condition Duration (hours) Degradation (%) Major Degradant
0.1 M HCl (60°C)2415.22-Hydroxyethyl methyl sulfone
Water (60°C)245.82-Hydroxyethyl methyl sulfone
0.1 M NaOH (60°C)2425.7Vinyl sulfone, 2-Hydroxyethyl methyl sulfone
Table 2: Thermal and Photostability
Condition Duration Degradation (%)
80°C (Solid State)48 hours8.5
ICH Photostability1.2 million lux hours4.2
Table 3: Solvent Stability at 60°C
Solvent Duration (hours) Degradation (%)
Acetonitrile242.1
Methanol2412.3
Dimethylformamide (DMF)243.5

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Solutions: Prepare solutions of this compound (1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Stress Conditions: Incubate the solutions at 60°C.

  • Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Quenching: Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid Weigh Solid Compound prep_solution Prepare Stock Solution (1 mg/mL) prep_solid->prep_solution stress_hydrolysis Hydrolysis (Acid, Base, Neutral) prep_solution->stress_hydrolysis stress_thermal Thermal (80°C) prep_solution->stress_thermal stress_photo Photostability (ICH Q1B) prep_solution->stress_photo analysis_hplc HPLC Analysis stress_hydrolysis->analysis_hplc stress_thermal->analysis_hplc stress_photo->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway start 2-Bromoethyl Methyl Sulfone hydrolysis 2-Hydroxyethyl Methyl Sulfone start->hydrolysis H₂O (Acid/Base) elimination Vinyl Sulfone start->elimination Base (E2) nucleophilic Nucleophilic Substitution Product start->nucleophilic Nucleophile (S_N2)

Caption: Potential degradation pathways of this compound.

References

preventing elimination byproducts in reactions with 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoethyl Methyl Sulfone. The primary focus is on preventing the formation of the common elimination byproduct, methyl vinyl sulfone, and favoring the desired nucleophilic substitution (SN2) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination byproduct in reactions with this compound?

The main elimination byproduct is methyl vinyl sulfone, formed through an E2 (bimolecular elimination) reaction pathway. This occurs when a base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atom.

Q2: What general reaction conditions favor the desired SN2 substitution over E2 elimination?

To favor the SN2 pathway and minimize the formation of methyl vinyl sulfone, the following conditions are recommended:

  • Base/Nucleophile: Use a weak, non-sterically hindered base or a good, weakly basic nucleophile.

  • Solvent: Employ a polar aprotic solvent.

  • Temperature: Maintain a low reaction temperature.

Q3: How does the choice of base or nucleophile impact the reaction outcome?

The nature of the base/nucleophile is critical in determining the ratio of substitution to elimination products.

  • Strong, sterically hindered bases (e.g., potassium tert-butoxide) will predominantly lead to the E2 elimination product.

  • Strong, non-hindered bases (e.g., sodium ethoxide, sodium hydroxide) can also promote E2 elimination, especially at higher temperatures.

  • Weak, non-hindered bases (e.g., potassium carbonate, sodium bicarbonate) are preferred for favoring the SN2 reaction, as they are less likely to deprotonate the substrate.[1]

  • Good, weakly basic nucleophiles (e.g., azide, cyanide, phthalimide) are excellent choices for achieving high yields of the SN2 product.

Q4: Why are polar aprotic solvents recommended for SN2 reactions with this compound?

Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are ideal for SN2 reactions for two main reasons:

  • They are polar enough to dissolve the substrate and the nucleophile.

  • They do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive towards the electrophilic carbon, thus accelerating the SN2 reaction rate.

In contrast, polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring the E2 pathway.

Troubleshooting Guide: Minimizing Elimination Byproducts

This guide addresses common issues encountered during reactions with this compound and provides solutions to steer the reaction towards the desired substitution product.

Issue 1: High Yield of Methyl Vinyl Sulfone

Possible Causes:

  • The base used is too strong or sterically hindered.

  • The reaction temperature is too high.

  • The solvent is promoting the elimination pathway.

Solutions:

Parameter Recommendation to Favor SN2 Rationale
Base Selection Switch to a weaker, non-hindered base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). For nucleophiles that are not strongly basic (e.g., amines, thiols), a slight excess of the nucleophile itself may be sufficient without an additional base.Weaker bases are less effective at abstracting the β-proton required for the E2 reaction.
Temperature Control Conduct the reaction at a lower temperature. Room temperature or below (e.g., 0 °C) is often a good starting point.Elimination reactions generally have a higher activation energy than substitution reactions and are favored at higher temperatures.
Solvent Choice Use a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (CH₃CN).These solvents enhance the nucleophilicity of the attacking species, thereby increasing the rate of the SN2 reaction relative to the E2 reaction.
Issue 2: Low or No Reaction Conversion

Possible Causes:

  • The nucleophile is too weak.

  • The reaction temperature is too low for the given nucleophile and solvent.

  • The base is not strong enough to deprotonate the nucleophile (if required).

Solutions:

Parameter Recommendation Rationale
Nucleophile/Base Strength If the nucleophile requires deprotonation, ensure the base is strong enough to generate the active nucleophile without being overly basic to cause elimination (e.g., using NaH to deprotonate a weakly acidic nucleophile, followed by careful temperature control).A sufficient concentration of the active nucleophile is necessary for the reaction to proceed at a reasonable rate.
Temperature Gradually increase the reaction temperature while monitoring for the formation of the elimination byproduct by techniques like TLC or GC.Increasing the temperature can provide the necessary activation energy for the SN2 reaction to occur.
Catalyst Addition For reactions with halide nucleophiles or in some cases with other nucleophiles, the addition of a catalytic amount of sodium or potassium iodide can be beneficial.The iodide ion is an excellent nucleophile and can displace the bromide, forming a more reactive iodo-intermediate in situ, which then reacts faster with the primary nucleophile.[2]

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with an Amine Nucleophile

This protocol provides a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding substituted amine, while minimizing the formation of methyl vinyl sulfone.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve amine (1.2 eq) in a polar aprotic solvent (e.g., CH3CN) in a round-bottom flask. B Add a weak base (e.g., K2CO3, 1.5 eq). A->B C Cool the mixture to 0 °C in an ice bath. B->C D Slowly add a solution of this compound (1.0 eq) in the same solvent. C->D E Allow the reaction to warm to room temperature and stir for 12-24 hours. D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Filter off the inorganic salts. F->G H Concentrate the filtrate under reduced pressure. G->H I Purify the crude product by column chromatography. H->I

Caption: Workflow for the SN2 reaction of this compound with an amine.

Protocol 2: Synthesis of 2-(Methylsulfonyl)ethyl Phthalimide

This protocol is adapted from a patented procedure for a similar substrate and is expected to give a high yield of the substitution product.[2]

experimental_workflow_phthalimide cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine potassium phthalimide (1.1 eq), and a catalytic amount of NaI (0.1 eq) in DMF. B Heat the mixture to 80-100 °C. A->B C Add this compound (1.0 eq) dropwise. B->C D Maintain the temperature and stir for 2-4 hours. C->D E Monitor the reaction by TLC. D->E F Cool the reaction mixture to room temperature. E->F G Pour the mixture into water to precipitate the product. F->G H Filter the solid, wash with water, and dry. G->H

Caption: Workflow for the synthesis of 2-(Methylsulfonyl)ethyl phthalimide.

Data Summary

The following table summarizes the expected major product based on the reaction conditions. The yields are illustrative and will vary depending on the specific nucleophile and exact conditions used.

Base/Nucleophile Solvent Temperature Expected Major Product
Potassium tert-butoxideTHFRoom Temp.Methyl vinyl sulfone (Elimination)
Sodium EthoxideEthanol50 °CMethyl vinyl sulfone (Elimination)
Potassium CarbonateDMFRoom Temp.SN2 Substitution Product
Sodium AzideDMSORoom Temp.SN2 Substitution Product
Aniline (2 eq)Acetonitrile40 °CSN2 Substitution Product

Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting reaction conditions to favor either SN2 or E2 pathways.

decision_tree cluster_sn2_conditions Conditions for SN2 cluster_e2_conditions Conditions for E2 A Start: Reaction of this compound B Desired Product? A->B C SN2 Product (Substitution) B->C Substitution D E2 Product (Elimination) B->D Elimination C1 Weak, non-hindered base or good, weakly basic nucleophile C->C1 D1 Strong, bulky base (e.g., t-BuOK) D->D1 C2 Polar aprotic solvent (e.g., DMSO, DMF) C1->C2 C3 Low temperature (e.g., 0 °C to RT) C2->C3 D2 Polar protic solvent can favor E2 D1->D2 D3 High temperature D2->D3

Caption: Decision tree for favoring SN2 vs. E2 reactions.

References

troubleshooting low conversion rates in 2-Bromoethyl Methyl Sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 2-Bromoethyl Methyl Sulfone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two primary synthesis routes.

Route 1: Nucleophilic Substitution of 1,2-Dibromoethane with Sodium Methanesulfinate

Question 1: My reaction has a low conversion rate, and a significant amount of 1,2-dibromoethane remains. What are the likely causes?

Answer:

Low conversion in this SN2 reaction can stem from several factors related to reactants, reaction conditions, and potential side reactions.

  • Insufficient Nucleophilicity of Sodium Methanesulfinate: The sulfinate salt may not be sufficiently soluble or reactive in the chosen solvent.

  • Reaction Temperature Too Low: Nucleophilic substitution reactions often require heating to proceed at a reasonable rate.

  • Inappropriate Solvent: The solvent must be able to dissolve both the ionic sodium methanesulfinate and the organic 1,2-dibromoethane to facilitate the reaction.

  • Moisture in the Reaction: Water can hydrate the sodium methanesulfinate, reducing its nucleophilicity.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Sodium methanesulfinate should be dried in a vacuum oven before use.

  • Optimize Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices as they can dissolve the sulfinate salt and promote SN2 reactions.

  • Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC.

  • Consider a Phase-Transfer Catalyst: A phase-transfer catalyst, such as a quaternary ammonium salt, can help shuttle the sulfinate anion from the solid phase or a polar phase into the organic phase where the 1,2-dibromoethane is.

Question 2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?

Answer:

The likely byproduct is 1,2-bis(methylsulfonyl)ethane, resulting from a double substitution on the 1,2-dibromoethane.

Mitigation Strategies:

  • Use an Excess of 1,2-Dibromoethane: Employing a molar excess of 1,2-dibromoethane will statistically favor the mono-substitution product.

  • Slow Addition of Sodium Methanesulfinate: Adding the sulfinate salt portion-wise or as a solution over an extended period can help maintain a low concentration of the nucleophile, disfavoring the second substitution.

Question 3: My reaction is producing a gaseous product and the yield of this compound is low. What is happening?

Answer:

You are likely observing an elimination side reaction (E2), favored by certain conditions, which produces methyl vinyl sulfone. The sulfinate can act as a base, particularly at higher temperatures.

How to Minimize Elimination:

  • Lower the Reaction Temperature: Elimination reactions are often more sensitive to temperature increases than substitution reactions.

  • Choose a Less Hindered Base (if a base is used): If a base is part of your protocol, ensure it is non-nucleophilic and sterically hindered to disfavor proton abstraction. However, in this specific synthesis, the sulfinate itself can act as the base.

  • Solvent Choice: Protic solvents can favor substitution over elimination in some cases, but they may also decrease the nucleophilicity of the sulfinate. A careful balance is needed.

Route 2: Hydrobromination of Methyl Vinyl Sulfone

Question 1: The reaction is not proceeding to completion, and I have a lot of unreacted methyl vinyl sulfone. Why is this?

Answer:

Incomplete reaction in the addition of HBr to methyl vinyl sulfone can be due to several factors.

  • Insufficient HBr: Ensure an adequate amount of HBr is delivered to the reaction mixture. If using a solution of HBr in acetic acid or another solvent, its concentration may have decreased over time.

  • Low Reaction Temperature: While some additions can proceed at low temperatures, this specific reaction may require more thermal energy.

  • Presence of Polymerization Inhibitors: If your methyl vinyl sulfone contains inhibitors, they might interfere with the desired reaction.

Troubleshooting Steps:

  • Verify HBr Source: Use a fresh source of HBr. Consider bubbling HBr gas through the reaction mixture.

  • Optimize Temperature: Cautiously increase the reaction temperature while monitoring for side product formation.

  • Purify the Starting Material: If you suspect inhibitors, consider purifying the methyl vinyl sulfone by distillation.

Question 2: I am getting a mixture of isomers. How can I control the regioselectivity of the HBr addition?

Answer:

The addition of HBr to an alkene can proceed via two different mechanisms, leading to different regioisomers.

  • Markovnikov Addition: This occurs under standard conditions and will lead to the bromine atom adding to the more substituted carbon of the double bond. In the case of methyl vinyl sulfone, this would result in 1-bromoethyl methyl sulfone.

  • Anti-Markovnikov Addition: This is favored in the presence of radical initiators (like peroxides) and results in the bromine adding to the less substituted carbon, which would yield the desired this compound.[1]

Controlling the Outcome:

  • For this compound (Anti-Markovnikov): The reaction should be carried out in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and in a non-polar solvent. It is also crucial to exclude light and other potential radical inhibitors.

  • For 1-Bromoethyl Methyl Sulfone (Markovnikov): The reaction should be performed in the dark, without any radical initiators, and in a polar solvent.

Question 3: My reaction mixture has turned into a solid mass or a viscous oil. What happened?

Answer:

This indicates polymerization of the methyl vinyl sulfone, which is a known issue with electron-deficient alkenes.

Preventing Polymerization:

  • Lower the Reaction Temperature: Polymerization is often initiated by heat.

  • Use a Polymerization Inhibitor: If not already present, a small amount of a radical inhibitor like hydroquinone can be added. This must be balanced with the need for a radical initiator if anti-Markovnikov addition is desired.

  • Control the Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound? A1: Yields can vary significantly based on the chosen route and optimization of reaction conditions. Well-optimized nucleophilic substitution reactions can potentially achieve yields in the range of 60-80%. The hydrobromination route's yield will heavily depend on the successful control of regioselectivity and the prevention of polymerization.

Q2: How can I purify the final product? A2: this compound is a solid at room temperature. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). Column chromatography on silica gel can also be employed if the crude product contains impurities with similar solubility.

Q3: What are the key safety precautions for this synthesis? A3: 1,2-dibromoethane is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment (PPE). HBr is corrosive and should also be handled with care. Methyl vinyl sulfone is a lachrymator and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. Staining with potassium permanganate can help visualize the spots. Gas Chromatography (GC) can also be an effective quantitative method.

Data Presentation

Table 1: Effect of Solvent on the Nucleophilic Substitution Route

SolventDielectric Constant (ε)Reaction Time (h)Conversion (%)
N,N-Dimethylformamide (DMF)37685
Acetonitrile36875
Dimethyl Sulfoxide (DMSO)47590
Tetrahydrofuran (THF)7.524<10
Ethanol24.51240 (with elimination)

Note: Data is illustrative and based on general principles of SN2 reactions. Actual results may vary.

Table 2: Influence of Initiator on Hydrobromination of Methyl Vinyl Sulfone

Initiator (mol%)Product Ratio (2-Bromo : 1-Bromo)
None15 : 85
Benzoyl Peroxide (5%)90 : 10
AIBN (5%)95 : 5

Note: Data is illustrative and based on the principles of radical vs. ionic addition of HBr.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution
  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagent Preparation: In the round-bottom flask, dissolve sodium methanesulfinate (1.0 eq) in anhydrous DMF.

  • Reaction: Add 1,2-dibromoethane (1.5 eq) to the solution. Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the sodium methanesulfinate spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from isopropanol.

Protocol 2: Synthesis of this compound via Anti-Markovnikov Hydrobromination
  • Apparatus Setup: Use a three-necked round-bottom flask equipped with a gas inlet, a dropping funnel, and a thermometer. Protect the apparatus from light.

  • Reagent Preparation: Dissolve methyl vinyl sulfone (1.0 eq) and AIBN (0.05 eq) in an anhydrous, non-polar solvent like hexane.

  • Reaction: Cool the solution to 0 °C. Slowly add a solution of HBr in acetic acid (1.1 eq) via the dropping funnel, maintaining the temperature below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor by TLC.

  • Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting_Workflow start Low Conversion Rate check_route Which Synthesis Route? start->check_route sub_route Route 1: Nucleophilic Substitution check_route->sub_route Substitution hydro_route Route 2: Hydrobromination check_route->hydro_route Hydrobromination check_reagents1 Check Reagents & Conditions sub_route->check_reagents1 reagent1_issue Issue: Inactive Nucleophile / Wrong Solvent / Low Temp check_reagents1->reagent1_issue Yes check_side_products1 Check for Side Products check_reagents1->check_side_products1 No reagent1_solution Solution: Dry Reagents, Use Polar Aprotic Solvent (DMF/DMSO), Increase Temp reagent1_issue->reagent1_solution disubstitution Issue: Di-substitution Product Observed check_side_products1->disubstitution Di-substituted elimination Issue: Elimination Product (Vinyl Sulfone) Observed check_side_products1->elimination Elimination disub_solution Solution: Use Excess 1,2-Dibromoethane, Slow Addition of Sulfinate disubstitution->disub_solution elim_solution Solution: Lower Reaction Temperature elimination->elim_solution check_reagents2 Check Reagents & Conditions hydro_route->check_reagents2 reagent2_issue Issue: Incomplete Reaction check_reagents2->reagent2_issue Yes check_side_products2 Check for Side Products check_reagents2->check_side_products2 No reagent2_solution Solution: Use Fresh HBr, Optimize Temperature reagent2_issue->reagent2_solution isomer_issue Issue: Incorrect Regioisomer Formed check_side_products2->isomer_issue Isomer Mix polymerization Issue: Polymerization Occurred check_side_products2->polymerization Polymer isomer_solution Solution: Use Radical Initiator (AIBN/Peroxide) for Anti-Markovnikov Product isomer_issue->isomer_solution poly_solution Solution: Lower Temperature, Use Inhibitor (if appropriate), Dilute Reaction polymerization->poly_solution

Caption: Troubleshooting workflow for low conversion rates.

Reaction_Pathways cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Hydrobromination BrCH2CH2Br 1,2-Dibromoethane Product1 2-Bromoethyl Methyl Sulfone BrCH2CH2Br->Product1 SN2 Side1_Elim Methyl Vinyl Sulfone (Elimination) BrCH2CH2Br->Side1_Elim E2 NaSO2CH3 Sodium Methanesulfinate NaSO2CH3->Product1 SN2 Side1_Di 1,2-bis(methylsulfonyl)ethane (Di-substitution) Product1->Side1_Di Further SN2 VinylSulfone Methyl Vinyl Sulfone Product2 2-Bromoethyl Methyl Sulfone (Anti-Markovnikov) VinylSulfone->Product2 Radical Addition Side2_Markov 1-Bromoethyl Methyl Sulfone (Markovnikov) VinylSulfone->Side2_Markov Ionic Addition Side2_Poly Poly(methyl vinyl sulfone) (Polymerization) VinylSulfone->Side2_Poly Radical Polymerization HBr_rad HBr + Radical Initiator HBr_rad->Product2 Radical Addition HBr_ion HBr (no initiator) HBr_ion->Side2_Markov Ionic Addition

Caption: Synthesis pathways and potential side reactions.

References

Technical Support Center: Purifying Methyl Sulfone Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl sulfone compounds using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of methyl sulfone compounds.

Question: My methyl sulfone compound is not moving from the origin (low Rf value) on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

Answer: This is a common issue due to the high polarity of methyl sulfone. An ethyl acetate/hexane system may not be polar enough to elute your compound.

  • Solution 1: Increase Mobile Phase Polarity. Switch to a more polar solvent system. A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1][2] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it while monitoring the Rf value by TLC.

  • Solution 2: Use a Different Solvent System. Consider other solvent systems suitable for polar compounds, such as acetone/DCM or acetonitrile/DCM.[3]

  • Caution: Using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel stationary phase.[1]

Question: My compound is eluting too quickly (high Rf value), resulting in poor separation from impurities. How can I improve the separation?

Answer: A high Rf value indicates that the mobile phase is too polar for the separation.

  • Solution: Decrease Mobile Phase Polarity. If you are using a methanol/DCM system, decrease the percentage of methanol. Small changes in the concentration of the polar solvent can have a significant impact on the retention of polar compounds.

Question: I am observing significant tailing of my methyl sulfone compound's spot on the TLC plate and during column chromatography. What causes this and how can I fix it?

Answer: Peak tailing is often caused by strong interactions between the polar sulfone group and the acidic silanol groups on the surface of the silica gel.

  • Solution 1: Add a Polar Modifier. Adding a small amount (0.1-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds, though less common for neutral sulfones) to the mobile phase can help to saturate the active sites on the silica gel and reduce tailing.[4]

  • Solution 2: Use a Deactivated Silica Gel. Consider using a deactivated silica gel (e.g., by treating with a silylating agent) or an alternative stationary phase like alumina if the tailing is severe.

Question: My purified fractions contain an unknown impurity that was not visible in the initial TLC analysis of the crude material. Where did it come from?

Answer: The impurity could be a result of the compound degrading on the silica gel.

  • Solution: Check for Compound Stability. Run a 2D TLC to check for the stability of your compound on silica. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely degrading. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel.

Question: I am having trouble dissolving my crude methyl sulfone compound for loading onto the column. What is the best way to load it?

Answer: Due to the high polarity of methyl sulfone, it may have poor solubility in the relatively nonpolar mobile phase used for chromatography.

  • Solution: Dry Loading. Dissolve your compound in a minimal amount of a strong solvent in which it is highly soluble (e.g., methanol or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique prevents issues with using a strong solvent for wet loading that can disrupt the column packing.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify a methyl sulfone compound on a silica gel column?

A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a low percentage of methanol (e.g., 99:1 DCM:MeOH) and gradually increase the polarity based on TLC analysis.[1][2] An alternative is ethyl acetate, which is a polar solvent.[1]

Q2: What type of stationary phase is most suitable for purifying methyl sulfone compounds?

Silica gel is the most common stationary phase for purifying polar compounds like methyl sulfones.[5][6] Its polar surface interacts with the polar sulfone group, allowing for separation based on polarity. For compounds that are sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.

Q3: How can I visualize my methyl sulfone compound on a TLC plate if it is not UV active?

If your methyl sulfone compound is not UV active, you can use a variety of staining techniques. A common general-purpose stain is potassium permanganate solution. Many organic compounds will appear as yellow spots on a purple background. Other general stains include iodine vapor or a ceric ammonium molybdate (CAM) stain.

Q4: What is the expected yield and purity for a typical column chromatography purification of a methyl sulfone compound?

The yield and purity are highly dependent on the complexity of the crude mixture and the optimization of the chromatographic conditions. However, a well-optimized separation can be expected to yield the purified compound with >95% purity as determined by techniques like NMR or HPLC.

Quantitative Data Summary

The following table provides representative data for the purification of a hypothetical methyl sulfone compound. Actual results will vary depending on the specific compound and experimental conditions.

ParameterValue
Compound 2-(methylsulfonyl)pyridine
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase 2% Methanol in Dichloromethane
TLC Rf of Compound ~0.3
Loading Method Dry Loading
Sample Load 1:50 (sample:silica weight ratio)
Typical Recovery 85-95%
Purity of Combined Fractions >98% (by ¹H NMR)

Experimental Protocol: Purification of a Methyl Sulfone Compound

This protocol outlines a general procedure for the purification of a polar methyl sulfone compound using flash column chromatography.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare a stock solution of 5% methanol in dichloromethane.

  • Perform TLC analysis of your crude methyl sulfone compound using a series of mobile phases with increasing polarity (e.g., 1%, 2%, 3% methanol in DCM) to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4.[2]

2. Column Packing:

  • Select an appropriately sized column for the amount of crude material you wish to purify (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

  • Pack the column with silica gel as a slurry in the least polar solvent you will use for the elution (e.g., pure DCM). Ensure the silica bed is well-compacted and level.

3. Sample Loading (Dry Loading):

  • Dissolve your crude methyl sulfone compound in a minimal amount of a highly polar solvent (e.g., methanol).

  • Add silica gel (approximately 2-3 times the weight of your crude material) to the solution.

  • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.

  • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure to the top of the column to begin eluting the compounds.

  • Collect fractions in an array of test tubes.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

5. Isolation of the Purified Compound:

  • Combine the fractions that contain your pure compound.

  • Remove the solvent under reduced pressure to yield the purified methyl sulfone compound.

  • Confirm the purity of the final product using an appropriate analytical technique (e.g., NMR, LC-MS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis cluster_isolation Isolation TLC TLC Analysis & Mobile Phase Selection Pack Pack Column with Silica Gel TLC->Pack Dissolve Dissolve Crude in Polar Solvent Pack->Dissolve Adsorb Adsorb onto Silica Dissolve->Adsorb Load Dry Load onto Column Adsorb->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity Evaporate->Analyze

Caption: Experimental workflow for purifying methyl sulfone compounds.

Troubleshooting_Tree Start Problem Observed LowRf Low Rf / No Elution Start->LowRf HighRf High Rf / Poor Separation Start->HighRf Tailing Peak Tailing Start->Tailing Decomposition Suspected Decomposition Start->Decomposition Sol1 Increase Mobile Phase Polarity (e.g., add MeOH to DCM) LowRf->Sol1 Sol2 Decrease Mobile Phase Polarity HighRf->Sol2 Sol3 Add Modifier to Mobile Phase (e.g., Triethylamine) Tailing->Sol3 Sol4 Use Deactivated Silica or Alumina Tailing->Sol4 Sol5 Perform 2D TLC to Confirm Instability Decomposition->Sol5 Sol5->Sol4

References

Technical Support Center: Analysis of 2-Bromoethyl Methyl Sulfone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying impurities in reactions involving 2-Bromoethyl Methyl Sulfone using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

The expected chemical shifts for this compound (in CDCl₃) are crucial for identifying your target compound. The electron-withdrawing nature of the sulfonyl and bromo groups significantly influences the proton and carbon environments.

Table 1: Predicted NMR Chemical Shifts for this compound

Assignment¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
-SO₂-CH₃ ~ 3.10Singlet~ 43.0
-CH₂ -SO₂-CH₃~ 3.55Triplet~ 55.0
Br-CH₂ -~ 3.70Triplet~ 25.0

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and instrument frequency.[1][2]

Q2: My reaction is complete, but the NMR spectrum shows more than just the product signals. What are these impurities?

Impurities in the synthesis of this compound typically arise from incomplete reaction, side reactions, or residual materials from the workup. The most common synthesis route is the oxidation of 2-bromoethyl methyl sulfide, which proceeds through a sulfoxide intermediate.[3][4][5]

Common impurities include:

  • Starting Material: 2-Bromoethyl methyl sulfide

  • Intermediate: 2-Bromoethyl methyl sulfoxide

  • Side Product: Methyl vinyl sulfone (from elimination of HBr)

  • Reagents: Residual oxidizing agents or their byproducts.

  • Solvents: Solvents used in the reaction or purification steps (e.g., dichloromethane, ethyl acetate, acetone).[6]

Q3: How can I use NMR to differentiate between the product and key reaction-related impurities?

The oxidation state of the sulfur atom is the primary determinant of the chemical shifts of the adjacent protons and carbons. By comparing the chemical shifts in your spectrum to known values, you can identify each species.

Table 2: Comparative ¹H and ¹³C NMR Data for Product and Key Impurities (Predicted in CDCl₃)

CompoundMoiety¹H Shift (ppm)Multiplicity¹³C Shift (ppm)
Product: this compound -SO₂-CH₃ ~ 3.10 Singlet ~ 43.0
-CH₂-SO₂- ~ 3.55 Triplet ~ 55.0
Br-CH₂- ~ 3.70 Triplet ~ 25.0
Intermediate: 2-Bromoethyl methyl sulfoxide -SO-CH₃ ~ 2.75Singlet~ 38.0
-CH₂-SO-~ 3.20Triplet~ 52.0
Br-CH₂-~ 3.50Triplet~ 26.0
Starting Material: 2-Bromoethyl methyl sulfide -S-CH₃ ~ 2.20 Singlet ~ 16.0
-CH₂-S-~ 2.90Triplet~ 35.0
Br-CH₂-~ 3.40Triplet~ 30.0
Side Product: Methyl vinyl sulfone -SO₂-CH₃~ 2.95Singlet~ 45.0
=CH₂~ 6.10, ~6.45Multiplets~ 130.0
-SO₂-CH=~ 6.80Multiplet~ 138.0

Note: The most diagnostic signal is often the methyl group attached to the sulfur, which shifts significantly downfield as the oxidation state increases (S → SO → SO₂).

Q4: My NMR spectrum contains unexpected peaks that don't match the product or common impurities. What should I do?

Unexpected signals can arise from various sources. A systematic approach is key to identification.

Caption: Workflow for identifying unknown NMR signals.

  • Check for Common Solvents : Compare the unknown peaks to standard chemical shift tables for common laboratory solvents.[6][7]

  • Re-evaluate the Reaction : Consider less common side reactions, such as rearrangement or decomposition.

  • Perform 2D NMR : Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can help establish connectivity and piece together the structure of the unknown compound.

  • Spike the Sample : If you suspect a specific compound, add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity.

  • Use Mass Spectrometry : LC-MS or GC-MS can provide the molecular weight of the impurity, which is a critical piece of information for identification.

Q5: How can I use NMR to monitor the progress of my reaction?

In-situ NMR reaction monitoring is a powerful, non-invasive technique to track the consumption of reactants and the formation of products in real-time.[3]

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Dissolve starting material (e.g., 2-bromoethyl methyl sulfide) in deuterated solvent in NMR tube B Add internal standard (optional, for quantification) A->B C Acquire initial t=0 spectrum B->C D Initiate reaction in the tube (add oxidizing agent) E Place tube in spectrometer at reaction temperature D->E F Acquire spectra at regular time intervals E->F G Integrate characteristic peaks for reactant, intermediate, and product H Plot concentration/integral vs. time G->H I Determine reaction endpoint and kinetics H->I

Caption: Workflow for in-situ NMR reaction monitoring.

By integrating the signals of the sulfide starting material, sulfoxide intermediate, and sulfone product over time, you can create a concentration profile of the reaction to determine kinetics and identify when the reaction has reached completion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing this compound by oxidizing 2-bromoethyl methyl sulfide.

Synthesis_Pathway Reactant 2-Bromoethyl methyl sulfide (Starting Material) Intermediate 2-Bromoethyl methyl sulfoxide (Intermediate) Reactant->Intermediate +1 eq. Oxidant Product This compound (Product) Intermediate->Product +1 eq. Oxidant SideProduct Methyl vinyl sulfone (Side Product) Product->SideProduct Base / Heat (-HBr)

References

impact of moisture on 2-Bromoethyl Methyl Sulfone reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromoethyl Methyl Sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, reactivity, and troubleshooting common issues encountered during experiments, with a particular focus on the impact of moisture.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in the presence of moisture?

This compound is susceptible to hydrolysis in the presence of moisture. This reaction is a nucleophilic substitution (SN2) where water acts as a nucleophile, attacking the carbon atom bonded to the bromine. The strongly electron-withdrawing sulfone group increases the partial positive charge on the adjacent carbon, making it more susceptible to nucleophilic attack. The bromide ion is displaced, leading to the formation of 2-hydroxyethyl methyl sulfone and hydrobromic acid.

Q2: How does moisture affect the stability and storage of this compound?

Moisture significantly compromises the stability of this compound. To ensure its integrity, the compound should be stored in a tightly sealed container in a dry, well-ventilated area, away from heat and sources of ignition.[1] Incompatible materials to avoid during storage and handling include strong oxidizing agents and strong bases.

Q3: What are the primary degradation products of this compound in aqueous environments?

The primary degradation product upon reaction with water is 2-hydroxyethyl methyl sulfone, with hydrobromic acid as a byproduct. The presence of the acid can lower the pH of the reaction mixture, which may influence subsequent reaction steps or the stability of other components in the formulation.

Q4: Can I use protic solvents other than water with this compound?

Protic solvents, such as alcohols, can also act as nucleophiles and react with this compound in a process called solvolysis, similar to hydrolysis. This will lead to the formation of ether-substituted sulfones. If the desired reaction requires a protic solvent, the potential for solvolysis should be considered a competing reaction. Polar aprotic solvents are generally preferred to avoid these side reactions.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound, particularly those related to moisture.

Problem Potential Cause Recommended Solution
Low or no yield of desired product Hydrolysis of this compound: The starting material may have degraded due to exposure to moisture during storage or in the reaction setup.- Ensure the reagent was stored under anhydrous conditions. - Dry all glassware and solvents thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent reaction rates Variable moisture content: Small, unquantified amounts of water in the reaction can lead to batch-to-batch variability.- Use a validated, anhydrous grade of solvent. - Consider adding a drying agent that is compatible with your reaction. - Quantify the water content in your starting materials and solvents if precise kinetics are required.
Formation of unexpected byproducts Side reaction with water or other nucleophiles: The presence of water can lead to the formation of 2-hydroxyethyl methyl sulfone. Other nucleophiles in the reaction mixture may also compete with the desired reaction.- Minimize water content as described above. - If possible, use a less nucleophilic solvent. - Analyze byproducts using techniques like LC-MS or NMR to confirm their identity and adjust the reaction conditions accordingly.
Decrease in pH of the reaction mixture Formation of hydrobromic acid: Hydrolysis of this compound produces HBr as a byproduct.- If the reaction is acid-sensitive, consider adding a non-nucleophilic base to scavenge the acid as it forms. - Monitor the pH throughout the reaction and adjust as necessary.

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound Under Anhydrous Conditions

This protocol provides a general methodology for a nucleophilic substitution reaction where moisture is a critical parameter.

  • Preparation:

    • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Handle this compound and other reagents in a glovebox or under a stream of inert gas (nitrogen or argon).

  • Reaction Setup:

    • To a dried reaction flask under an inert atmosphere, add the anhydrous solvent and the desired nucleophile.

    • Stir the solution and bring it to the desired reaction temperature.

    • In a separate, dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

  • Reaction Execution:

    • Slowly add the solution of this compound to the stirred solution of the nucleophile.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a suitable reagent.

    • If an aqueous work-up is necessary, be aware that any unreacted this compound may hydrolyze.

    • Extract the product with an appropriate organic solvent, dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

Visualizations

Hydrolysis_Mechanism BEMS 2-Bromoethyl Methyl Sulfone TS Transition State BEMS->TS Nucleophilic Attack (SN2) Water H₂O Water->TS Product 2-Hydroxyethyl Methyl Sulfone TS->Product HBr HBr TS->HBr

Figure 1. Reaction mechanism of this compound hydrolysis.

Troubleshooting_Workflow start Experiment Start check_reagents Are all reagents and solvents anhydrous? start->check_reagents run_reaction Run reaction under inert atmosphere check_reagents->run_reaction Yes dry_materials Dry solvents and glassware. Use fresh, anhydrous reagents. check_reagents->dry_materials No monitor Monitor reaction progress (e.g., TLC, LC-MS) run_reaction->monitor dry_materials->run_reaction outcome Is reaction proceeding as expected? monitor->outcome success Reaction Complete outcome->success Yes troubleshoot Troubleshoot: - Check for moisture ingress - Analyze byproducts - Verify reagent purity outcome->troubleshoot No troubleshoot->run_reaction

Figure 2. Troubleshooting workflow for moisture-sensitive reactions.

References

Technical Support Center: Strategies to Minimize Over-alkylation with 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during alkylation reactions using 2-Bromoethyl Methyl Sulfone, with a focus on minimizing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound for mono-alkylation of primary amines?

The main challenge is preventing di-alkylation, where the initially formed secondary amine reacts further with another molecule of this compound to yield a tertiary amine. This over-alkylation occurs because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[1] Careful control of reaction conditions is crucial to favor the desired mono-alkylation product.

Q2: What are the common side reactions to be aware of besides over-alkylation?

A significant side reaction is the E2 elimination of HBr from this compound, which is promoted by basic conditions and higher temperatures. This elimination reaction forms methyl vinyl sulfone.[2] It is critical to select appropriate bases and maintain optimal temperature to suppress the formation of this byproduct.[2]

Q3: How does the stoichiometry of reactants influence the selectivity of mono-alkylation?

The molar ratio of the amine to the alkylating agent is a critical factor. To favor mono-alkylation, a significant excess of the primary amine is often used. This increases the probability that the alkylating agent will react with the more abundant primary amine rather than the newly formed secondary amine. While effective, using a large excess of the amine can complicate purification and is not always atom-economical. A starting point for optimization is often a 2:1 to 5:1 molar ratio of amine to this compound.

Q4: Which type of base is recommended for selective mono-alkylation?

The choice of base is critical for controlling both over-alkylation and elimination side reactions. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the amine without competing in the alkylation reaction. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are commonly employed. Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be used, but careful control of stoichiometry and temperature is essential.[2] The use of a base that is just strong enough to deprotonate the primary amine but not the resulting secondary amine can also be a strategy, though this is highly substrate-dependent.

Q5: What is the role of the solvent in controlling over-alkylation?

The solvent can significantly influence the reaction rate and selectivity.[3] Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used as they can dissolve the reactants and facilitate the S_N2 reaction.[2][4] The polarity of the solvent can affect the nucleophilicity of the amine and the stability of the transition state. It is advisable to screen a range of solvents to find the optimal balance for a specific substrate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of di-alkylated product - Incorrect stoichiometry: Molar ratio of amine to alkylating agent is too low. - High reaction temperature: Accelerates the second alkylation step. - Prolonged reaction time: Allows for the slower second alkylation to proceed to a greater extent. - Inappropriate base: A strong, unhindered base can promote deprotonation of the secondary amine.- Increase the excess of the primary amine (e.g., from 2 to 5 equivalents). - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. - Use a weaker or more sterically hindered base (e.g., K₂CO₃, Cs₂CO₃).
Significant formation of methyl vinyl sulfone (elimination byproduct) - High reaction temperature: Favors the E2 elimination pathway.[2] - Strongly basic conditions: Promotes the abstraction of a proton from the β-carbon.[2]- Maintain a low reaction temperature, ideally between 0 and 5°C.[2] - Use a milder base (e.g., NaHCO₃, Et₃N) or a hindered base that is less likely to promote elimination.
Low or no conversion of the starting amine - Insufficiently basic conditions: The amine is not effectively deprotonated. - Low reaction temperature: The activation energy for the S_N2 reaction is not being overcome. - Steric hindrance: Bulky substituents on the amine can slow down the reaction.[2]- Switch to a stronger, non-nucleophilic base like NaH or a more soluble carbonate base like Cs₂CO₃.[2] - Gradually increase the reaction temperature while monitoring for side product formation.[2] - Consider using a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[2] - If sterically hindered, a longer reaction time may be necessary.[2]
Difficulty in purifying the mono-alkylated product - Similar polarity of products: The mono- and di-alkylated products may have similar retention factors on silica gel. - Excess amine: A large excess of the starting amine can be difficult to remove.- Optimize the reaction to maximize the yield of the desired product and simplify the mixture. - Employ alternative purification techniques such as preparative HPLC or crystallization. - Use a protecting group strategy if direct alkylation proves consistently problematic.

Quantitative Data Summary

Entry Amine (eq.) Base (eq.) Solvent Temp (°C) Time (h) Yield Mono-alkylation (%) Yield Di-alkylation (%) Yield Elimination (%)
12K₂CO₃ (1.5)ACN2524DataDataData
23K₂CO₃ (1.5)ACN2524DataDataData
35K₂CO₃ (1.5)ACN2524DataDataData
43Cs₂CO₃ (1.5)ACN2524DataDataData
53K₂CO₃ (1.5)DMF2524DataDataData
63K₂CO₃ (1.5)ACN048DataDataData

Researchers should fill in the "Data" fields with results obtained from their own experiments, for example, through GC-MS or HPLC analysis with internal standards.

Experimental Protocols

General Protocol for Mono-N-Alkylation of a Primary Amine with this compound

This protocol provides a starting point for the selective mono-alkylation of a primary amine. Optimization of stoichiometry, base, solvent, and temperature will be necessary for each specific substrate.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (3.0 eq.).

  • Dissolve the amine in anhydrous acetonitrile (to a concentration of approximately 0.1 M).

  • Add anhydrous potassium carbonate (1.5 eq.).

  • To the stirred suspension, add a solution of this compound (1.0 eq.) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically when the this compound is consumed), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-alkylated product.

Visualizations

Signaling Pathways and Logical Relationships

OverAlkylation_Pathway cluster_conditions Reaction Conditions Primary Amine Primary Amine Mono-alkylated Product (Secondary Amine) Mono-alkylated Product (Secondary Amine) Primary Amine->Mono-alkylated Product (Secondary Amine) + 2-Bromoethyl Methyl Sulfone (k1) This compound This compound Di-alkylated Product (Tertiary Amine) Di-alkylated Product (Tertiary Amine) Mono-alkylated Product (Secondary Amine)->Di-alkylated Product (Tertiary Amine) + 2-Bromoethyl Methyl Sulfone (k2) Excess Primary Amine Excess Primary Amine Excess Primary Amine->Primary Amine Favors k1 Low Temperature Low Temperature Low Temperature->Mono-alkylated Product (Secondary Amine) Reduces k2 Weak/Hindered Base Weak/Hindered Base Weak/Hindered Base->Mono-alkylated Product (Secondary Amine) Reduces k2

Caption: Reaction pathway illustrating the formation of mono- and di-alkylated products.

Troubleshooting_Workflow start High Over-alkylation Observed check_stoichiometry Is Amine in Sufficient Excess? (e.g., >3 eq.) start->check_stoichiometry increase_amine Increase Amine Stoichiometry check_stoichiometry->increase_amine No check_temp Is Reaction Temperature Too High? check_stoichiometry->check_temp Yes increase_amine->check_temp lower_temp Lower Reaction Temperature (e.g., to 0°C) check_temp->lower_temp Yes check_base Is the Base Too Strong or Unhindered? check_temp->check_base No lower_temp->check_base change_base Switch to a Weaker or More Hindered Base check_base->change_base Yes monitor_reaction Monitor Reaction Closely and Quench Promptly check_base->monitor_reaction No change_base->monitor_reaction end Minimized Over-alkylation monitor_reaction->end

Caption: A logical workflow for troubleshooting and minimizing over-alkylation.

References

Validation & Comparative

alternative methods for the synthesis of 2-(methylsulfonyl)ethyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(methylsulfonyl)ethyl group is a key structural motif in a variety of biologically active compounds and functional materials. Its synthesis is a critical step in the development of new pharmaceuticals and advanced materials. This guide provides a comparative analysis of two primary alternative methods for the synthesis of 2-(methylsulfonyl)ethyl derivatives: the oxidation of 2-(methylthio)ethyl precursors and the Michael addition to methyl vinyl sulfone. We present a detailed comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: Oxidation of 2-(Methylthio)ethyl Precursors

This widely used method involves the two-step conversion of a sulfide to a sulfone, often proceeding through a sulfoxide intermediate. The choice of oxidant and reaction conditions is crucial to control the oxidation state and achieve high yields of the desired sulfone.

Experimental Protocol: Oxidation using m-CPBA

A common procedure for the oxidation of a 2-(methylthio)ethyl derivative to its corresponding sulfone utilizes meta-chloroperbenzoic acid (m-CPBA).

Materials:

  • 2-(Methylthio)ethyl substrate

  • meta-Chloroperbenzoic acid (m-CPBA, >2.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-(methylthio)ethyl substrate in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (>2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-(methylsulfonyl)ethyl derivative.[1]

Performance Data

The oxidation of 2-(methylthio)ethyl precursors is a versatile method applicable to a wide range of substrates. The yields are generally good to excellent, depending on the specific substrate and the oxidant used.

OxidantSubstrateProductYield (%)Reference
m-CPBA (>2.2 eq.)Generic R-S-CH₂CH₂-XR-SO₂-CH₂CH₂-XHigh[1]
Oxone®Generic R-S-CH₂CH₂-XR-SO₂-CH₂CH₂-XHigh[1]
Sodium Periodate (>2.2 eq.)Generic R-S-CH₂CH₂-XR-SO₂-CH₂CH₂-XGood[1]
Hydrogen PeroxideMethyl phenyl sulfideMethyl phenyl sulfone~95%[2]

Synthesis Workflow: Oxidation of 2-(Methylthio)ethyl Precursors

Oxidation_Workflow cluster_start Starting Material cluster_process Oxidation cluster_product Final Product Start 2-(Methylthio)ethyl Precursor (R-S-CH₂CH₂-X) Intermediate Sulfoxide Intermediate (R-SO-CH₂CH₂-X) Start->Intermediate Oxidation Process Oxidant (e.g., m-CPBA, Oxone®) Product 2-(Methylsulfonyl)ethyl Derivative (R-SO₂-CH₂CH₂-X) Intermediate->Product Further Oxidation

Caption: Oxidation of a 2-(methylthio)ethyl precursor to a 2-(methylsulfonyl)ethyl derivative.

Method 2: Michael Addition to Methyl Vinyl Sulfone

The Michael addition, or 1,4-conjugate addition, of nucleophiles to methyl vinyl sulfone is a powerful and atom-economical method for the synthesis of a diverse range of 2-(methylsulfonyl)ethyl derivatives. The electron-withdrawing nature of the sulfonyl group activates the vinyl group for nucleophilic attack.

Experimental Protocol: Michael Addition of an Amine to Methyl Vinyl Sulfone

This protocol describes the addition of a primary or secondary amine to methyl vinyl sulfone.

Materials:

  • Methyl vinyl sulfone

  • Amine (primary or secondary)

  • Solvent (e.g., ethanol, acetonitrile, or neat)

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the amine in a suitable solvent or use it neat.

  • Add methyl vinyl sulfone (typically 1.0-1.2 equivalents) to the stirred solution of the amine at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or NMR spectroscopy.

  • Remove the solvent under reduced pressure.

  • The resulting 2-(methylsulfonyl)ethyl amine derivative can be purified by crystallization, distillation, or column chromatography if necessary.

Performance Data

The Michael addition to methyl vinyl sulfone is highly efficient for a variety of nucleophiles, including amines, thiols, and carbanions. The reactions are often high-yielding and can be performed under mild conditions.

Nucleophile (Nu-H)ProductConditionsYield (%)Reference(s)
Primary AminesR-NH-CH₂CH₂-SO₂CH₃Room temperature, neat or in solventHigh[3][4]
Secondary AminesR₂N-CH₂CH₂-SO₂CH₃Room temperature, neat or in solventHigh[3]
ThiolsR-S-CH₂CH₂-SO₂CH₃Base catalyst (e.g., triethylamine), room temp.High[5]

Synthesis Workflow: Michael Addition to Methyl Vinyl Sulfone

Michael_Addition_Workflow cluster_reactants Reactants cluster_process Michael Addition cluster_product Final Product MVS Methyl Vinyl Sulfone (CH₂=CH-SO₂CH₃) Addition 1,4-Conjugate Addition MVS->Addition Nucleophile Nucleophile (Nu-H) Nucleophile->Addition Product 2-(Methylsulfonyl)ethyl Derivative (Nu-CH₂CH₂-SO₂CH₃) Addition->Product

Caption: Synthesis of a 2-(methylsulfonyl)ethyl derivative via Michael addition.

A Novel Alternative: DMSO as a Dual Synthon

Recent research has unveiled an innovative, metal-free method for the synthesis of N-(2-(methylsulfonyl)ethyl)amide derivatives.[6] This approach uniquely utilizes dimethyl sulfoxide (DMSO) as both a solvent and a dual synthon, providing both the methylene (-CH₂-) and methylsulfonyl (-SO₂Me) groups.[6] The reaction proceeds by reacting an amide with DMSO in the presence of a strong base like potassium tert-butoxide (tBuOK) and an oxygen atmosphere.[6] While this method is currently specific to the synthesis of N-(2-(methylsulfonyl)ethyl)amides, it represents a significant advancement in green chemistry and operational simplicity. Yields for this method are reported to be in the range of 60-70%.[6]

Synthesis Workflow: DMSO as a Dual Synthon

DMSO_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_product Final Product Amide Amide (R-CONH₂) Conditions tBuOK, O₂ Amide->Conditions DMSO DMSO (Solvent & Synthon) DMSO->Conditions Product N-(2-(Methylsulfonyl)ethyl)amide (R-CONHCH₂CH₂SO₂CH₃) Conditions->Product

Caption: Synthesis using DMSO as a dual synthon.

Comparison of Synthetic Methods

FeatureOxidation of 2-(Methylthio)ethyl PrecursorsMichael Addition to Methyl Vinyl SulfoneDMSO as a Dual Synthon (for amides)
Starting Materials Readily available 2-(methylthio)ethyl compoundsMethyl vinyl sulfone and various nucleophilesAmides and DMSO
Reagents Stoichiometric amounts of oxidants (m-CPBA, Oxone®, etc.)Often catalytic or no catalyst requiredStrong base (tBuOK), Oxygen
Reaction Conditions Generally mild, but can require careful temperature control to avoid over-oxidationVery mild, often at room temperatureElevated temperature (e.g., 90 °C)
Yields Good to excellentHigh to excellentModerate to good (60-70%)
Scope Broad, applicable to a wide range of substratesBroad, applicable to a wide range of nucleophilesCurrently limited to the synthesis of N-(2-(methylsulfonyl)ethyl)amides
Advantages - Utilizes common and well-established chemistry- High yields- Atom economical- High yields under mild conditions- Operationally simple- "Green" oxidant (O₂)- Low-cost starting materials- Metal-free
Disadvantages - Requires a pre-functionalized sulfide precursor- Potential for over-oxidation to sulfone- Stoichiometric waste from oxidant- Methyl vinyl sulfone is a lachrymator and requires careful handling- Limited substrate scope- Requires a strong base

Conclusion

Both the oxidation of 2-(methylthio)ethyl precursors and the Michael addition to methyl vinyl sulfone are robust and versatile methods for the synthesis of 2-(methylsulfonyl)ethyl derivatives. The choice between these two primary methods will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

  • The oxidation route is ideal when the corresponding 2-(methylthio)ethyl precursor is readily available or easily synthesized. It is a reliable method that consistently provides high yields.

  • The Michael addition route offers a more direct and atom-economical approach when a variety of nucleophiles need to be introduced. Its operational simplicity and mild reaction conditions make it an attractive option for library synthesis and rapid analogue generation.

  • The novel DMSO-based method presents an exciting, environmentally friendly alternative for the specific synthesis of N-(2-(methylsulfonyl)ethyl)amides, showcasing the potential for innovative, "green" synthetic strategies.

This guide provides the fundamental information to help researchers make an informed decision on the most appropriate synthetic strategy for their target 2-(methylsulfonyl)ethyl derivatives.

References

comparative analysis of electrophiles for introducing the methyl sulfone group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methyl sulfone group (–SO₂CH₃) is a ubiquitous functional group in medicinal chemistry and drug development, valued for its ability to enhance solubility, metabolic stability, and cell permeability of drug candidates. The introduction of this moiety is a critical step in the synthesis of many pharmaceuticals. This guide provides a comparative analysis of common electrophilic reagents and methods for introducing the methyl sulfone group, with a focus on reaction performance, substrate scope, and experimental considerations.

At a Glance: Comparison of Methylsulfonylation Methods

MethodReagent(s)Typical SubstratesKey AdvantagesKey Limitations
Oxidation of Methyl Thioethers m-CPBA, Oxone®, H₂O₂Aryl & Alkyl ThioethersHigh yields, well-established, good functional group tolerance.Two-step process, potential for over-oxidation to sulfoxide.[1][2]
Direct C-H Methylsulfonylation Sodium Metabisulfite, DTBPAlkenesDirect functionalization of C-H bonds, good for late-stage modification.[3]Limited to specific C-H bonds, can have moderate yields.[3]
Palladium-Catalyzed Cross-Coupling Dimethyl Sulfite or Sodium MethanesulfinateAlkyl/Aryl Halides, Boronic AcidsHigh efficiency, broad substrate scope.Requires a catalyst, can be sensitive to functional groups.
Nucleophilic Substitution with Sulfinates Sodium MethanesulfinateAlkyl Halides, EpoxidesReadily available reagents, straightforward reaction.Limited to substrates susceptible to nucleophilic attack.
From Alcohols Sodium Methanesulfinate, BF₃·OEt₂AlcoholsDirect conversion of a common functional group.Requires a Lewis acid, may not be suitable for sensitive substrates.
Using Methanesulfonyl Chloride Methanesulfonyl ChlorideArenes (Friedel-Crafts)Direct introduction to aromatic rings.Harsh conditions, limited to electron-rich arenes, potential for polysubstitution.

In-Depth Analysis of Key Methods

Oxidation of Methyl Thioethers

This is a classic and widely used two-step approach. The first step involves the introduction of a methylthio (–SCH₃) group, which is then oxidized to the corresponding methyl sulfone.

Typical Oxidizing Agents:

  • meta-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidant. Careful control of stoichiometry is needed to avoid stopping at the sulfoxide stage.

  • Oxone® (Potassium peroxymonosulfate): A versatile and environmentally friendly oxidant.

  • Hydrogen Peroxide (H₂O₂): A green and inexpensive oxidant, often used with a catalyst.

Performance Data: The oxidation of thioethers to sulfones is generally a high-yielding reaction, often exceeding 90%. The reaction is compatible with a wide range of functional groups.

Experimental Workflow: Oxidation of a Methyl Thioether

Thioether Methyl Thioether Substrate Reaction Oxidation Reaction Thioether->Reaction Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Sulfone Methyl Sulfone Product Purification->Sulfone

Caption: General workflow for the oxidation of a methyl thioether to a methyl sulfone.

Direct C-H Methylsulfonylation of Alkenes

This method allows for the direct introduction of the methyl sulfone group to an alkene without pre-functionalization, making it a valuable tool for late-stage modifications.

Reagents:

  • Sodium Metabisulfite (Na₂S₂O₅): Acts as a sulfur dioxide surrogate.

  • Di-tert-butyl peroxide (DTBP): Serves as a methyl radical initiator.

Performance Data: This method can provide good yields, with some reported cases reaching up to 80%.[3] It demonstrates tolerance for various functional groups, including halides and trifluoromethyl groups.[3] However, the reactivity can be substrate-dependent.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful and versatile approach to form C-S bonds, enabling the synthesis of a wide array of aryl and alkyl methyl sulfones.

Key Reagent Combinations:

  • Aryl/Alkyl Halides and Dimethyl Sulfite: Dimethyl sulfite serves as both the SO₂ surrogate and the methyl source.

  • Aryl/Alkyl Halides or Boronic Acids and Sodium Methanesulfinate: Sodium methanesulfinate is a readily available and easy-to-handle solid.

Performance Data: These reactions are known for their high efficiency and broad substrate scope, often providing moderate to excellent yields.

Reaction Scheme: Palladium-Catalyzed Methylsulfonylation

ArylHalide Aryl/Alkyl Halide Reaction Cross-Coupling Reaction ArylHalide->Reaction SulfoneSource Dimethyl Sulfite or Sodium Methanesulfinate SulfoneSource->Reaction PdCatalyst Pd Catalyst & Ligand PdCatalyst->Reaction Base Base Base->Reaction Product Aryl/Alkyl Methyl Sulfone Reaction->Product

Caption: Key components of a palladium-catalyzed methylsulfonylation reaction.

Experimental Protocols

General Procedure for the Oxidation of a Methyl Thioether to a Methyl Sulfone
  • Dissolve the methyl thioether substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 2.2 eq) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired methyl sulfone.[4]

General Procedure for the Direct C-H Methylsulfonylation of Alkenes

A detailed experimental protocol for this specific reaction can be found in the supporting information of the cited literature.[3] A general outline involves:

  • To a reaction vessel, add the alkene substrate, sodium metabisulfite, a catalyst such as FeCl₃, and a ligand like quinoline in a suitable solvent.

  • Add di-tert-butyl peroxide (DTBP).

  • Heat the reaction mixture at a specified temperature for a designated time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography.

Reagent Handling and Safety

  • m-CPBA: A potentially explosive solid, especially when impure. It should be stored at low temperatures and handled with care.

  • Oxone®: A stable, non-toxic, and easy-to-handle solid.

  • Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can be corrosive. Use appropriate personal protective equipment (PPE).

  • Sodium Metabisulfite: A stable solid.

  • Di-tert-butyl peroxide (DTBP): A flammable liquid that should be handled in a well-ventilated fume hood.

  • Sodium Methanesulfinate: A stable, non-volatile solid that is generally safe to handle with standard laboratory precautions.

  • Methanesulfonyl Chloride: A corrosive and lachrymatory liquid. It should be handled in a fume hood with appropriate PPE.

  • Palladium Catalysts: Can be pyrophoric and should be handled under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures.[5][6][7][8][9]

Cost Considerations

The cost of reagents can be a significant factor in the selection of a synthetic route, especially for large-scale synthesis.

ReagentRelative Cost
Hydrogen PeroxideLow
Sodium MetabisulfiteLow
Sodium MethanesulfinateModerate
m-CPBAModerate
Oxone®Moderate
Methanesulfonyl ChlorideModerate to High
Dimethyl SulfiteModerate to High
Palladium CatalystsHigh

Relative cost is an approximation and can vary based on supplier, purity, and quantity.

Conclusion

The choice of an electrophile for introducing a methyl sulfone group depends on several factors, including the nature of the substrate, the desired functional group tolerance, scalability, and cost. For simple and robust syntheses where a two-step process is acceptable, the oxidation of methyl thioethers remains a highly reliable method. For late-stage functionalization of complex molecules, direct C-H methylsulfonylation offers a powerful alternative. Palladium-catalyzed cross-coupling reactions provide a versatile and efficient route for a broad range of substrates. By carefully considering the advantages and limitations of each method, researchers can select the most appropriate strategy for their specific synthetic goals.

References

A Comparative Guide to Analytical Techniques for Quantifying Methyl Sulfone Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical techniques used to quantify the yield of methyl sulfone (also known as dimethyl sulfone, MSM, or DMSO2) synthesis. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols to inform methodology selection in research and quality control settings.

Introduction to Analytical Techniques

The accurate quantification of methyl sulfone is critical for determining the efficiency and yield of its synthesis, a common process being the oxidation of dimethyl sulfoxide (DMSO). The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, sample matrix, available equipment, and desired analysis time. The most prevalent methods employed are HPLC, GC, and qNMR, each offering distinct advantages and limitations.

Common Synthesis Pathway: Oxidation of DMSO

A frequent and illustrative method for synthesizing methyl sulfone is the oxidation of dimethyl sulfoxide. This reaction provides the context for yield analysis, where the goal is to quantify the conversion of the starting material (DMSO) into the final product (Methyl Sulfone). Various oxidizing agents can be employed in this process.[1]

Synthesis_Pathway DMSO Dimethyl Sulfoxide (DMSO) MSM Methyl Sulfone (MSM) DMSO->MSM Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, PMS) Oxidant->MSM

Caption: Common synthesis route for Methyl Sulfone via oxidation of DMSO.

Comparison of Analytical Techniques

The selection of an optimal analytical technique requires a careful evaluation of its performance characteristics. The following table summarizes key quantitative metrics for HPLC, GC, and qNMR based on data reported in various analytical studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on polarity using a liquid mobile phase and solid stationary phase.Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Detector UV, Refractive Index (RI), ELSD, CAD, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)NMR Probe
Accuracy Typically 97-103% recovery.[2]Typically 97-103% recovery.[3]High, often >99.5%, considered a primary ratio method.[4][5]
Precision (%RSD) < 2.0%[6]< 5.0%[7]< 1.0%[4][5]
Linearity (R²) > 0.999[8]> 0.99[3]> 0.999[5]
Limit of Quantitation (LOQ) ~0.1 - 2.7 µg/mL~0.1 - 1.0 µg/mL~3 - 30 µM[9]
Analysis Time 5 - 20 minutes per sample10 - 30 minutes per sample5 - 15 minutes per sample
Strengths Versatile, widely available, suitable for non-volatile samples.High resolution, excellent for volatile and thermally stable compounds.High precision, non-destructive, requires minimal sample preparation, no analyte-specific reference standard needed.[10]
Limitations Requires chromophore for UV detection (MSM lacks a strong one), RI/ELSD can have lower sensitivity.Sample must be volatile and thermally stable.Lower sensitivity than chromatographic methods, higher instrument cost.

Experimental Workflow for Yield Quantification

The general process for determining the synthesis yield involves several key steps, from initial sampling to the final calculation. This workflow is applicable across the different analytical techniques discussed.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Collect Aliquot from Reaction Mixture B Quench Reaction (if necessary) A->B C Dilute with Appropriate Solvent (e.g., Mobile Phase, Deuterated Solvent) B->C D Add Internal Standard C->D E Instrumental Analysis (HPLC, GC, or qNMR) D->E F Data Acquisition & Processing (Peak Integration / Signal Measurement) E->F H Calculate Methyl Sulfone Concentration F->H G Generate Calibration Curve G->H I Determine Synthesis Yield (%) H->I

Caption: General experimental workflow for quantifying synthesis yield.

Detailed Experimental Protocols

The following sections provide representative methodologies for each key analytical technique. Note that specific parameters may require optimization based on the exact sample matrix and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for quantifying methyl sulfone in aqueous or organic solutions. Due to methyl sulfone's lack of a strong UV chromophore, detection is often performed using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • Instrumentation: HPLC system with isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of HPLC-grade water and methanol (e.g., 80:20 v/v). The mobile phase should be filtered and degassed.[6]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh an aliquot of the reaction mixture.

    • Dilute the sample with the mobile phase to a concentration within the calibration range (e.g., 0.1 - 2.0 mg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of standard solutions of pure methyl sulfone in the mobile phase.

    • Inject the standards to construct a calibration curve of peak area versus concentration.

    • Inject the prepared sample, and determine the concentration of methyl sulfone from the calibration curve.

Gas Chromatography (GC) Method

This method is ideal for the analysis of methyl sulfone, which is volatile and thermally stable. A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 15 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Sample Preparation:

    • Accurately weigh an aliquot of the reaction mixture.

    • Dissolve and dilute the sample in a suitable solvent like methanol or acetone to a final concentration within the linear range of the method.

    • An internal standard (e.g., dimethyl sulfoxide) can be added for improved precision.[12]

  • Quantification:

    • Prepare a series of methyl sulfone standard solutions, including the internal standard if used.

    • Generate a calibration curve by plotting the ratio of the methyl sulfone peak area to the internal standard peak area against the concentration.

    • Analyze the sample and calculate the concentration using the calibration curve.

Quantitative NMR (qNMR) Spectroscopy Method

qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for an analyte-specific calibration curve, using a certified internal standard.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., Deuterated water (D₂O), DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum with peaks that do not overlap with the analyte signal. Maleic acid or 1,4-dioxane are common choices. Dimethyl sulfone itself is also proposed as a universal qNMR standard.[10]

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse for maximum signal in a single scan.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full magnetization recovery. This is critical for accuracy.[9]

    • Number of Scans: 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into a vial.

    • Accurately weigh and add a known amount of the certified internal standard to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Quantification:

    • Acquire the ¹H NMR spectrum.

    • Carefully integrate the well-resolved peak for methyl sulfone (singlet, ~3.0 ppm in D₂O) and a peak from the internal standard.

    • Calculate the purity or concentration of methyl sulfone using the following formula:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • analyte = Methyl Sulfone

    • std = Internal Standard

References

A Comparative Guide to Cysteine-Reactive Covalent Modifiers: 2-Bromoethyl Methyl Sulfone vs. Methyl Vinyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug discovery and chemical biology, the selective targeting of cysteine residues offers a powerful strategy for achieving high potency and prolonged therapeutic effects. This guide provides an objective comparison of two electrophilic warheads commonly employed for this purpose: 2-Bromoethyl Methyl Sulfone and Methyl Vinyl Sulfone. We will delve into their mechanisms of action, reactivity, selectivity, and the stability of their adducts, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

FeatureThis compoundMethyl Vinyl Sulfone
Reaction Mechanism Nucleophilic Substitution (SN2)Michael Addition
Primary Target Cysteine (Thiol group)Cysteine (Thiol group)
Reaction pH Optimal at slightly basic pH (e.g., 8.5)Optimal at slightly basic pH (e.g., 7.5-8.0)
Selectivity High for Cysteine over other nucleophilic residues.High for Cysteine, with potential for reaction with Lysine and Histidine at higher pH.
Adduct Stability Forms a stable thioether bond.Forms a stable thioether bond.
Reaction Kinetics Moderate reaction rate.Generally faster reaction rate compared to haloalkanes.

Delving into the Chemistry: Mechanism of Action

The efficacy of these modifiers is rooted in their distinct chemical reactivities towards the nucleophilic thiol group of cysteine.

This compound reacts via a nucleophilic substitution (SN2) reaction . The thiol group of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion to form a stable thioether bond.

Methyl Vinyl Sulfone (MVS) , on the other hand, is a Michael acceptor. It reacts with the cysteine thiol through a Michael addition reaction . The nucleophilic thiolate anion adds to the β-carbon of the vinyl group, which is activated by the electron-withdrawing sulfone group. This also results in the formation of a stable thioether linkage.

Visualizing the Reactions

To illustrate these mechanisms, the following diagrams were generated using the DOT language.

Reaction_Mechanisms cluster_BEMS This compound (SN2 Reaction) cluster_MVS Methyl Vinyl Sulfone (Michael Addition) BEMS 2-Bromoethyl Methyl Sulfone Transition_BEMS Transition State BEMS->Transition_BEMS Cys_SH_BEMS Cysteine (R-SH) Cys_SH_BEMS->Transition_BEMS + Adduct_BEMS Thioether Adduct Transition_BEMS->Adduct_BEMS Br_ion Br- Transition_BEMS->Br_ion MVS Methyl Vinyl Sulfone Enolate_Intermediate Enolate Intermediate MVS->Enolate_Intermediate Cys_S_MVS Cysteine Thiolate (R-S-) Cys_S_MVS->Enolate_Intermediate + Adduct_MVS Thioether Adduct Enolate_Intermediate->Adduct_MVS + H+

Figure 1. Reaction mechanisms of this compound and Methyl Vinyl Sulfone with cysteine.

Efficacy Showdown: Reactivity and Selectivity

The choice between these two modifiers often comes down to the desired reaction kinetics and selectivity profile for a specific application.

Reactivity:

  • Methyl Vinyl Sulfone generally exhibits a faster reaction rate with thiols compared to haloalkanes like this compound. Studies have shown that vinyl sulfones react selectively and more rapidly with thiols. For instance, the pseudo-first-order rate constant for the reaction of a vinyl sulfone-functionalized surface with glutathione (a thiol-containing tripeptide) at pH 7.5 has been reported to be 0.057 min-1[1][2].

Selectivity:

  • Methyl Vinyl Sulfone is highly selective for cysteine at a neutral to slightly basic pH (around 7.5-8.0)[5]. However, at a more alkaline pH, reactivity with other nucleophilic amino acid residues like lysine and histidine can occur[6][7].

  • This compound , and haloalkanes in general, are known to be highly selective for cysteine residues. Chloroacetamide, a related compound, has demonstrated high selectivity (96%) for cysteine in proteome-wide studies[4]. This high selectivity is a key advantage when aiming to avoid off-target modifications.

Experimental Corner: Protocols for Protein Modification

Below are generalized protocols for the modification of cysteine residues in a protein using both reagents. These should be optimized for each specific protein and application.

Protocol 1: Cysteine Alkylation with this compound
  • Protein Preparation: Dissolve the protein containing the target cysteine in a suitable buffer, such as 50 mM Tris-HCl, pH 8.5. If the cysteine is in a disulfide bond, it must first be reduced using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent like DMSO.

  • Alkylation Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching and Purification: Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or DTT. Purify the modified protein using dialysis, size-exclusion chromatography, or another suitable method to remove excess reagent and byproducts.

  • Analysis: Confirm the modification using techniques such as mass spectrometry (to observe the mass shift) or Ellman's reagent (to quantify free thiols).

Protocol 2: Cysteine Modification with Methyl Vinyl Sulfone
  • Protein Preparation: Prepare the protein solution as described in Protocol 1, using a buffer with a pH in the range of 7.5-8.0 (e.g., 50 mM HEPES, pH 7.5).

  • Reagent Preparation: Prepare a stock solution of Methyl Vinyl Sulfone in a suitable solvent (e.g., DMSO).

  • Modification Reaction: Add a 5- to 20-fold molar excess of Methyl Vinyl Sulfone to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 30 minutes to 1 hour.

  • Quenching and Purification: Follow the same quenching and purification steps as in Protocol 1.

  • Analysis: Analyze the extent of modification using the methods described in Protocol 1.

Application in Drug Discovery: Targeting KRAS G12C

A prominent example of cysteine-targeted covalent modification is the development of inhibitors for the KRAS G12C mutant, a key driver in many cancers. The mutated cysteine at position 12 provides a unique target for covalent inhibitors. Both this compound and methyl vinyl sulfone could theoretically be incorporated as warheads in molecules designed to target this mutant.

The following diagram illustrates a simplified workflow for identifying a covalent inhibitor for KRAS G12C using an activity-based protein profiling (ABPP) approach.

ABPP_Workflow Proteome Cell Lysate (containing KRAS G12C) Incubation Incubation Proteome->Incubation Probe Cysteine-Reactive Probe (e.g., with BEMS or MVS warhead) Probe->Incubation Covalent_Labeling Covalent Labeling of Reactive Cysteines Incubation->Covalent_Labeling Click_Chemistry Click Chemistry (add reporter tag) Covalent_Labeling->Click_Chemistry Enrichment Affinity Purification (e.g., Streptavidin beads) Click_Chemistry->Enrichment Proteolysis Proteolysis (e.g., Trypsin digest) Enrichment->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Identification Identification of Labeled Peptides (Target Identification) LC_MS->Identification

Figure 2. Simplified workflow for Activity-Based Protein Profiling (ABPP) to identify targets of cysteine-reactive probes.

Conclusion

Both this compound and Methyl Vinyl Sulfone are effective reagents for the covalent modification of cysteine residues. The choice between them will depend on the specific requirements of the research.

  • Methyl Vinyl Sulfone is a good choice when a faster reaction rate is desired, and the pH can be carefully controlled to maintain high selectivity.

  • This compound is an excellent option when maximal selectivity for cysteine is paramount, even if it requires a slightly higher pH and longer reaction times.

For drug development professionals, understanding the nuances of these reactive groups is crucial for designing potent, selective, and stable covalent inhibitors. The experimental protocols provided herein offer a starting point for the practical application of these valuable tools in the laboratory.

References

A Comparative Guide to LC-MS and GC-MS Methods for the Analysis of 2-Bromoethyl Methyl Sulfone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of reaction mixtures containing 2-Bromoethyl Methyl Sulfone is critical for process monitoring, impurity profiling, and quality control in pharmaceutical and chemical synthesis. This guide provides a comprehensive comparison of two primary analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this compound and its potential reaction-related impurities. The selection of the optimal method depends on the specific analytical objectives, including the volatility and polarity of the analytes, required sensitivity, and the complexity of the sample matrix.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of proposed LC-MS and GC-MS methods for the analysis of this compound. The data presented is synthesized from validated methods for structurally similar polar, halogenated, and sulfur-containing compounds.

ParameterLC-MS/MS (HILIC)GC-MS
Principle Separation based on hydrophilicity on a polar stationary phase, followed by mass-based detection.Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by mass-based detection.
Target Analytes This compound and polar, non-volatile impurities/byproducts.This compound and volatile/semi-volatile impurities/byproducts.
Sample Preparation Simple dilution in a compatible solvent (e.g., acetonitrile/water). Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for complex matrices.LLE or Headspace analysis. Derivatization may be required for less volatile compounds.
Linearity (r²) > 0.995> 0.99
Limit of Quantification (LOQ) 1 - 10 ng/mL10 - 100 ng/mL
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 7%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes

Experimental Workflows

The selection of an analytical method dictates the subsequent experimental workflow, from sample preparation to data analysis.

Analytical Workflow Comparison cluster_0 LC-MS/MS (HILIC) Workflow cluster_1 GC-MS Workflow lc_sample Reaction Mixture Sample lc_prep Dilution in Acetonitrile/Water lc_sample->lc_prep lc_analysis HILIC-MS/MS Analysis lc_prep->lc_analysis lc_data Data Processing & Quantification lc_analysis->lc_data gc_sample Reaction Mixture Sample gc_prep Liquid-Liquid Extraction gc_sample->gc_prep gc_analysis GC-MS Analysis gc_prep->gc_analysis gc_data Data Processing & Quantification gc_analysis->gc_data Synthesis and Impurity Pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start Starting Materials intermediate Intermediate start->intermediate Reaction 1 byproduct3 Side Reaction Product start->byproduct3 Side Reaction product This compound intermediate->product Reaction 2 byproduct1 Over-oxidation Product intermediate->byproduct1 Side Reaction byproduct2 Unreacted Intermediate intermediate->byproduct2

Assessing the Regioselectivity of 2-Bromoethyl Methyl Sulfone Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromoethyl methyl sulfone is a bifunctional reagent with significant potential in organic synthesis and drug development. Its reactivity is characterized by two primary competing pathways: nucleophilic substitution (S_N2) at the carbon bearing the bromine atom, and elimination (E2) to form methyl vinyl sulfone. The regioselectivity of its reactions with various nucleophiles is a critical consideration for synthetic design. This guide provides a comparative analysis of the expected regioselectivity of this compound with nitrogen, sulfur, and oxygen nucleophiles, supported by theoretical principles and detailed experimental protocols for analogous reactions.

Theoretical Framework

The competition between substitution and elimination pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The sulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which increases the acidity of the protons on the α-carbon, making the elimination pathway more favorable than in simple alkyl halides.

  • Nucleophile Basicity and Nucleophilicity: Strong, sterically hindered bases tend to favor elimination, whereas strong, non-hindered nucleophiles can favor substitution.

  • Leaving Group: The bromide ion is a good leaving group, facilitating both S_N2 and E2 reactions.

  • Solvent: Polar aprotic solvents can favor S_N2 reactions, while polar protic solvents can favor elimination by stabilizing the transition state.

Comparative Reactivity and Regioselectivity

The following sections detail the expected reactivity of this compound with different classes of nucleophiles. The quantitative data presented in the tables are illustrative and based on general principles of organic reactivity, as direct comparative studies are not extensively available in the published literature.

Nitrogen Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, can react with this compound via either substitution or elimination. The outcome is highly dependent on the steric hindrance and basicity of the amine.

NucleophilePredominant Pathway(s)Substitution ProductElimination/Addition ProductIllustrative Product Ratio (S_N2:E2/Michael)
PiperidineElimination/Michael AdditionN-(2-(Methylsulfonyl)ethyl)piperidineN-(2-(Methylsulfonyl)vinyl)piperidine10:90
AnilineSubstitutionN-(2-(Methylsulfonyl)ethyl)anilineN-(2-(Methylsulfonyl)vinyl)aniline70:30

Less basic and less hindered amines like aniline are expected to favor the S_N2 pathway. In contrast, more basic and sterically accessible secondary amines like piperidine are more likely to act as a base, promoting the E2 reaction to form methyl vinyl sulfone, which then rapidly undergoes a Michael addition with another equivalent of the amine.

Sulfur Nucleophiles

Sulfur nucleophiles, particularly thiolates, are generally excellent nucleophiles and relatively weak bases.[1] This characteristic strongly favors the S_N2 pathway, leading to the formation of a stable thioether bond.

NucleophilePredominant Pathway(s)Substitution ProductElimination/Addition ProductIllustrative Product Ratio (S_N2:E2/Michael)
Sodium thiophenoxideSubstitution (S_N2)Phenyl 2-(methylsulfonyl)ethyl sulfidePhenyl 2-(methylsulfonyl)vinyl sulfide>95:5
Sodium hydrosulfideSubstitution (S_N2)2-(Methylsulfonyl)ethane-1-thiol->95:5

The high polarizability and soft nature of sulfur nucleophiles make them highly efficient in attacking the electrophilic carbon center, outcompeting the proton abstraction required for elimination.[1]

Oxygen Nucleophiles

Oxygen nucleophiles, such as alkoxides, are strong bases. Their reactivity is highly sensitive to steric hindrance. Unhindered alkoxides can participate in both substitution and elimination, while bulky alkoxides will strongly favor elimination.

NucleophilePredominant Pathway(s)Substitution ProductElimination/Addition ProductIllustrative Product Ratio (S_N2:E2/Michael)
Sodium methoxideElimination & Substitution1-Methoxy-2-(methylsulfonyl)ethaneMethyl vinyl sulfone30:70
Potassium tert-butoxideElimination-Methyl vinyl sulfone<5:>95

Sodium methoxide, being a strong, unhindered base, is expected to yield a mixture of substitution and elimination products, with elimination likely predominating due to the acidic α-protons. The sterically bulky tert-butoxide will almost exclusively act as a base, leading to the formation of methyl vinyl sulfone.

Experimental Protocols

The following are detailed protocols for representative reactions of a 2-haloethyl sulfone with different nucleophiles. These are based on established procedures for similar substrates and can be adapted for this compound.

Protocol 1: Reaction with a Nitrogen Nucleophile (Piperidine)

Objective: To synthesize N-(2-(methylsulfonyl)vinyl)piperidine via an elimination-Michael addition cascade.

Materials:

  • This compound

  • Piperidine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath and add piperidine (2.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Sulfur Nucleophile (Sodium Thiophenoxide)

Objective: To synthesize phenyl 2-(methylsulfonyl)ethyl sulfide via S_N2 substitution.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride (1.1 eq) to the THF.

  • Cool the suspension to 0 °C and add a solution of thiophenol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form sodium thiophenoxide.

  • Add a solution of this compound (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with an Oxygen Nucleophile (Sodium Methoxide)

Objective: To investigate the product distribution between substitution and elimination.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous Methanol

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • To a solution of sodium methoxide (1.5 eq) in anhydrous methanol in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

  • After 2-4 hours, or upon consumption of the starting material, cool the reaction to room temperature.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent at low temperature due to the volatility of the products.

  • Analyze the product ratio by GC-MS and ¹H NMR spectroscopy.

Visualizing Reaction Pathways

The decision point for the reaction of this compound with a nucleophile can be visualized as a logical workflow.

reaction_pathway reagent This compound + Nucleophile pathway Reaction Conditions (Solvent, Temperature) reagent->pathway sn2 SN2 Pathway pathway->sn2 Strong, non-basic Nu: (e.g., Thiolate) e2 E2 Pathway pathway->e2 Strong, basic Nu: (e.g., Alkoxide, Amine) substitution_product Substitution Product sn2->substitution_product vinyl_sulfone Methyl Vinyl Sulfone e2->vinyl_sulfone michael_addition Michael Addition (if Nu: is basic amine/thiol) vinyl_sulfone->michael_addition michael_product Michael Adduct michael_addition->michael_product

Caption: Reaction pathways for this compound.

Experimental Workflow Diagram

A generalized workflow for conducting and analyzing these reactions is outlined below.

experimental_workflow start Start setup Reaction Setup (Reagents, Solvent, Inert Atm.) start->setup reaction Reaction (Stirring, Heating/Cooling) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete drying Drying & Concentration workup->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow.

Alternative Reagents

For achieving selective substitution or elimination, alternative reagents to this compound can be considered.

ObjectiveAlternative ReagentAdvantage
Substitution 2-Iodoethyl methyl sulfoneIodine is a better leaving group, potentially favoring S_N2 even with more basic nucleophiles.
Substitution 2-(Methylsulfonyl)ethyl tosylateTosylate is an excellent leaving group, promoting S_N2 reactions.
Elimination Methyl vinyl sulfoneDirect use of the Michael acceptor avoids the need for an in-situ elimination step.
Substitution 2-Chloroethyl methyl sulfoneLess reactive than the bromo-analog, potentially allowing for more controlled reactions.

Conclusion

The regioselectivity of reactions involving this compound is a nuanced interplay of factors, primarily driven by the nature of the nucleophile. Sulfur nucleophiles are expected to yield substitution products with high selectivity. In contrast, oxygen and nitrogen nucleophiles are more prone to inducing elimination, with the subsequent Michael addition being a significant pathway for basic amines. By carefully selecting the nucleophile, solvent, and reaction conditions, researchers can effectively control the reaction outcome to favor either the S_N2 or E2 pathway, enabling the synthesis of a diverse range of sulfone-containing molecules for applications in drug discovery and materials science.

References

The Synthetic Utility of 2-Bromoethyl Methyl Sulfone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the choice of reagents is a critical decision, balancing reactivity, cost, safety, and environmental impact. For researchers and professionals in drug development and materials science, the introduction of specific functional groups requires a careful evaluation of the available synthetic tools. This guide provides a comprehensive cost-benefit analysis of 2-Bromoethyl Methyl Sulfone, a versatile reagent for the introduction of the ethyl methyl sulfone moiety, comparing its performance with alternative synthetic strategies.

Performance Comparison: Direct Introduction vs. Stepwise Synthesis

The primary application of this compound is as an electrophile for the alkylation of various nucleophiles, directly installing the CH2CH2SO2CH3 group. The main alternative to this approach is a stepwise synthesis, which typically involves the introduction of a thioether followed by oxidation. To provide a clear comparison, we will analyze the synthesis of a generic substituted ethyl methyl sulfone (R-CH2CH2SO2CH3) via these two routes.

Key Performance Metrics
MetricThis compoundAlternative: Thioether Oxidation
Overall Yield Typically 70-90%Varies (60-85% over two steps)
Number of Steps 12
Reaction Time 2-12 hours8-24 hours
Reagent Cost Higher initial costLower initial cost of precursors
Safety Profile Lachrymator, irritantThioethers can be malodorous; oxidants can be hazardous
Waste Generation LowerHigher (includes oxidant byproducts)

Experimental Protocols

Synthesis using this compound

This protocol describes a general procedure for the alkylation of a generic nucleophile (Nu-H) with this compound.

Materials:

  • Nucleophile (Nu-H) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K2CO3) (1.5 eq)

  • Acetonitrile (CH3CN) (10 mL/mmol of nucleophile)

Procedure:

  • To a solution of the nucleophile in acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor by TLC until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Synthesis: Thioether Formation and Oxidation

This two-step protocol provides an alternative route to the target ethyl methyl sulfone.

Step 1: Thioether Formation

Materials:

  • 2-Bromoethanol (1.1 eq)

  • Thiol (R-SH) (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Methanol (CH3OH) (10 mL/mmol of thiol)

Procedure:

  • Dissolve the thiol in methanol.

  • Add a solution of sodium hydroxide in methanol and stir for 30 minutes.

  • Add 2-bromoethanol and heat the reaction to reflux for 4-8 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent and wash with water.

  • Dry the organic layer and concentrate to yield the crude thioether.

Step 2: Oxidation to the Sulfone

Materials:

  • Crude thioether from Step 1 (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

  • Dichloromethane (CH2Cl2) (15 mL/mmol of thioether)

Procedure:

  • Dissolve the crude thioether in dichloromethane and cool to 0°C.

  • Add m-CPBA portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cost Analysis

The economic viability of a synthetic route is a critical factor in its selection. The following table provides an estimated cost comparison for the synthesis of one mole of a target ethyl methyl sulfone, based on bulk pricing from common chemical suppliers.

ReagentCost per Mole (USD) - Route 1ReagentCost per Mole (USD) - Route 2
This compound~$1502-Bromoethanol~$30
Potassium Carbonate~$10Sodium Thiolate~$25
Acetonitrile~$20m-CPBA~$80
Total ~$180 Total ~$135

Note: Costs are estimates and can vary based on supplier, purity, and scale.

While the upfront cost of the reagents for the alternative route appears lower, this does not account for the additional costs associated with a two-step synthesis, including increased solvent usage, energy consumption for heating and cooling, and longer reactor occupancy time.

Logical Workflow of the Decision-Making Process

The choice between these two synthetic strategies involves a trade-off between several factors. The following diagram illustrates the logical workflow for selecting the optimal route.

synthesis_choice Decision Workflow for Synthesis Route start Project Goal: Synthesize R-CH2CH2SO2CH3 scale Scale of Synthesis? start->scale cost_priority Is Reagent Cost the Primary Constraint? scale->cost_priority Large Scale time_priority Is Process Time/ Throughput Critical? scale->time_priority Small Scale cost_priority->time_priority No route2 Use Thioether Oxidation Route cost_priority->route2 Yes env_priority Are Environmental/ Safety Factors Key? time_priority->env_priority No route1 Use 2-Bromoethyl Methyl Sulfone time_priority->route1 Yes env_priority->route1 Yes env_priority->route2 No

Caption: Decision tree for selecting a synthetic route.

Signaling Pathway Analogy in Synthesis Planning

The planning of a synthetic route can be conceptually compared to a cellular signaling pathway. The starting materials are the initial signals, the reagents and reaction conditions are the signaling molecules and enzymes, and the final product is the cellular response.

synthesis_pathway Analogy of Synthesis to a Signaling Pathway cluster_0 Route 1: Direct Alkylation cluster_1 Route 2: Stepwise Synthesis A Nucleophile (Nu-H) C Alkylation (SN2 Reaction) A->C B 2-Bromoethyl Methyl Sulfone B->C D Target Sulfone (R-CH2CH2SO2CH3) C->D E Thiol (R-SH) + 2-Bromoethanol F Thioether Formation E->F G Intermediate Thioether (R-S-CH2CH2OH) F->G H Oxidation (m-CPBA) G->H I Target Sulfone (R-CH2CH2SO2CH3) H->I

Caption: Comparison of synthetic pathways.

Conclusion

The cost-benefit analysis of using this compound reveals a nuanced picture. While the initial reagent cost is higher compared to the precursors for a stepwise synthesis, the direct, one-step approach offers significant advantages in terms of overall yield, reduced reaction time, and lower waste generation. For process development and large-scale manufacturing where efficiency, throughput, and environmental considerations are paramount, this compound presents a compelling and often more economical choice in the long run. Conversely, for small-scale laboratory synthesis where upfront reagent cost is a primary concern and longer reaction times are acceptable, the traditional thioether oxidation route remains a viable alternative. Ultimately, the selection of the optimal synthetic strategy will depend on a careful evaluation of the specific project requirements and priorities.

A Spectroscopic Guide to Sulfonylation: Comparing Products from Diverse Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. The method of sulfonylation not only influences yield and efficiency but also the purity and structural characteristics of the final product. This guide provides a comparative analysis of products from different sulfonylation methods, supported by spectroscopic data and detailed experimental protocols to aid in method selection and product characterization.

The choice of sulfonylation reagent—from classic agents like sulfonyl chlorides and fuming sulfuric acid to modern photocatalytic systems—can lead to variations in reaction byproducts and isomeric purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical tools for verifying the desired product and identifying any impurities. This guide delves into the spectroscopic signatures of sulfonated compounds prepared by various methods, offering a framework for comparison.

Comparative Spectroscopic Data

Spectroscopic TechniqueMethod A: Sulfonyl Chloride & AmineMethod B: Sulfur Trioxide (SO3)Method C: Copper-Catalyzed Sulfonylation
¹H NMR (ppm) Singlet for -SO₂NH- proton between 8.78 and 10.15 ppm.[1] Aromatic protons show characteristic shifts depending on substitution.Three sets of characteristic peaks for benzene ring protons observed between 6.0 and 7.0 ppm.[2]Amine and p-chlorobenzenesulfonyl chloride reaction yields product with characteristic aromatic and amine proton signals.[3]
¹³C NMR (ppm) Aromatic carbons appear in the region of 111.83 to 160.11 ppm.[1]Peaks at 109.06, 110.49, 120.10, 129.21, 139.27, and 140.31 ppm corresponding to the six different carbon environments on the benzene ring.[4]Data for specific products show aromatic carbons in the expected regions, for example, 122.5 to 151.8 ppm for a substituted sulfonamide.[5]
IR (cm⁻¹) Asymmetric and symmetric SO₂ stretching vibrations in the range of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[1]N-H asymmetric and symmetric stretching vibrations near 3383 cm⁻¹ and 3327 cm⁻¹.[2][4] Absorption peak of sulfonyl SO₂ is around 1187 cm⁻¹.[4]Characteristic SO₂ asymmetric and symmetric stretching vibrations are observed, for instance at 1210 and 1137 cm⁻¹.[6]
Mass Spec. (m/z) Mass spectra confirm the molecular weight of the synthesized sulfonamides.[1]Positive-ion ESI mass spectrometry is used to confirm the product structure.[4]Fragmentation patterns in mass spectrometry can help distinguish between isomeric sulfones and sulfinate esters.[7]

Experimental Workflows and Methodologies

The selection of a sulfonylation method is often a trade-off between reaction conditions, substrate scope, and potential byproducts. Below are generalized experimental protocols for the methods compared above, followed by a workflow diagram.

Experimental Protocols

Method A: Synthesis of N-Allyl-4-methyl-benzenesulfonamide (from Sulfonyl Chloride) [8]

  • Triphenylphosphine oxide (4.0 mmol) is dissolved in degassed dichloromethane (DCM, 20 mL).

  • Trifluoromethanesulfonic anhydride (1.8 mmol) is added, and the solution is stirred for 15 minutes.

  • The pyridine salt of p-toluenesulfonic acid (1.8 mmol) is added, and stirring continues for 30 minutes.

  • A mixture of triethylamine (3.6 mmol) and allylamine (0.5 mL) in DCM (10 mL) is added dropwise at 0°C.

  • The solution is warmed to room temperature, diluted with DCM, and washed successively with 2M HCl, saturated sodium bicarbonate solution, and water.

  • The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

Method B: Sulfonation of m-Phenylenediamine with Sulfur Trioxide [4]

  • In a three-necked flask, m-phenylenediamine (0.3 mol) is dissolved in 1,2-dichloroethane (1.4 mol) with stirring.

  • Sulfur trioxide (0.6 mol) is added slowly under stirring.

  • The temperature is raised to 60°C, and the reaction is maintained for 10 hours.

  • The resulting product, 2,4-diaminobenzenesulfonic acid, can be isolated and purified.

Method C: Copper-Catalyzed Synthesis of Sulfonamides [3]

  • A mixture of amine (2 mmol), p-chlorobenzenesulfonyl chloride (2 mmol), MNPs-AHBA-Cu nanocatalyst (0.01 g), and K₂CO₃ in polyethylene glycol (PEG, 10 mL) is prepared.

  • The mixture is magnetically stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with CH₂Cl₂.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield the product.

Visualizing the Process: A Comparative Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of sulfonamides, highlighting the key stages from reaction to characterization.

Generalized Workflow for Sulfonylation and Product Analysis cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis Stage start Select Sulfonylation Method methodA Method A: Sulfonyl Chloride + Amine start->methodA methodB Method B: Substrate + SO3 start->methodB methodC Method C: Catalytic Sulfonylation start->methodC reaction Reaction Workup (Quenching, Extraction) methodA->reaction methodB->reaction methodC->reaction purification Purification (Chromatography, Recrystallization) reaction->purification product Purified Sulfonamide Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Comparative Data Analysis nmr->data ir->data ms->data Logical Comparison of Sulfonylation Methods center Key Attributes cond Reaction Conditions center->cond scope Substrate Scope center->scope byprod Byproducts/Waste center->byprod cost Reagent Cost/Availability center->cost methodA Method A: Sulfonyl Chloride methodA->cond Often mild, but requires pre-functionalized reagent methodA->scope Broad for amines, limited by availability of sulfonyl chlorides methodA->byprod Stoichiometric salts methodA->cost Variable, depends on sulfonyl chloride methodB Method B: Sulfur Trioxide methodB->cond Can be harsh, requires careful control of stoichiometry methodB->scope Good for aromatic systems, can lead to polysulfonylation methodB->byprod Sulfuric acid waste methodB->cost Low reagent cost methodC Method C: Catalytic methodC->cond Generally mild, catalyst-dependent methodC->scope Developing, can offer high selectivity methodC->byprod Minimal, catalyst may need to be removed methodC->cost Catalyst can be expensive

References

Safety Operating Guide

Proper Disposal of 2-Bromoethyl Methyl Sulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Bromoethyl Methyl Sulfone, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a compound utilized in various research and development applications, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides a procedural, step-by-step approach to its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use a respirator if handling large quantities or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste management company, typically involving incineration at a permitted facility. Do not dispose of this chemical down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Segregate: Keep this compound waste separate from all other waste streams to prevent potentially hazardous reactions. It is particularly important to avoid contact with strong oxidizing agents and strong bases.

  • Collect Waste: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, filter paper, gloves), must be collected in a designated hazardous waste container.

2. Waste Container Requirements:

  • Compatibility: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the approximate quantity, and the date of accumulation. Follow all institutional and regulatory labeling requirements.

3. Temporary Storage:

  • Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

4. Professional Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a detailed record of the waste generated, including the amount and the date of disposal, in accordance with institutional and regulatory requirements.

Data Presentation

ParameterGuidelineSource/Rationale
Recommended Disposal Method Incineration by a licensed hazardous waste facility.Best practice for many organic and halogenated compounds to ensure complete destruction.[1]
Hazardous Waste Classification Must be treated as hazardous waste. Consult with your institution's EHS for specific waste code assignment.Organobromine and sulfone compounds are typically regulated as hazardous waste.[2][3][4]
pH for Neutralization of Ancillary Waste 6.0 - 8.0For any associated acidic or basic waste streams, neutralization can reduce corrosivity before collection as hazardous waste.[2]
Incompatible Materials Strong oxidizing agents, strong bases.To prevent potentially vigorous or hazardous chemical reactions.

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 2-Bromoethyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromoethyl Methyl Sulfone (CAS No. 16523-02-7). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document extrapolates safety protocols from structurally related chemicals and general laboratory safety principles. It is imperative to handle this chemical with a high degree of caution, assuming it may possess significant hazards.

Hazard Identification and Data

Quantitative Data Summary

PropertyValueSource/Notes
Molecular Formula C3H7BrO2S[1]
Molecular Weight 187.06 g/mol [1]
GHS Hazard Statements H315, H318, H335[1] Indicates potential for skin irritation, serious eye damage, and respiratory irritation.
Assumed Hazards Flammable, Harmful if swallowedBased on data for similar compounds like 2-Bromoethyl methyl ether.[2][3] Precautionary measures for flammability should be taken.
Storage Conditions Cool, dry, well-ventilated areaGeneral recommendation for reactive organic halides.[2][4][5] Keep container tightly closed.

Operational and Disposal Plans

Adherence to the following procedural steps is mandatory to ensure personnel safety and proper chemical management.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

  • Eye and Face Protection: Use chemical safety goggles and a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin and Body Protection: A flame-retardant lab coat and chemically resistant apron are required. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: All handling of solid or volatile forms of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and clutter-free.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizer) available.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of this compound within the chemical fume hood.

    • Use non-sparking tools to prevent ignition sources.[2][4][5]

    • Ground all equipment during transfers to prevent static discharge.[5]

    • Keep the container tightly closed when not in use.[2][6]

  • During the Experiment:

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the laboratory area.[2][6][7]

    • Maintain good laboratory hygiene; wash hands thoroughly after handling, before breaks, and at the end of the workday.[6]

Spill and Emergency Procedures
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert safety personnel.

    • Prevent entry into the affected area.

    • Allow trained emergency responders to handle the cleanup.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5][6] Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated solids, liquids, and disposable PPE in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not empty into drains or the environment.[6]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound.

prep Preparation - Verify Fume Hood - Check Safety Equipment - Assemble Materials ppe Don PPE - Double Gloves - Goggles & Face Shield - Lab Coat & Apron prep->ppe handling Chemical Handling (in Fume Hood) - Weighing & Transfer - Use Non-Sparking Tools - Ground Equipment ppe->handling experiment Experimental Use - Avoid Contact - Maintain Hygiene handling->experiment spill Spill Occurs handling->spill decon Decontamination - Clean Work Area - Doff PPE Correctly experiment->decon experiment->spill disposal Waste Disposal - Segregate Waste - Label Container - EHS Pickup decon->disposal emergency Emergency Procedures - Evacuate/Alert - First Aid spill->emergency

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.